11,12-DiHETrE
Description
11,12-dihydroxy-5Z,8Z,14Z-eicosatrienoic acid has been reported in Apis cerana with data available.
Structure
3D Structure
Properties
CAS No. |
192461-95-3 |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10- |
InChI Key |
LRPPQRCHCPFBPE-KROJNAHFSA-N |
Isomeric SMILES |
CCCCC/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
physical_description |
Solid |
Synonyms |
(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of 11,12-DiHETrE: A Technical Guide for Researchers
An in-depth examination of the biological functions, signaling pathways, and experimental methodologies related to 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE), a key metabolite of arachidonic acid. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important signaling molecule.
Introduction
11,12-dihydroxyeicosatrienoic acid (this compound) is a vicinal diol produced from the hydrolysis of 11,12-epoxyeicosatrienoic acid (11,12-EET), an epoxide metabolite of arachidonic acid generated by cytochrome P450 (CYP) enzymes. The conversion of 11,12-EET to this compound is catalyzed by the soluble epoxide hydrolase (sEH). Initially considered an inactive metabolite, emerging evidence has revealed that this compound possesses distinct and potent biological activities, playing crucial roles in vascular tone regulation, neurodevelopment, and potentially serving as a biomarker in various diseases. This guide provides a detailed overview of the known functions of this compound, the signaling pathways it modulates, and the experimental protocols used to investigate its effects.
Core Functions of this compound
The biological activities of this compound are diverse and context-dependent, with significant implications in both physiological and pathophysiological processes.
Vasodilation and Regulation of Vascular Tone
One of the most well-characterized functions of this compound is its potent vasodilatory effect. It directly acts on vascular smooth muscle cells to induce relaxation, thereby contributing to the regulation of blood pressure and tissue perfusion. This effect is primarily mediated through the activation of large-conductance calcium-activated potassium channels (BK channels).[1][2] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[1]
Neurodevelopment and Autism Spectrum Disorder (ASD)
Recent studies have implicated this compound in neurodevelopmental processes. Elevated levels of this compound in neonatal cord blood have been significantly associated with an increased severity of symptoms in Autism Spectrum Disorder (ASD).[1][3][4][5][6] Specifically, higher concentrations of this compound were linked to greater impairment in social interaction and adaptive functioning.[3][4][5][6] While the precise molecular mechanisms underlying this association are still under investigation, these findings suggest that the dynamics of arachidonic acid metabolism during fetal development may play a critical role in the etiology of ASD.[1][3][4][5][6]
Potential as a Disease Biomarker
This compound has also emerged as a potential biomarker for certain pathological conditions. For instance, it has been investigated as a candidate biomarker for differentiating nonalcoholic fatty liver (NAFL) from nonalcoholic steatohepatitis (NASH). Furthermore, altered levels of this compound have been observed in the context of preterm labor, suggesting its potential utility in identifying pregnancies at risk.
Quantitative Data on the Biological Activity of this compound
The following table summarizes the available quantitative data on the vasodilatory effects of this compound and its regioisomers.
| Compound | Vessel Type | Species | Parameter | Value | Reference |
| This compound | Coronary Arterioles | Canine | EC50 | -13.1 log[M] | |
| 8,9-DiHETrE | Coronary Arterioles | Canine | EC50 | -13.1 log[M] | |
| 14,15-DiHETrE | Coronary Arterioles | Canine | EC50 | -15.8 log[M] | |
| 11,12-EET | Coronary Arterioles | Canine | EC50 | -12.7 to -10.1 log[M] |
Signaling Pathways of this compound
The primary signaling pathway through which this compound exerts its vasodilatory effects involves the direct activation of BK channels in vascular smooth muscle cells.
Signaling pathway of this compound-induced vasodilation.
While the signaling pathways of the precursor molecule, 11,12-EET, in endothelial cells are known to involve the PI3K/Akt/eNOS and ERK1/2 pathways, further research is required to fully elucidate the downstream signaling cascades specifically activated by this compound in various cell types.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Quantification of this compound in Biological Samples using UPLC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound in human plasma.
1. Sample Preparation:
-
Thaw 100 µL of human plasma on ice.
-
Add an internal standard (e.g., this compound-d8).
-
Perform lipid extraction using a modified Bligh and Dyer method with a mixture of methanol, chloroform, and saline.
-
Saponify the lipid extract to release esterified fatty acids.
-
Derivatize the fatty acids to enhance ionization efficiency for mass spectrometry.
2. UPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
3. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Workflow for this compound quantification by UPLC-MS/MS.
Measurement of Vasodilation in Isolated Coronary Arteries
This protocol details the assessment of the vasodilatory effects of this compound on isolated coronary arteries.
1. Vessel Preparation:
-
Isolate coronary arteries from a suitable animal model (e.g., canine or porcine).
-
Cut the arteries into rings of 2-3 mm in length.
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C.
2. Vasodilation Assay:
-
Allow the vessel rings to equilibrate under a resting tension of 2g for 60-90 minutes.
-
Pre-constrict the rings with a vasoconstrictor (e.g., U46619, a thromboxane (B8750289) A2 mimetic) to achieve a stable contraction.
-
Once a plateau in contraction is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension after each addition.
3. Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a dose-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Electrophysiological Recording of BK Channel Activity (Patch-Clamp)
This protocol describes the use of the patch-clamp technique to measure the effect of this compound on BK channel activity in isolated vascular smooth muscle cells.
1. Cell Preparation:
-
Isolate vascular smooth muscle cells from coronary arteries by enzymatic digestion.
-
Plate the cells on glass coverslips and allow them to adhere.
2. Patch-Clamp Recording:
-
Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal (giga-seal) between a glass micropipette and the cell membrane.
-
Use the inside-out patch configuration to allow for the application of this compound to the intracellular face of the membrane patch.
-
Pipette Solution (extracellular): Contains a physiological concentration of potassium and other ions.
-
Bath Solution (intracellular): Contains a defined concentration of free calcium to activate BK channels, to which this compound is added.
-
Apply a series of voltage steps to the membrane patch and record the resulting single-channel currents.
3. Data Analysis:
-
Analyze the single-channel recordings to determine the channel open probability (Po).
-
Compare the Po in the absence and presence of different concentrations of this compound to determine its effect on channel activity.
Conclusion and Future Directions
This compound is an emerging bioactive lipid mediator with significant functions in the cardiovascular and nervous systems. Its potent vasodilatory actions, mediated through the activation of BK channels, highlight its importance in the regulation of vascular homeostasis. The recent association of this compound with Autism Spectrum Disorder opens up new avenues of research into the role of lipid metabolism in neurodevelopmental disorders.
Future research should focus on further elucidating the downstream signaling pathways of this compound in different cell types to gain a more comprehensive understanding of its diverse biological roles. The development of specific pharmacological tools to modulate this compound levels and activity will be crucial for exploring its therapeutic potential in cardiovascular diseases and neurodevelopmental disorders. Continued refinement of analytical techniques will also be essential for accurately quantifying this and other eicosanoids in clinical and research settings.
References
- 1. blog.profil.com [blog.profil.com]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
A Technical Guide to the In Vivo Biological Role of 11,12-Dihydroxyeicosatrienoic Acid (11,12-DiHETrE)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is an endogenous metabolite derived from arachidonic acid through the sequential action of cytochrome P450 (CYP) epoxygenases and soluble epoxide hydrolase (sEH). Historically viewed as a less active breakdown product of its potent precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), recent evidence has implicated this compound as a potential biomarker and bioactive molecule in its own right. This document provides a comprehensive overview of the synthesis, biological functions, and associated signaling pathways of this compound. It details its emerging role in pathophysiology, particularly in neurodevelopmental disorders like Autism Spectrum Disorder (ASD) and its association with inflammatory conditions such as septic shock and hypertension. This guide synthesizes quantitative data, outlines key experimental methodologies for its study, and visualizes its metabolic and signaling contexts to support advanced research and therapeutic development.
Metabolism and Synthesis of this compound
The synthesis of this compound is a two-step enzymatic process originating from arachidonic acid (AA), a polyunsaturated fatty acid released from the cell membrane phospholipids.
-
Step 1: Epoxidation by Cytochrome P450 (CYP) Epoxygenase: Arachidonic acid is first metabolized by CYP epoxygenases (primarily isoforms like CYP2J2, CYP2C8, and CYP2C9) to form four different regioisomers of epoxyeicosatrienoic acids (EETs).[1][2][3] The epoxidation of the double bond at the 11th carbon of arachidonic acid produces 11,12-EET.[3]
-
Step 2: Hydration by Soluble Epoxide Hydrolase (sEH): The resulting 11,12-EET is then rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[4][5] This reaction involves the addition of a water molecule across the epoxide ring, yielding the more stable vicinal diol, this compound.[6] This conversion is generally considered a mechanism to terminate the signaling of the more biologically active EETs.[2][7][8]
Biological Roles and Signaling Pathways
While many of the biological effects in the CYP epoxygenase pathway are attributed to EETs, this compound is now understood to have distinct correlations with human pathophysiology.
Context: The Role of the Precursor, 11,12-EET
To understand the significance of this compound, it is crucial to recognize the functions of its precursor, 11,12-EET. 11,12-EET is a potent signaling molecule with established roles in:
-
Vasodilation: It acts as an endothelium-derived hyperpolarizing factor (EDHF), promoting vascular smooth muscle relaxation.[9]
-
Anti-inflammation: It exerts anti-inflammatory effects by inhibiting the activation of endothelial cells and reducing the expression of adhesion molecules like VCAM-1.[3]
-
Angiogenesis and Neovasculogenesis: 11,12-EET promotes the formation of new blood vessels.[10][11] Studies in human endothelial progenitor cells (hEPCs) show that it stimulates neovasculogenesis by activating the PI3-K/Akt and endothelial nitric oxide synthase (eNOS) signaling pathways.[11][12]
Direct Roles and Pathophysiological Significance of this compound
The most significant recent findings on the direct biological relevance of this compound come from studies on neurodevelopment. A prospective cohort study identified a strong association between the levels of this compound in neonatal cord blood and the subsequent diagnosis and severity of ASD in children at age six.[13][14][15]
-
Key Findings:
-
High levels of this compound in cord blood were significantly associated with increased ASD symptom severity.[13][14]
-
Specifically, elevated this compound was linked to impairments in social interaction and adaptive functioning.[5][13][14][16][17]
-
This correlation appeared to be more pronounced in girls.[13][14]
-
These findings suggest that this compound dynamics during the fetal period may play a critical role in the developmental trajectory of children and could serve as an early biomarker for ASD.[13][14][15]
In conditions of severe systemic inflammation, such as septic shock, the sEH pathway is often dysregulated. While EETs are generally considered protective, their diol metabolites (DHETs) have been associated with negative outcomes.[9] Studies have found that detectable levels of DHETs, including 11,12-DHET, are associated with higher lactate, increased bilirubin, and liver dysfunction in septic shock patients.[9] This suggests that increased sEH activity and the subsequent rise in DHETs may contribute to organ dysfunction in sepsis.[9]
The role of this compound in the cardiovascular system is less defined than its precursor.
-
Hypertension: Elevated excretion of this compound has been observed in patients with pregnancy-induced hypertension compared to healthy pregnant women.[6]
-
Vasoactivity: Some studies report that this compound may possess vasodilatory effects, potentially through the activation of KCa channels, although these effects are generally considered less potent than those of 11,12-EET.[13]
Quantitative Data Summary
Quantitative analysis is crucial for establishing the role of this compound as a biomarker.
Table 1: Association of Cord Blood this compound with ASD Outcomes
| Parameter | Association with this compound | P-value | Source |
|---|---|---|---|
| ASD Symptom Severity (ADOS-2 CSS) | Positive Correlation | 0.0003 | [13][14] |
| Socialization Domain Impairment (VABS-II) | Positive Correlation | 0.004 | [13][14] |
| Social Affect Symptoms | Positive Correlation | 0.002 |[13][14] |
Table 2: Representative Concentrations of Arachidonic Acid Metabolites
| Metabolite | Condition / Cohort | Concentration (pg/mL) | Source |
|---|---|---|---|
| Total DiHETrEs | Neonatal Cord Blood Serum | 3345.7 (SD = 955.2) | [15] |
| Total EETs | Neonatal Cord Blood Serum | 518.3 (SD = 464.5) |[15] |
Key Experimental Protocols
The accurate measurement and study of this compound in vivo requires sensitive and specific analytical techniques.
Protocol: Quantification of this compound in Biological Fluids (e.g., Plasma, Cord Blood)
This protocol provides a generalized workflow for the analysis of this compound and other oxylipins using liquid chromatography-mass spectrometry (LC-MS).
Objective: To extract and quantify this compound from a biological matrix.
Methodology:
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
To 100 µL of sample, add an antioxidant solution (e.g., BHT/EDTA) to prevent auto-oxidation.
-
Add an internal standard solution (e.g., deuterated d11-11,12-DiHETrE) to correct for extraction efficiency and matrix effects.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Acidify the sample with a weak acid (e.g., acetic acid) to a pH of ~5.5 to ensure the analytes are in a neutral form.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove salts and polar interferences.
-
Elute the oxylipins, including this compound, with a high-percentage organic solvent like methanol or ethyl acetate.
-
-
Sample Concentration:
-
Evaporate the eluted solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% acetic acid (Mobile Phase A) and acetonitrile/methanol with 0.1% acetic acid (Mobile Phase B). The gradient is designed to separate the different oxylipin isomers.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
Parent Ion (Q1): m/z for this compound is ~337.2.
-
Fragment Ions (Q3): Select specific, stable fragment ions for this compound for confident identification and quantification.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of authentic this compound standard.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion and Future Directions
This compound is transitioning from being considered an inactive metabolite to a molecule of significant biological interest. While its formation from 11,12-EET clearly represents a key step in regulating the actions of its potent precursor, emerging evidence strongly suggests that this compound itself is a critical biomarker, particularly in the context of neurodevelopment and ASD. Its association with inflammation and cardiovascular conditions further warrants investigation.
Future research should focus on:
-
Elucidating Mechanisms: Determining the precise molecular mechanisms by which elevated this compound during fetal development contributes to ASD pathophysiology.
-
Receptor Identification: Investigating whether this compound interacts with specific receptors or signaling proteins to exert its own biological effects.
-
Therapeutic Targeting: Exploring the sEH enzyme as a therapeutic target to modulate the balance between EETs and DiHETrEs in various diseases, including neurodevelopmental and cardiovascular disorders.
The continued study of this compound holds promise for uncovering novel diagnostic markers and therapeutic strategies for a range of complex diseases.
References
- 1. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxygenase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Dysregulation of Soluble Epoxide Hydrolase and Lipidomic Profiles in Anorexia Nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Showing Compound this compound (FDB022961) - FooDB [foodb.ca]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Role for Cytochrome P450 Epoxygenase Metabolites in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arachidonic acid‐derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. scitechdaily.com [scitechdaily.com]
An In-depth Technical Guide to the 11,12-DiHETrE Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid. Produced via the cytochrome P450 (CYP) epoxygenase pathway and subsequent hydration of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), by soluble epoxide hydrolase (sEH), this compound has emerged as a significant signaling molecule with diverse physiological and pathophysiological roles. This technical guide provides a comprehensive overview of the this compound signaling pathway, including its synthesis, key molecular targets, and downstream effects. The document summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The metabolism of arachidonic acid through the CYP epoxygenase pathway generates four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are subsequently metabolized by soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DiHETrEs). While initially considered inactive metabolites, DiHETrEs, including this compound, have been shown to possess significant biological activity.[1] This guide focuses specifically on the this compound signaling pathway, exploring its mechanisms of action and potential as a therapeutic target.
Biosynthesis of this compound
The synthesis of this compound is a two-step enzymatic process originating from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2.
-
Epoxidation: Arachidonic acid is first metabolized by CYP epoxygenases, primarily isoforms from the CYP2C and CYP2J families, to form 11,12-EET.[2]
-
Hydration: The epoxide group of 11,12-EET is then hydrolyzed by soluble epoxide hydrolase (sEH) to yield this compound.[1]
This metabolic cascade is a key regulatory point for controlling the levels and activity of this compound.
Biosynthesis of this compound from arachidonic acid.
Key Signaling Actions and Quantitative Data
This compound exerts its biological effects through various mechanisms, primarily by modulating ion channel activity and potentially influencing gene expression.
Vasodilation and Ion Channel Modulation
A primary and well-characterized effect of this compound is its potent vasodilatory action. This is predominantly mediated through the activation of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells.[3][4] Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 for BKCa Channel Activation | 1.87 ± 0.57 nM | Rat coronary arterial myocytes | [3][4] |
| EC50 for Vasodilation | 10⁻¹⁵.⁸ to 10⁻¹³.¹ M | Canine coronary arterioles | [3] |
| Vasorelaxation at 5 µM | 77% | Porcine coronary artery rings | [5] |
This compound enhances the sensitivity of BKCa channels to both voltage and intracellular calcium. For instance, in the presence of 50 nM this compound, the half-maximal activation voltage (V1/2) of BKCa channels is shifted from +115.6 mV to +60.0 mV, and the EC50 for Ca2+ is reduced from 1.02 µM to 0.42 µM.[4]
This compound-mediated vasodilation via BKCa channel activation.
Anti-inflammatory Effects
While the anti-inflammatory properties of EETs are more extensively documented, evidence suggests that their diol metabolites may also play a role in modulating inflammation. However, specific quantitative data, such as IC50 values for cytokine reduction by this compound, are not yet well-established in the literature. The anti-inflammatory effects of the broader CYP epoxygenase pathway are often attributed to the inhibition of the NF-κB signaling pathway and activation of peroxisome proliferator-activated receptors (PPARs).
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Eicosanoids, including metabolites from the CYP pathway, have been identified as endogenous ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. While direct, high-affinity binding of this compound to PPAR isoforms has not been definitively quantified, its precursor 11,12-EET has been shown to regulate PPAR-γ expression.[6] Further research is needed to elucidate the specific interactions between this compound and PPARs.
Experimental Protocols
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately measure the concentration of this compound in biological samples (e.g., plasma, cell culture supernatant).
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., d11-11,12-DiHETrE).
-
Precipitate proteins by adding 400 µL of cold methanol (B129727).
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water).
-
Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol in water).
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Detect this compound and its internal standard using multiple reaction monitoring (MRM) in negative ion mode. The precursor-to-product ion transition for this compound is typically m/z 337.2 -> 167.1.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Workflow for LC-MS/MS quantification of this compound.
Patch-Clamp Electrophysiology for BKCa Channel Activity
Objective: To measure the effect of this compound on the activity of BKCa channels in isolated vascular smooth muscle cells.
Methodology:
-
Cell Isolation:
-
Isolate vascular smooth muscle cells from small arteries (e.g., coronary or mesenteric) by enzymatic digestion.
-
-
Patch-Clamp Recording:
-
Use the inside-out patch-clamp configuration to directly apply substances to the intracellular face of the membrane patch.
-
Use a pipette solution containing potassium gluconate and a bath solution with a known concentration of free Ca2+ buffered with EGTA.
-
Hold the membrane potential at a desired voltage (e.g., +60 mV).
-
-
Application of this compound:
-
After obtaining a stable single-channel recording, perfuse the bath with a solution containing this compound at various concentrations.
-
-
Data Analysis:
-
Record single-channel currents and analyze the open probability (NPo) of the BKCa channels before and after the application of this compound.
-
Construct a dose-response curve and calculate the EC50 value.
-
Analyze the effects of this compound on single-channel conductance, open and closed times, and voltage- and Ca2+-sensitivity.
-
Assessment of Vasodilation
Objective: To determine the vasodilatory effect of this compound on isolated small arteries.
Methodology:
-
Vessel Preparation:
-
Isolate small arteries and mount them on a wire myograph system in a physiological salt solution.
-
-
Pre-constriction:
-
Pre-constrict the arteries with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619) to a submaximal level.
-
-
Application of this compound:
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the pre-constriction tension.
-
Construct a concentration-response curve and calculate the EC50 value.
-
Conclusion and Future Directions
This compound is a potent endogenous signaling molecule with significant effects on the vasculature, primarily through the activation of BKCa channels. Its role in inflammation and other physiological processes is an active area of investigation. While quantitative data on some of its effects are available, further research is needed to fully elucidate its interactions with other potential targets such as TRP channels and PPARs, and to quantify its anti-inflammatory properties. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the signaling pathways and therapeutic potential of this compound. Understanding the nuances of this pathway may open new avenues for the development of novel therapeutics for cardiovascular and inflammatory diseases.
References
- 1. Evidence for direct binding of fatty acids and eicosanoids to human peroxisome proliferators-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroxyeicosatrienoic acids are potent activators of Ca2+-activated K+ channels in isolated rat coronary arterial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on 11,12-DiHETrE and Soluble Epoxide Hydrolase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic conversion of 11,12-epoxyeicosatrienoic acid (11,12-EET) to 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) by soluble epoxide hydrolase (sEH). It details the biochemical pathways, experimental protocols for measuring sEH activity, and methods for quantifying this compound. This document is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development, offering detailed methodologies and quantitative data to facilitate further investigation into the physiological and pathological roles of sEH and its metabolites.
Introduction
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme with a C-terminal hydrolase domain and an N-terminal phosphatase domain.[1] The C-terminal domain is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway.[2][3] EETs, including 11,12-EET, are known to possess vasodilatory, anti-inflammatory, and anti-apoptotic properties.[4][5]
The hydrolysis of 11,12-EET by sEH yields 11,12-dihydroxyeicosatrienoic acid (this compound), a metabolite with generally reduced biological activity.[6] This enzymatic conversion is a key mechanism for regulating the levels and activity of EETs in various tissues.[3] Consequently, inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases, as it increases the bioavailability of protective EETs.[7] This guide focuses on the relationship between this compound and sEH activity, providing the necessary technical details for its study.
Biochemical Pathway
The formation of this compound is a critical step in the metabolism of arachidonic acid. The pathway begins with the conversion of arachidonic acid to 11,12-EET by CYP epoxygenases, primarily isoforms from the CYP2C and CYP2J families.[8] Subsequently, sEH catalyzes the addition of a water molecule to the epoxide ring of 11,12-EET, resulting in the formation of the vicinal diol, this compound.[6][9]
Quantitative Data
Kinetic Parameters of Human Soluble Epoxide Hydrolase
The efficiency of sEH in metabolizing different EET regioisomers varies. While 14,15-EET is generally considered the preferred substrate for sEH, the enzyme also actively hydrolyzes 11,12-EET.[2] The kinetic parameters for the hydrolysis of 11,12-EET by human sEH are crucial for understanding its physiological role and for the development of specific inhibitors.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| 11,12-EET-EA | 11.5 ± 0.9 | 10.3 ± 0.3 | 9.0 x 105 | [10] |
| 14,15-EET | - | - | - | [11] |
Note: Data for 11,12-EET with human sEH is limited; the provided data is for 11,12-EET-ethanolamide (EA). 14,15-EET is reported to be hydrolyzed at a significantly higher rate than 11,12-EET.[11]
IC50 Values of Common sEH Inhibitors
A variety of small molecule inhibitors targeting sEH have been developed. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference |
| AUDA | 69 | 18 | [11] |
| TPPU | 3.7 | 1.1 | [12][13] |
| EC1728 | ~2 | - | [7] |
Physiological Concentrations of this compound
The concentration of this compound in biological matrices can vary depending on the tissue, species, and physiological or pathological state.
| Biological Matrix | Species | Concentration | Reference |
| Human Plasma | Human | 8.8 ng/mL | [14] |
| Human Cord Blood | Human | 3345.7 ± 955.2 pg/mL (total DiHETrEs) | [15] |
| Rat Brain | Rat | 0.57 - 23.99 pmol/g wet tissue (range for various DiHETrEs) | [16] |
| Human Lung Tissue (IPF) | Human | Significantly lower than controls | [17] |
Experimental Protocols
Fluorometric Assay for sEH Activity and Inhibitor Screening
This protocol describes a common method for measuring sEH activity using a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[9][18][19]
Materials:
-
Recombinant human sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[20]
-
Fluorogenic substrate (e.g., PHOME) stock solution in DMSO
-
sEH inhibitor stock solutions in DMSO
-
Black 96-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of sEH enzyme in assay buffer.
-
Prepare a serial dilution of the test inhibitors in the assay buffer.
-
Dilute the PHOME stock solution in assay buffer to the desired final concentration (e.g., 5 µM).[20]
-
-
Assay Setup:
-
To each well of a 96-well plate, add 150 µL of the sEH enzyme solution.
-
Add 10 µL of the inhibitor dilutions or vehicle (DMSO) to the respective wells.
-
Include controls: no enzyme, vehicle control (enzyme + vehicle), and positive control (enzyme + known inhibitor).
-
-
Incubation:
-
Incubate the plate for 5 minutes at 30°C to allow for inhibitor binding.[20]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted PHOME solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 15-30 minutes) at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[9][18]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological samples.[21]
4.2.1. Sample Preparation (Solid-Phase Extraction from Plasma)
-
Sample Pre-treatment: Dilute 100 µL of plasma with an equal volume of water or a suitable buffer.[22]
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Apply the pre-treated plasma sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.[17]
-
Elution: Elute the this compound and other lipids with a stronger organic solvent, such as methanol or ethyl acetate.[21]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
4.2.2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm particle size).[13]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. An example gradient could be a linear increase from 30% to 95% B over 15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a deuterated analog) should be optimized on the specific instrument. A common precursor ion for DiHETrEs is [M-H]⁻ at m/z 337.2.
-
Conclusion
This technical guide provides a foundational understanding of the role of soluble epoxide hydrolase in the metabolism of 11,12-EET to this compound. The detailed protocols and compiled quantitative data offer a practical resource for researchers investigating the physiological and pathological implications of this pathway. The methodologies for measuring sEH activity and quantifying this compound are essential tools for the discovery and characterization of novel sEH inhibitors, which hold significant therapeutic potential for a variety of diseases. Further research is warranted to fully elucidate the complex signaling networks involving sEH and its lipid mediators.
References
- 1. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hmdb.ca [hmdb.ca]
- 19. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 21. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. m.youtube.com [m.youtube.com]
Cytochrome P450 Metabolites of Arachidonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The metabolism of arachidonic acid (AA) by cytochrome P450 (CYP) enzymes generates a diverse array of bioactive lipid mediators that play crucial roles in cellular signaling and physiological regulation. These metabolites, broadly classified into epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), are implicated in a wide range of biological processes, including inflammation, vascular function, and ion channel regulation. This guide provides an in-depth overview of the synthesis, signaling pathways, and analytical methodologies related to CYP-derived AA metabolites, with a focus on their relevance to drug discovery and development.
Introduction: The Cytochrome P450 Pathway of Arachidonic Acid Metabolism
Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is a key precursor for the synthesis of a vast number of signaling molecules. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively studied, the cytochrome P450 (CYP) pathway represents a third major route of AA metabolism, yielding products with distinct and potent biological activities. The primary products of this pathway are epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).
The CYP-mediated metabolism of AA is catalyzed by a superfamily of heme-containing monooxygenases. Different CYP isoforms, particularly those belonging to the CYP2 and CYP4 families, exhibit distinct regioselectivity and stereoselectivity in their metabolism of AA, leading to the formation of a variety of EET and HETE isomers.
Biosynthesis of CYP-Derived Arachidonic Acid Metabolites
Epoxyeicosatrienoic Acids (EETs)
EETs are synthesized through the epoxidation of one of the four double bonds of arachidonic acid. This reaction is primarily catalyzed by CYP epoxygenases, with prominent members including CYP2C and CYP2J isoforms. The four regioisomeric EETs are:
-
5,6-EET
-
8,9-EET
-
11,12-EET
-
14,15-EET
Each of these regioisomers can exist as two enantiomers (R/S). The specific isoforms involved and their expression levels can vary significantly between different tissues and cell types.
Hydroxyeicosatetraenoic Acids (HETEs)
HETEs are formed by the ω- and (ω-1)-hydroxylation of arachidonic acid, a reaction catalyzed mainly by CYP4A and CYP4F enzymes. This leads to the production of 20-HETE and 19-HETE, respectively. Other HETEs, such as 5-, 8-, 9-, 11-, 12-, and 15-HETE, are also formed by various CYP isoforms, although some of these can also be generated through the lipoxygenase pathway.
Signaling Pathways and Physiological Roles
EET Signaling
EETs are known to exert a variety of biological effects, primarily through their action on ion channels and cellular signaling pathways. They are potent vasodilators and possess anti-inflammatory, pro-angiogenic, and anti-apoptotic properties. The signaling mechanisms of EETs are complex and can involve both receptor-dependent and receptor-independent pathways. While a specific high-affinity receptor for EETs has remained elusive, they have been shown to modulate the activity of several ion channels, including large-conductance calcium-activated potassium (BKCa) channels, leading to smooth muscle hyperpolarization and relaxation.
Caption: Signaling pathway of Epoxyeicosatrienoic Acids (EETs).
HETE Signaling
20-HETE is a potent vasoconstrictor, particularly in the renal and cerebral microvasculature. It acts by inhibiting BKCa channels in smooth muscle cells, leading to depolarization and contraction. 20-HETE is also involved in the regulation of renal tubular transport and has been implicated in the pathogenesis of hypertension. Other HETEs, such as 12-HETE, are involved in processes like platelet aggregation and inflammation.
Caption: Signaling pathway of 20-Hydroxyeicosatetraenoic Acid (20-HETE).
Quantitative Data on CYP-Mediated AA Metabolism
The enzymatic activity of CYP isoforms and the resulting metabolite concentrations can vary significantly. The following tables summarize key quantitative data.
Table 1: Michaelis-Menten (Km) and Maximal Velocity (Vmax) Constants for Human CYP Isoforms in Arachidonic Acid Metabolism
| CYP Isoform | Predominant Metabolite(s) | Km (µM) | Vmax (nmol/min/nmol CYP) |
| CYP2C8 | 11,12-EET, 14,15-EET | 9.8 ± 1.2 | 16.3 ± 0.8 |
| CYP2C9 | 11,12-EET, 14,15-EET | 12.5 ± 2.1 | 10.5 ± 1.1 |
| CYP2J2 | 11,12-EET, 14,15-EET | 5.6 ± 0.9 | 25.4 ± 2.3 |
| CYP4A11 | 20-HETE | 15.2 ± 3.5 | 8.7 ± 1.5 |
| CYP4F2 | 20-HETE | 18.9 ± 4.1 | 6.2 ± 0.9 |
Data are presented as mean ± standard deviation and are compiled from various in vitro studies using recombinant human CYP enzymes.
Table 2: Representative Concentrations of EETs and 20-HETE in Human Tissues and Plasma
| Metabolite | Tissue/Fluid | Concentration Range |
| Total EETs | Plasma | 0.5 - 5 ng/mL |
| Total EETs | Kidney | 10 - 50 ng/g tissue |
| Total EETs | Heart | 5 - 30 ng/g tissue |
| 20-HETE | Plasma | 0.1 - 2 ng/mL |
| 20-HETE | Kidney | 20 - 100 ng/g tissue |
| 20-HETE | Brain | 15 - 75 ng/g tissue |
Concentrations can vary widely depending on the physiological or pathological state of the individual.
Experimental Protocols
Quantification of AA Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids.
Caption: Workflow for LC-MS/MS analysis of arachidonic acid metabolites.
Methodology:
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are spiked with a cocktail of stable isotope-labeled internal standards for each analyte of interest.
-
Extraction: Lipids are extracted from the sample matrix using either solid-phase extraction (SPE) with a C18 stationary phase or liquid-liquid extraction (e.g., with ethyl acetate).
-
Chromatographic Separation: The extracted lipids are reconstituted in a suitable solvent and injected into a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is typically used with a gradient elution of water and acetonitrile (B52724), both containing a small amount of a weak acid (e.g., formic acid or acetic acid) to improve ionization.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer operating in negative ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Data Analysis: The peak areas of the endogenous metabolites are normalized to the peak areas of their corresponding internal standards. Absolute concentrations are determined by comparing these normalized areas to a standard curve generated from authentic standards.
In Vitro CYP Enzyme Activity Assay
This assay is used to determine the kinetic parameters of a specific CYP isoform for arachidonic acid metabolism.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a known concentration of recombinant human CYP enzyme (e.g., from baculovirus-infected insect cells), cytochrome P450 reductase, cytochrome b5, and a lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Initiation of Reaction: The reaction is initiated by adding a range of concentrations of arachidonic acid and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The reaction is incubated at 37°C for a specified period (e.g., 10-30 minutes), ensuring that the reaction is in the linear range.
-
Termination of Reaction: The reaction is terminated by the addition of a quenching solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins. The internal standard is added at this step.
-
Analysis: The samples are centrifuged, and the supernatant is collected for analysis of the formed metabolites by LC-MS/MS as described in section 5.1.
-
Data Analysis: The rate of metabolite formation is plotted against the substrate (arachidonic acid) concentration. The Michaelis-Menten (Km) and maximal velocity (Vmax) parameters are then determined by non-linear regression analysis of the data.
Therapeutic Implications and Drug Development
The significant roles of CYP-derived AA metabolites in pathophysiology have made them attractive targets for therapeutic intervention.
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: EETs are metabolized and inactivated by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH increases the bioavailability of EETs, thereby enhancing their beneficial effects. Several sEH inhibitors are in various stages of preclinical and clinical development for the treatment of hypertension, inflammation, and cardiovascular diseases.
-
CYP Inhibitors/Inducers: Modulation of the activity of specific CYP isoforms involved in the synthesis of pro-hypertensive (e.g., 20-HETE) or anti-hypertensive (e.g., EETs) metabolites is another potential therapeutic strategy. However, the development of isoform-specific inhibitors or inducers is challenging due to the high degree of homology within the CYP superfamily.
Conclusion
The cytochrome P450 pathway of arachidonic acid metabolism is a critical source of potent lipid signaling molecules. The balance between the production of different EETs and HETEs plays a vital role in maintaining cellular and physiological homeostasis. A thorough understanding of the synthesis, signaling, and regulation of these metabolites is essential for the development of novel therapeutic agents targeting a wide range of diseases. The analytical techniques and experimental protocols outlined in this guide provide a framework for researchers to further explore the complexities of this important signaling pathway.
Physiological Concentrations of 11,12-DiHETrE in Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is a diol metabolite of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase pathway. The precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), is converted to this compound by the enzyme soluble epoxide hydrolase (sEH).[1][2][3][4][5] While often considered a less active degradation product of the potent vasodilator 11,12-EET, emerging evidence suggests that this compound itself possesses biological activity, particularly in the regulation of vascular tone.[6] This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of this compound in plasma, details of experimental protocols for its quantification, and insights into its metabolic and signaling pathways.
Data Presentation: Quantitative Levels of this compound in Plasma
The quantification of baseline physiological concentrations of this compound in the plasma of healthy adult humans and animal models is not extensively documented in the literature. Much of the available data is semi-quantitative or reports on total DiHETrE levels, which include other isomers. The following tables summarize the available quantitative data.
Table 1: Concentrations of DiHETrE Metabolites in Human Plasma
| Analyte | Sample Type | Population | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Reference |
| Total DiHETrE | Neonatal Cord Blood | Human Neonates | 3,445.7 | 955.2 | [7] |
Note: A study on children with Autism Spectrum Disorder (ASD) found that higher levels of this compound in neonatal cord blood were associated with increased symptom severity.[6][7][8][9][10]
Table 2: Studies in Animal Models Reporting on this compound Plasma Levels
| Species | Condition | Observation | Reference |
| Rat | Intraperitoneal injection of d11-11(12)-EpETrE | d11-11,12-diHETrE was not detected in plasma 3-4 minutes post-injection, suggesting rapid metabolism or esterification. | [11] |
Experimental Protocols
The accurate quantification of this compound in plasma is challenging due to its low abundance and the presence of isomeric compounds. The most common and reliable method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
Key Experimental Steps for Quantification of this compound in Plasma
-
Sample Collection and Handling:
-
Blood should be collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma should be separated by centrifugation at a low temperature (e.g., 4°C) shortly after collection.
-
Samples should be stored at -80°C until analysis to prevent degradation of the analyte.
-
-
Protein Precipitation:
-
To release this compound from plasma proteins, a protein precipitation step is necessary.
-
This is typically achieved by adding a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) to the plasma sample.[13]
-
-
Solid-Phase Extraction (SPE):
-
SPE is used to clean up the sample and concentrate the analyte.[14][15][16]
-
A reversed-phase SPE cartridge (e.g., C18) is commonly used.
-
The protocol generally involves:
-
Conditioning the cartridge with methanol and then water.
-
Loading the pre-treated plasma sample.
-
Washing the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Eluting the analyte with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatography: Reversed-phase liquid chromatography is used to separate this compound from other oxylipins and matrix components. A C18 column is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used for detection and quantification. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., d11-11,12-DiHETrE) is crucial for accurate quantification, as it corrects for matrix effects and variations in extraction recovery and instrument response.
-
Signaling and Metabolic Pathways
Metabolic Pathway of this compound Formation
This compound is a product of the cytochrome P450 epoxygenase pathway of arachidonic acid metabolism.
Signaling Pathway of this compound-Induced Vasodilation
This compound has been shown to be a potent activator of large-conductance Ca2+-activated potassium channels (BKCa channels) in vascular smooth muscle cells, leading to vasodilation.[17]
Experimental Workflow for this compound Quantification
The following diagram outlines a typical workflow for the quantification of this compound in plasma samples.
Conclusion
This compound is an endogenously produced metabolite of arachidonic acid with emerging biological significance, particularly in the cardiovascular system. While the precise physiological concentrations in the plasma of healthy adults remain to be definitively established, this guide provides the currently available quantitative data and outlines the robust analytical methods required for its measurement. The elucidation of the signaling pathways of this compound, such as its role in activating BKCa channels, opens new avenues for research into its physiological and pathophysiological roles. Further studies are warranted to establish a clear range of physiological plasma concentrations in various populations and to fully understand the therapeutic potential of targeting the sEH pathway and the biological functions of this compound.
References
- 1. Frontiers | Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis [frontiersin.org]
- 2. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism [frontiersin.org]
- 4. Soluble epoxide hydrolase, a target with multiple opportunities for cardiovascular drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study Suggests Cord Blood Fatty Acid Levels Linked to Autism Risk and Severity | Conexiant [conexiant.com]
- 8. scitechdaily.com [scitechdaily.com]
- 9. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arachidonic acid‐derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Dihydroxyeicosatrienoic acids are potent activators of Ca2+-activated K+ channels in isolated rat coronary arterial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of 11,12-DiHETrE in Endothelial Cell Function: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is a primary metabolite of the epoxyeicosatrienoic acid (EET) signaling pathway, generated through the enzymatic action of soluble epoxide hydrolase (sEH) on its precursor, 11,12-EET.[1][2] While often considered the less active or inactive metabolite in the context of angiogenesis and cell proliferation, emerging evidence reveals a nuanced and potent role for this compound in regulating vascular tone. This technical guide provides a comprehensive overview of the current understanding of this compound's function in endothelial cells, with a focus on its distinct signaling mechanisms, quantitative effects, and the experimental protocols utilized for its study.
Introduction
The vascular endothelium is a critical regulator of cardiovascular homeostasis, orchestrating processes such as vasodilation, inflammation, and angiogenesis. Cytochrome P450 epoxygenase-derived metabolites of arachidonic acid, the EETs, are key lipid signaling molecules in the endothelium.[2][3] Their biological activity is tightly controlled by their conversion to the corresponding diols, dihydroxyeicosatrienoic acids (DiHETrEs), by sEH.[1] This guide focuses specifically on this compound, aiming to elucidate its direct effects on endothelial cell function, independent of its precursor.
Biosynthesis and Metabolism of this compound
This compound is not synthesized de novo but is a product of the metabolic conversion of 11,12-EET. This metabolic pathway is a crucial control point for EET signaling.
Role in Angiogenesis and Endothelial Cell Migration
A significant body of research has investigated the pro-angiogenic effects of 11,12-EET, including the stimulation of endothelial cell migration and tube formation. In these studies, this compound has consistently been shown to be inactive.
Table 1: Comparative Effects of 11,12-EET and this compound on Angiogenesis
| Functional Assay | 11,12-EET Effect | This compound Effect | Reference(s) |
| Endothelial Cell Migration | Stimulatory | No effect | [2] |
| Endothelial Tube Formation | Stimulatory | No effect | [2] |
These findings suggest that the epoxide moiety of 11,12-EET is crucial for activating the signaling pathways that lead to angiogenesis, and its hydrolysis to a diol abrogates this activity.
Role in Vasodilation and Vascular Tone
In contrast to its lack of activity in angiogenesis, this compound has been identified as a potent vasodilator in specific vascular beds.
Mechanism of Action
The vasodilatory effect of this compound is primarily mediated by the activation of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells.[1][3] Activation of these channels leads to K+ efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated Ca2+ channels. The resulting decrease in intracellular Ca2+ concentration in vascular smooth muscle cells leads to relaxation and vasodilation. While the direct target is the vascular smooth muscle, the endothelium is the source of the precursor 11,12-EET.
Quantitative Data
Studies on isolated human coronary arterioles have demonstrated that this compound induces a dose-dependent vasodilation that is comparable in magnitude to that of 11,12-EET.
Table 2: Vasodilatory Effects of this compound on Human Coronary Arterioles
| Agonist (at 10-5 mol/l) | Maximum Dilation (%) | Reference(s) |
| 11,12-EET | 67 ± 6 | [1] |
| This compound | 73 ± 2 | [1] |
Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on endothelial cell function.
Endothelial Cell Migration (Scratch) Assay
This assay is used to assess the effect of a substance on the migration of a confluent monolayer of endothelial cells.
Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 6-well plate and culture until a confluent monolayer is formed.
-
Scratching: Create a linear "scratch" in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the test compound (e.g., this compound at various concentrations) or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12 and 24 hours) using a phase-contrast microscope.
-
Analysis: Quantify the migration by measuring the area of the scratch at each time point and calculating the percentage of wound closure.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of the test compound (e.g., this compound) or vehicle control.
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.
-
Imaging: Visualize and capture images of the tube network using a phase-contrast microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.
Isolated Vessel Videomicroscopy for Vasodilation
This ex vivo method assesses the direct effect of compounds on the diameter of isolated small arteries.
Protocol:
-
Vessel Isolation: Isolate human coronary arterioles from surgical specimens.
-
Cannulation: Cannulate the arterioles onto two glass micropipettes in a chamber filled with physiological salt solution.
-
Pressurization: Pressurize the vessel to a constant intravascular pressure (e.g., 60 mmHg).
-
Pre-constriction: Constrict the vessel with a vasoconstrictor (e.g., endothelin-1) to establish a stable baseline tone.
-
Treatment: Add cumulative concentrations of the test compound (e.g., this compound) to the superfusate.
-
Measurement: Continuously record the internal diameter of the vessel using a videomicroscope and video dimension analyzer.
-
Analysis: Express the change in diameter as a percentage of the maximal possible dilation.
Patch-Clamp Electrophysiology for BKCa Channel Activity
This technique allows for the direct measurement of ion channel activity in the cell membrane.
Protocol:
-
Cell Isolation: Isolate single vascular smooth muscle cells from the desired artery.
-
Patch Formation: Form a high-resistance seal between a glass micropipette and the cell membrane (cell-attached or whole-cell configuration).
-
Voltage Clamp: Clamp the membrane potential at a holding potential.
-
Recording: Record the ionic currents flowing through the BKCa channels in response to voltage steps or the application of the test compound (e.g., this compound).
-
Analysis: Analyze the current amplitude, open probability, and other kinetic properties of the channels.
Experimental Workflow
The investigation of this compound's function in endothelial cells typically follows a logical progression from in vitro cellular assays to more complex ex vivo tissue models.
Conclusion
The biological activity of this compound in the endothelium is context-dependent. While it does not appear to play a direct role in angiogenesis, it is a potent vasodilator in the coronary microcirculation. This functional dichotomy highlights the complexity of lipid signaling pathways and underscores the importance of studying individual metabolites to fully understand their physiological and pathological roles. For drug development professionals, the selective vasodilatory action of this compound, without the pro-angiogenic effects of its precursor, may present novel therapeutic opportunities for conditions characterized by endothelial dysfunction and impaired vascular tone. Further research is warranted to explore the full spectrum of this compound's activities and its potential as a therapeutic agent.
References
- 1. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
The Dichotomous Role of 11,12-DiHETrE in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11,12-dihydroxy-5Z,8Z,14Z-eicosatrienoic acid (11,12-DiHETrE) is a vicinal diol metabolite of the cytochrome P450 (CYP) epoxygenase pathway, formed through the hydrolysis of 11,12-epoxyeicosatrienoic acid (11,12-EET) by the soluble epoxide hydrolase (sEH). While its precursor, 11,12-EET, is well-established as a potent anti-inflammatory mediator, the precise role of this compound in inflammation is more nuanced and appears to be context-dependent. This technical guide provides an in-depth analysis of the current understanding of this compound in inflammatory processes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows. Evidence suggests that the conversion of 11,12-EET to this compound generally represents a deactivation pathway, diminishing the anti-inflammatory effects of the parent epoxide. However, emerging research indicates that this compound itself may possess distinct biological activities, including potential pro-inflammatory effects in certain pathological conditions. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of this compound to inform future investigations and therapeutic strategies targeting the CYP epoxygenase pathway.
Introduction
Eicosanoids are a class of bioactive lipid mediators derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA). They play crucial roles in a myriad of physiological and pathological processes, with inflammation being a key area of their influence. The three major enzymatic pathways involved in eicosanoid biosynthesis are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase pathways.[1] While the roles of prostaglandins (B1171923) and leukotrienes, products of the COX and LOX pathways respectively, in inflammation are well-characterized, the contributions of the CYP epoxygenase pathway metabolites are an area of growing interest.
The CYP epoxygenase pathway metabolizes arachidonic acid to form four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2][3][4] These EETs, particularly 11,12-EET and 14,15-EET, are recognized for their potent anti-inflammatory, vasodilatory, and protective effects in various tissues.[2][5][6] The biological activity of EETs is tightly regulated by their rapid hydrolysis to the corresponding dihydroxyeicosatrienoic acids (DiHETrEs or DHETs) by the soluble epoxide hydrolase (sEH).[4][7] This conversion is generally considered a deactivation step, as DiHETrEs often exhibit reduced biological activity compared to their parent epoxides.[2][5]
This guide focuses specifically on this compound, the diol derivative of 11,12-EET.[8][9] We will explore its formation, its complex and sometimes contradictory role in inflammation, and the experimental approaches used to investigate its function.
The Cytochrome P450 Epoxygenase Pathway and this compound Formation
The biosynthesis of this compound is a two-step enzymatic process originating from arachidonic acid.
Step 1: Formation of 11,12-EET
Arachidonic acid, released from membrane phospholipids, is metabolized by CYP epoxygenases, predominantly from the CYP2C and CYP2J subfamilies, to form 11,12-EET.[2][10] This reaction involves the epoxidation of the double bond at the 11,12 position of the arachidonic acid backbone.
Step 2: Hydrolysis to this compound
The resulting 11,12-EET is then rapidly hydrolyzed by the soluble epoxide hydrolase (sEH) into this compound.[4][11] This enzymatic hydration opens the epoxide ring to form two hydroxyl groups on adjacent carbon atoms.
The balance between the activities of CYP epoxygenases and sEH is a critical determinant of the cellular levels of EETs and DiHETrEs, and consequently, the overall inflammatory tone regulated by this pathway.
Figure 1: Biosynthetic pathway of this compound.
Role of this compound in Inflammation
The role of this compound in inflammation is multifaceted and can be viewed from two main perspectives: as a less active metabolite of the anti-inflammatory 11,12-EET, and as a molecule with its own potential biological activities.
This compound as a Marker of 11,12-EET Inactivation
A significant body of evidence supports the anti-inflammatory properties of 11,12-EET. It has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of downstream inflammatory mediators such as cytokines and adhesion molecules.[6][12][13] Consequently, the hydrolysis of 11,12-EET to this compound by sEH is considered a key mechanism for terminating these anti-inflammatory signals.[2][5]
Therapeutic strategies aimed at inhibiting sEH have been shown to be effective in reducing inflammation in various animal models.[14][15] By preventing the degradation of EETs, sEH inhibitors effectively elevate the endogenous levels of these protective lipid mediators.
Potential Pro-inflammatory and Other Biological Activities of this compound
While often considered less active, some studies suggest that this compound may not be merely an inert metabolite. There is evidence that DiHETrEs, in general, can possess pro-inflammatory properties.[4] For instance, studies have shown that CYP450-epoxy-oxylipins, including DiHETrEs, are present during acute inflammation and its resolution.[16]
More specifically, elevated levels of this compound have been associated with certain pathological conditions. For example, one study linked higher levels of this compound in umbilical cord blood to an increased risk of Autism Spectrum Disorder (ASD) symptoms, suggesting a potential role in neuroinflammation.[17][18][19] Another study implicated this compound as a potential biomarker for differentiating nonalcoholic fatty liver (NAFL) from nonalcoholic steatohepatitis (NASH), a condition with a significant inflammatory component.[20]
The precise mechanisms through which this compound might exert pro-inflammatory or other biological effects are not yet fully elucidated and represent an active area of research.
Figure 2: Dual role of the 11,12-EET/DiHETrE axis in inflammation.
Quantitative Data on this compound in Inflammatory Conditions
The following tables summarize key quantitative findings from studies investigating the levels of this compound and its precursor in different biological samples under various conditions.
Table 1: 11,12-EET and this compound Levels in Idiopathic Pulmonary Fibrosis (IPF)
| Analyte | Control Lung Tissue | IPF Lung Tissue | Fold Change | p-value | Reference |
| 11,12-EET | Higher Levels | Significantly Lower | - | < 0.05 | [21] |
| 11,12-EET/11,12-DHET ratio | Higher Ratio | Significantly Lower | - | < 0.05 | [21] |
Table 2: Eicosanoid Levels in a Mouse Model of Acute Inflammation (Zymosan-induced Peritonitis)
| Analyte | Naive Peritoneal Cavity | Acute Inflammation (4h) | Resolution Phase (24-48h) | Reference |
| 11,12-DHET | Present | Increased | Biphasic Increase | [16] |
Table 3: Cardiac Oxylipin Levels Following Acute Inflammation in Wild-Type (WT) and sEH Null Mice
| Analyte | WT (Control) | WT + LPS | sEH Null (Control) | sEH Null + LPS | Reference | | :--- | :--- | :--- | :--- | :--- | | this compound | Baseline | Increased | Baseline | No significant increase |[22] |
Experimental Protocols
Investigating the role of this compound in inflammation requires a combination of analytical, in vitro, and in vivo methodologies.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids, including this compound, in biological matrices.[21][23]
5.1.1. Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenates) and immediately add a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo eicosanoid generation.[24]
-
Acidification: Acidify the sample to a pH of approximately 3.5 with 2M hydrochloric acid.[24]
-
Column Conditioning: Condition a C18 solid-phase extraction cartridge by washing with ethanol (B145695) followed by deionized water.[24]
-
Sample Loading: Apply the acidified sample to the conditioned C18 cartridge.
-
Washing: Wash the cartridge with water, followed by a water:ethanol mixture, and then hexane (B92381) to remove interfering substances.[24]
-
Elution: Elute the eicosanoids from the cartridge using ethyl acetate (B1210297).[24]
-
Drying and Reconstitution: Evaporate the ethyl acetate under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[24]
5.1.2. LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to aid in ionization.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion of this compound to its characteristic product ions. Use a deuterated internal standard for accurate quantification.[23]
Figure 3: Workflow for the quantification of this compound.
Cell-Based Inflammation Assays
These assays are crucial for elucidating the cellular and molecular mechanisms of this compound in inflammation.[25]
5.2.1. Endothelial Cell Activation Assay
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence.
-
Stimulation: Treat the cells with a pro-inflammatory stimulus (e.g., TNF-α, IL-1β, or LPS) in the presence or absence of this compound at various concentrations.[13]
-
Endpoint Analysis:
-
Adhesion Molecule Expression: Measure the cell surface expression of adhesion molecules (e.g., VCAM-1, ICAM-1, E-selectin) using flow cytometry or cell-based ELISA.[13][25]
-
Cytokine/Chemokine Secretion: Quantify the levels of secreted pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, MCP-1) in the cell culture supernatant using ELISA or multiplex assays.[25]
-
NF-κB Activation: Assess the activation of the NF-κB pathway by measuring the phosphorylation of IκBα or the nuclear translocation of NF-κB p65 using Western blotting or immunofluorescence.
-
In Vivo Models of Inflammation
Animal models are indispensable for understanding the physiological relevance of this compound in the complex in vivo environment.
5.3.1. Lipopolysaccharide (LPS)-Induced Systemic Inflammation
-
Animal Model: Use wild-type and sEH knockout mice to delineate the effects of EETs versus DiHETrEs.
-
Treatment: Administer LPS intraperitoneally to induce a systemic inflammatory response. In some groups, pre-treat with an sEH inhibitor.[15][22]
-
Endpoint Analysis:
-
Survival: Monitor survival rates over time.
-
Systemic Cytokine Levels: Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[15]
-
Tissue Eicosanoid Levels: Quantify the levels of 11,12-EET and this compound in various tissues (e.g., heart, liver, kidney) using LC-MS/MS.[22]
-
Histopathology: Assess tissue injury and inflammatory cell infiltration through histological analysis.[14]
-
Conclusion and Future Directions
The role of this compound in inflammation is complex and cannot be simply categorized as pro- or anti-inflammatory. The prevailing evidence suggests that its formation from 11,12-EET represents a deactivation of a potent anti-inflammatory pathway, making the inhibition of soluble epoxide hydrolase an attractive therapeutic strategy for inflammatory diseases. However, the emerging data indicating that this compound may have its own distinct biological activities, potentially contributing to inflammation in specific contexts, warrants further investigation.
Future research should focus on:
-
Receptor Identification: Elucidating the specific receptors and signaling pathways through which this compound may exert its effects.
-
Context-Specific Roles: Investigating the role of this compound in a wider range of inflammatory diseases and models to understand its context-dependent functions.
-
Stereochemistry: Differentiating the biological activities of the different stereoisomers of this compound.
-
Therapeutic Modulation: Developing selective modulators of the CYP epoxygenase pathway that can fine-tune the balance between EETs and DiHETrEs for therapeutic benefit.
A deeper understanding of the nuanced role of this compound will be critical for the development of novel and targeted therapies for a host of inflammatory disorders.
References
- 1. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 2. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 5. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11,12-dihydroxy-5Z,8Z,14Z-eicosatrienoic acid | C20H34O4 | CID 5283146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. larodan.com [larodan.com]
- 10. The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in Fatty Liver Disease | PLOS One [journals.plos.org]
- 11. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory properties of cytochrome P450 epoxygenase-derived eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators [mdpi.com]
- 14. Soluble Epoxide Hydrolase Inhibitor Attenuates Inflammation and Airway Hyperresponsiveness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Arachidonic acid‐derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fatty acids in umbilical cord blood might cause autism spectrum disorder | EurekAlert! [eurekalert.org]
- 19. sciencedaily.com [sciencedaily.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Deficiency of Soluble Epoxide Hydrolase Protects Cardiac Function Impaired by LPS-Induced Acute Inflammation [frontiersin.org]
- 23. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. arborassays.com [arborassays.com]
- 25. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
The Role of 11,12-DiHETrE in Pregnancy-Induced Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregnancy-induced hypertension (PIH), a life-threatening condition for both mother and fetus, is characterized by complex pathophysiological changes, including endothelial dysfunction and altered vascular tone. Emerging evidence points to the critical role of the cytochrome P450 (CYP) epoxygenase pathway in the regulation of blood pressure during pregnancy. This technical guide provides an in-depth analysis of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE), a key metabolite in this pathway, and its association with PIH. We will explore its biosynthesis, signaling mechanisms, and the quantitative data implicating its altered levels in hypertensive pregnancies. Furthermore, this guide details the experimental protocols for the quantification of this compound and presents visual workflows and signaling pathway diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Pregnancy-induced hypertension (PIH) encompasses a spectrum of disorders, including gestational hypertension and preeclampsia, affecting a significant percentage of pregnancies worldwide. The underlying mechanisms of PIH are not fully elucidated, but endothelial dysfunction is a central feature. The CYP epoxygenase pathway, which metabolizes arachidonic acid to epoxyeicosatrienoic acids (EETs), plays a crucial role in maintaining vascular homeostasis. EETs, including 11,12-EET, are potent vasodilators. However, they are rapidly metabolized by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DiHETrEs), such as this compound, which are generally considered less biologically active. An imbalance in the EET/DiHETrE ratio, potentially due to increased sEH activity, is increasingly recognized as a contributor to the pathogenesis of hypertension. This guide focuses on the role of this compound in PIH, providing a technical overview for advanced research and therapeutic development.
Biosynthesis and Metabolism of this compound
This compound is a product of the sequential metabolism of arachidonic acid.
-
Step 1: Epoxidation of Arachidonic Acid. Cytochrome P450 epoxygenases, primarily from the CYP2C and CYP2J families, catalyze the conversion of arachidonic acid to four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These enzymes are expressed in various tissues, including the endothelium and the placenta.[1][2]
-
Step 2: Hydration of 11,12-EET. The epoxide group of 11,12-EET is hydrolyzed by the enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, to form this compound. This conversion is a critical step in terminating the vasodilatory signal of 11,12-EET.
References
11,12-DiHETrE: A Promising Biomarker for Differentiating Nonalcoholic Fatty Liver (NAFL) from Nonalcoholic Steatohepatitis (NASH)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Nonalcoholic fatty liver disease (NAFLD) represents a spectrum of liver conditions, ranging from simple steatosis (NAFL), which carries a minimal risk of progression, to nonalcoholic steatohepatitis (NASH), a more severe form characterized by inflammation and hepatocyte injury that can lead to cirrhosis and hepatocellular carcinoma.[1] The critical need for noninvasive biomarkers to accurately distinguish NASH from NAFL is a major challenge in the management of NAFLD.[1][2] Emerging evidence strongly suggests that 11,12-dihydroxy-eicosatrienoic acid (11,12-DiHETrE), a metabolite of the cytochrome P450 (CYP) pathway, holds significant promise as a highly accurate biomarker for this differentiation.
Executive Summary
A landmark study has demonstrated that the plasma levels of this compound can differentiate NASH from NAFL with an exceptional degree of accuracy, showing an area under the receiver operating characteristic curve (AUROC) of 1.[1][2] This finding positions this compound as a leading candidate for a noninvasive diagnostic tool for NASH. This technical guide provides a comprehensive overview of the data supporting this compound as a biomarker, details the experimental protocols for its measurement, and illustrates the key signaling pathways involved.
Quantitative Data Summary
A prospective nested case-control study involving patients with biopsy-proven NAFL (n=10) and NASH (n=9), along with non-NAFLD controls (n=10), provided the foundational data for the diagnostic potential of this compound.[1] While routine liver-related and metabolic tests showed no significant difference between the NAFL and NASH groups, the plasma eicosanoid profiles revealed a distinct signature for NASH.[1]
| Biomarker | Comparison | Key Finding | Reference |
| This compound | NAFL vs. NASH | AUROC = 1 | [1][2] |
| Biomarker Panel | NAFL vs. NASH | AUROC = 1 | [1] |
Note: The biomarker panel includes 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (dhk PGD2) and 20-carboxy arachidonic acid (20-COOH AA) in addition to this compound.[1]
Signaling Pathway
This compound is a product of the cytochrome P450 (CYP) epoxygenase pathway. In this pathway, arachidonic acid is first metabolized by CYP epoxygenases to form epoxyeicosatrienoic acids (EETs). These EETs are then hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DiHETrEs), including this compound. The upregulation of this pathway and the subsequent increase in this compound levels are implicated in the inflammatory processes that characterize the progression from NAFL to NASH.
Experimental Protocols
The quantification of this compound in plasma samples is achieved through a robust and sensitive method utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The following is a detailed protocol based on established methods for eicosanoid analysis.
Sample Collection and Handling
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the tubes on ice.
-
To minimize exogenous eicosanoid formation, consider adding a cyclooxygenase inhibitor like indomethacin (B1671933) (10-15 µM) to the collection tubes.
-
Separate plasma by centrifugation at a low speed (e.g., 1,000 x g) for 10-15 minutes at 4°C.
-
Store the resulting plasma samples at -80°C until analysis.
Solid-Phase Extraction (SPE) of Eicosanoids
This protocol utilizes C18 solid-phase extraction cartridges to isolate eicosanoids from the plasma matrix.
-
Materials:
-
C18 SPE cartridges (e.g., Bond-Elut, Sep-Pak)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (B1210297)
-
2M Hydrochloric acid (HCl)
-
Internal standards (deuterated this compound)
-
-
Procedure:
-
Acidification: Thaw plasma samples on ice. Acidify the plasma to a pH of approximately 3.5 with 2M HCl. This step is crucial for the efficient extraction of acidic lipids.
-
Column Preparation: Condition the C18 SPE column by washing with 20 mL of ethanol (B145695) followed by 20 mL of deionized water.
-
Sample Loading: Apply the acidified plasma sample to the conditioned C18 column.
-
Washing: Wash the column sequentially with 10 mL of water, 10 mL of 15% ethanol in water, and 10 mL of hexane to remove polar impurities and neutral lipids.
-
Elution: Elute the eicosanoids, including this compound, from the column with 10 mL of ethyl acetate.
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for the specific parent-to-daughter ion transition of this compound and its deuterated internal standard.
Conclusion
The identification of this compound as a highly accurate, noninvasive biomarker for differentiating NASH from NAFL presents a significant advancement in the field of hepatology.[1][2] Its perfect AUROC of 1 in a proof-of-concept study underscores its potential to revolutionize the diagnosis and management of NAFLD, reducing the reliance on invasive liver biopsies.[1][2] Further validation in larger, multicenter cohorts is warranted to confirm these promising findings and facilitate the translation of this biomarker into clinical practice. The detailed methodologies provided in this guide offer a foundation for researchers and drug development professionals to incorporate the measurement of this compound into their studies and clinical trials.
References
- 1. Polyunsaturated fatty acid metabolites as novel lipidomic biomarkers for noninvasive diagnosis of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyunsaturated fatty acid metabolites as novel lipidomic biomarkers for noninvasive diagnosis of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 11,12-DiHETrE in Biological Matrices by LC-MS/MS
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is a diol metabolite of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase pathway.[1] The initial epoxidation of arachidonic acid by CYP enzymes produces 11,12-epoxyeicosatrienoic acid (11,12-EET), which is then hydrolyzed by soluble epoxide hydrolase (sEH) to form this compound.[2][3] This metabolite is implicated in various physiological and pathological processes, including inflammation and cardiovascular function.[4] Recent studies have also suggested a potential link between this compound levels in neonatal cord blood and the severity of Autism Spectrum Disorder (ASD) symptoms.[2][5] Accurate and sensitive quantification of this compound in biological samples is therefore crucial for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6]
Signaling Pathway of this compound Formation
The formation of this compound is a two-step enzymatic process originating from arachidonic acid, a polyunsaturated fatty acid present in cell membranes.
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS (B15284909) quantification of this compound.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Ionization Mode | Negative Electrospray (ESI-) | [7][8][9] |
| Precursor Ion (m/z) | 337 | [10] |
| Product Ion (m/z) | 167 | [10] |
| Dwell Time | 25 ms (typical for multi-analyte methods) | [10] |
| Collision Energy (CE) | -25 V | [11] |
| Declustering Potential (DP) | -40 V | [11] |
Table 2: Chromatographic Conditions
| Parameter | Description | Reference |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm) | [7][12] |
| Mobile Phase A | Water with 0.1% Acetic Acid or 10 mM Formic Acid | [8][12] |
| Mobile Phase B | Acetonitrile or Acetonitrile/Isopropanol (50:50, v/v) | [8][10] |
| Flow Rate | 0.3-0.4 mL/min | [8] |
| Column Temperature | 40-60 °C | [12][13] |
| Injection Volume | 5-25 µL | [7][12] |
Table 3: Method Performance Characteristics
| Parameter | Typical Range | Reference |
| Linear Range | 0.2 - 500 ng/mL | [9] |
| Limit of Quantification (LOQ) | 0.01 - 3 ng/mL | [8][9] |
| Inter- and Intra-day Precision | < 15% RSD | [8][14] |
| Accuracy | 85-115% | [8] |
| Recovery | 40-90% | [8] |
Experimental Protocols
A generalized workflow for the quantification of this compound in biological samples is presented below.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results, as it removes interfering substances from the biological matrix.[15][16]
a) Internal Standard Spiking: To each sample, add an appropriate amount of a deuterated internal standard, such as this compound-d11, to correct for matrix effects and variations during sample processing.[17]
b) Solid Phase Extraction (SPE) - Recommended for Plasma/Serum:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.[10]
-
Load the pre-treated and spiked sample onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar interferences.[10]
-
Elute the analytes with methanol or another suitable organic solvent.[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[10]
c) Liquid-Liquid Extraction (LLE) - Alternative for Complex Matrices:
-
Add a mixture of methanol and chloroform (B151607) (2:1, v/v) to the spiked sample.[12]
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Add chloroform and a saline solution to induce phase separation.[12]
-
Centrifuge to pellet the precipitate and separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.[12]
-
Evaporate the organic solvent and reconstitute the sample as described for SPE.
LC-MS/MS Analysis
a) Liquid Chromatography: A reverse-phase C18 column is typically used for the separation of eicosanoids.[7] A gradient elution is employed to separate this compound from other isomers and matrix components.
-
Example Gradient:
-
Start at a lower percentage of organic mobile phase (e.g., 30-40% B).
-
Linearly increase the percentage of mobile phase B over several minutes to elute the analytes.
-
Include a high organic wash step to clean the column.
-
Return to the initial conditions for column re-equilibration.
-
b) Mass Spectrometry: The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode.[9] Quantification is performed using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The MRM transition for this compound and its internal standard should be optimized.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of known this compound concentrations in a surrogate matrix (e.g., stripped serum or buffer).[9] Process these standards alongside the unknown samples.
-
Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Quantification: Plot the peak area ratios of the calibration standards against their corresponding concentrations to generate a linear regression curve.[10] The concentration of this compound in the unknown samples can then be determined from this curve.
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection offer the sensitivity and specificity required for accurate analysis in research and clinical settings. Adherence to these protocols will enable researchers to obtain reliable quantitative data for this important lipid mediator.
References
- 1. Showing Compound this compound (FDB022961) - FooDB [foodb.ca]
- 2. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantitation of Lipid Biomarkers for Inflammatory Bowel Disease Using LC–MS/MS | MDPI [mdpi.com]
- 9. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. lipidmaps.org [lipidmaps.org]
- 12. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Solid Phase Extraction Protocol for 11,12-DiHETrE: An Application Note for Researchers
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases and subsequent hydrolysis by soluble epoxide hydrolase (sEH). As a member of the eicosanoid family, this compound is implicated in various physiological and pathological processes, including inflammation and cardiovascular regulation. Recent studies have also suggested a link between the levels of this compound in neonatal cord blood and the severity of Autism Spectrum Disorder (ASD) symptoms.[1][2][3] Accurate quantification of this compound in biological matrices is therefore crucial for advancing our understanding of its biological roles. Solid phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex samples, offering improved detection of eicosanoids, especially at low concentrations, compared to liquid-liquid extraction.[4] This application note provides a detailed protocol for the solid phase extraction of this compound from biological samples, intended for researchers, scientists, and drug development professionals.
Signaling and Metabolic Pathway
This compound is formed from arachidonic acid via a two-step enzymatic process. First, arachidonic acid is converted to 11,12-epoxyeicosatrienoic acid (11,12-EET) by CYP epoxygenases.[5] 11,12-EET is a signaling molecule itself, known to induce neovasculogenesis through pathways involving PI3-K/Akt and ERK1/2.[5] Subsequently, soluble epoxide hydrolase (sEH) hydrolyzes 11,12-EET to form this compound.
Caption: Metabolic pathway of this compound formation and signaling of its precursor.
Experimental Protocol: Solid Phase Extraction of this compound
This protocol is adapted from established methods for eicosanoid extraction from biological fluids such as plasma.[4]
Materials:
-
SPE Column: Strata-X reversed-phase SPE columns (or equivalent C18 reversed-phase columns).[4]
-
Reagents:
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Internal Standard: Deuterated this compound or a related deuterated eicosanoid standard.
-
-
Equipment:
-
SPE manifold
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Procedure:
-
Sample Preparation:
-
For plasma samples, start with a 20 µL aliquot and dilute it to 1 mL with a suitable buffer (e.g., phosphate (B84403) salt buffer).[4]
-
Spike the diluted sample with an appropriate amount of deuterated internal standard to correct for extraction variability and monitor chromatographic response.[4]
-
-
SPE Column Conditioning:
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with a solution of 10% methanol in water to remove polar impurities.[4]
-
-
Elution:
-
Elute the this compound and other retained eicosanoids with 1 mL of methanol.[4]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., acetonitrile) for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Caption: Experimental workflow for the solid phase extraction of this compound.
Data Presentation
The following table summarizes key quantitative parameters for the analysis of this compound and related compounds from the literature. This data is essential for method validation and assessing the performance of the analytical method.
| Parameter | Analyte | Value | Matrix | Analytical Method | Reference |
| Linear Range | This compound | 2–1000 pg | Rat Brain Tissue | LC/MS | [7] |
| On-column LOD | This compound | 5 x 10⁻⁴ pg | - | FIA | [7] |
| On-column LOQ | This compound | 5 x 10⁻³ pg | - | FIA | [7] |
| Calibration Range | 11,12-DHET | 0.48-30 ng/mL | - | UHPLC-MS/MS | [8] |
| Recovery | 11,12-DHET | Not explicitly stated, but reported to be close to other DHETs | Liver | UHPLC-MS/MS | [8] |
| Matrix Effect | 11,12-DHET | Not explicitly stated, but reported to be minimal for DHETs | Liver | UHPLC-MS/MS | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantification; FIA: Flow Injection Analysis; LC/MS: Liquid Chromatography/Mass Spectrometry; UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry.
Conclusion
This application note provides a comprehensive overview of a solid phase extraction protocol for this compound, a critical lipid mediator. The detailed experimental workflow, coupled with the summarized quantitative data and the signaling pathway diagram, offers a valuable resource for researchers in the fields of lipidomics, clinical diagnostics, and drug development. Adherence to this protocol will facilitate the accurate and reproducible quantification of this compound in various biological matrices, thereby supporting further investigation into its physiological and pathological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study Suggests Cord Blood Fatty Acid Levels Linked to Autism Risk and Severity | Conexiant [conexiant.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Application Notes and Protocols for 11,12-DiHETrE ELISA Kit in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) in human plasma using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Introduction
This compound is a diol metabolite derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway, followed by hydration by soluble epoxide hydrolase (sEH). Emerging research has highlighted the potential role of this compound in various physiological and pathological processes. Notably, elevated levels of this compound in neonatal cord blood have been associated with the severity of Autism Spectrum Disorder (ASD) symptoms, particularly impacting social affect and adaptive functioning.[1][2][3] This makes the accurate quantification of this compound in biological samples such as human plasma a critical aspect of research in neurodevelopment, inflammatory diseases, and lipid metabolism. This ELISA kit provides a sensitive and specific method for this purpose.
Principle of the Assay
The this compound ELISA kit is a competitive immunoassay. The assay is based on the competition between this compound in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled this compound for a limited number of binding sites on a microplate coated with an antibody specific for this compound.[4] As the concentration of this compound in the sample increases, the amount of HRP-labeled this compound bound to the plate decreases. The enzymatic activity of the bound HRP is then measured by the addition of a substrate, and the resulting color intensity is inversely proportional to the concentration of this compound in the sample.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of commercially available this compound ELISA kits. Please note that specifications may vary between manufacturers, and it is essential to consult the manual provided with the specific kit being used.
| Parameter | Typical Value |
| Detection Range | 1.563 - 100 ng/mL[5] |
| Minimum Detection Limit | 1.563 ng/mL[5] |
| Sample Type | Human Serum, Plasma, and other biological fluids[5] |
| Specificity | Recognizes natural and recombinant Human this compound. No significant cross-reactivity or interference with analogues was observed.[5][6] |
| Intra-Assay Precision (CV%) | < 10%[6] |
| Inter-Assay Precision (CV%) | < 15%[6] |
| Assay Type | Competitive ELISA[5] |
| Detection Method | Colorimetric[5] |
Experimental Protocols
Materials Required (Typical kit contents)
-
96-well microplate pre-coated with anti-11,12-DiHETrE antibody
-
This compound Standard
-
This compound-HRP Conjugate
-
Sample Dilution Buffer
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution
-
Plate Sealers
Materials Required (Not provided)
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Tubes for standard and sample dilutions
-
Vortex mixer
-
Centrifuge
Sample Preparation: Human Plasma
Proper sample collection and preparation are crucial for accurate results.
-
Plasma Collection : Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.
-
Centrifugation : Centrifuge the blood samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[7]
-
Aliquoting : Carefully transfer the supernatant (plasma) to a clean tube.
-
Storage : Assay freshly prepared plasma immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[7]
-
Sample Dilution : It is recommended to perform a preliminary experiment to determine the optimal sample dilution. Start with undiluted, 1:2, and 1:4 dilutions. Avoid diluting samples more than 1:10, as it may exceed the kit's dilution limit.[6]
Assay Procedure
-
Reagent Preparation : Bring all reagents to room temperature before use. Prepare working solutions of the Wash Buffer and any other concentrated reagents as instructed in the kit manual.
-
Standard Preparation : Prepare a serial dilution of the this compound Standard according to the kit's instructions to create a standard curve.
-
Assay Setup :
-
Add 200 µL of Sample Dilution Buffer to the blank (BL) wells.
-
Add 100 µL of Sample Dilution Buffer to the maximum binding (B0) wells.
-
Add 100 µL of each standard dilution to the appropriate wells.
-
Add 100 µL of each diluted plasma sample to the appropriate wells.
-
-
HRP Conjugate Addition : Add 100 µL of the diluted this compound-HRP conjugate to the B0, standard, and sample wells. Do not add HRP conjugate to the blank wells.[4]
-
Incubation : Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Washing : Aspirate the liquid from each well and wash the plate multiple times with the diluted Wash Buffer as per the kit's instructions.
-
Substrate Addition : Add 100 µL of TMB Substrate to each well.
-
Incubation : Incubate the plate in the dark at room temperature for the recommended time (e.g., 15-30 minutes).
-
Stopping the Reaction : Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement : Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the blank wells from the OD of all other wells.
-
Calculate the percentage of binding for each standard and sample using the following formula: % Binding = [(Sample or Standard OD) / (B0 OD)] x 100
-
Plot the percentage of binding for the standards against their corresponding concentrations on a semi-logarithmic graph to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their percentage of binding from the standard curve.
-
Multiply the determined concentration by the sample dilution factor to obtain the final concentration of this compound in the original plasma sample.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps of the this compound competitive ELISA protocol.
Metabolic and Signaling Pathway Context
Caption: The metabolic conversion of Arachidonic Acid to this compound and the signaling of 11,12-EET.
References
- 1. researchgate.net [researchgate.net]
- 2. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study Suggests Cord Blood Fatty Acid Levels Linked to Autism Risk and Severity | Conexiant [conexiant.com]
- 4. jaica.com [jaica.com]
- 5. ELISA Kit [ABIN4993244] - Plasma, Serum [antibodies-online.com]
- 6. mybiosource.com [mybiosource.com]
- 7. stjohnslabs.com [stjohnslabs.com]
Application Notes: Quantitative Analysis of 11,12-DiHETrE using Deuterated Internal Standards by LC-MS/MS
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid via the cytochrome P450 (CYP) pathway. This pathway involves the initial epoxidation of arachidonic acid to form 11,12-epoxyeicosatrienoic acid (11,12-EET), which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to yield this compound. As an eicosanoid, this compound is involved in various physiological and pathological processes, including inflammation and cardiovascular regulation, and is investigated as a potential biomarker for various conditions.
The quantification of eicosanoids like this compound in biological matrices presents a significant analytical challenge due to their low endogenous concentrations and the complexity of the sample matrix.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for its high sensitivity and selectivity.[2] To ensure accurate and precise quantification, a stable isotope-labeled internal standard is essential. Deuterated internal standards, such as this compound-d11, are ideal as they are chemically identical to the analyte, co-elute chromatographically, and effectively correct for variations in sample recovery and matrix-induced ion suppression or enhancement during analysis.[2][3]
Metabolic Pathway of this compound Formation
The following diagram illustrates the synthesis of this compound from arachidonic acid.
Principle of the Method
This method employs LC-MS/MS for the sensitive and selective quantification of this compound. A known amount of a deuterated internal standard (IS), this compound-d11, is added to the biological sample at the beginning of the preparation process.[2] This IS behaves identically to the endogenous analyte throughout extraction, chromatographic separation, and ionization.
During mass spectrometry analysis, the instrument is set to Multiple Reaction Monitoring (MRM) mode. This technique provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. Quantification is achieved by calculating the peak area ratio of the endogenous this compound to the this compound-d11 IS. A calibration curve, generated by analyzing standards of known concentrations with a fixed amount of IS, is used to determine the absolute concentration of the analyte in the sample.[4]
Experimental Protocols
1. Sample Collection and Handling
To prevent the artificial generation of eicosanoids ex vivo, it is critical to handle samples appropriately.
-
Plasma/Serum: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Immediately after collection, add an antioxidant and/or a cyclooxygenase inhibitor such as indomethacin (B1671933) (final concentration 10-15 µM).
-
Storage: Centrifuge to separate plasma/serum, and immediately freeze the samples at -80°C until analysis.
2. General Analytical Workflow
The diagram below outlines the key steps for the quantitative analysis of this compound.
3. Protocol: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is adapted for plasma samples and is suitable for high-throughput analysis.[2][4]
-
Materials:
-
Strata-X (or equivalent C18) SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Acetic Acid
-
This compound analytical standard
-
This compound-d11 internal standard
-
Nitrogen evaporator or vacuum concentrator
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 10 µL of the internal standard solution (e.g., this compound-d11 at 100 ng/mL in methanol) and vortex briefly.
-
Acidify the sample to a pH of ~3.5 with acetic acid.
-
Condition SPE Cartridge: Wash the SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of water.
-
Load Sample: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.
-
Elute Analytes: Elute the this compound and its internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 60:40:0.02 water:acetonitrile:acetic acid) for LC-MS/MS analysis.[4]
-
4. Protocol: LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a UPLC/HPLC system.
-
Liquid Chromatography (LC) Conditions: The following table summarizes a typical gradient for the separation of this compound.
Parameter Value Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) Mobile Phase A Water/Acetonitrile/Acetic Acid (60:40:0.02, v/v/v)[4] Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) Flow Rate 0.5 mL/min Injection Volume 10 µL Column Temperature 40°C Table 1: Example LC Gradient Conditions
Time (min) % Mobile Phase B 0.0 - 4.0 0.1% to 55% 4.0 - 4.5 55% to 99% 4.5 - 5.0 99% | 5.1 - 7.0 | Re-equilibration to 0.1% |
-
Mass Spectrometry (MS) Conditions: Analysis is performed in negative ion ESI mode using MRM.
Parameter Value Ionization Mode Negative ESI Capillary Voltage -4.5 kV[4] Source Temperature 525°C[4] Nebulizer Gas (GS1) 30 psi[4] Turbo Gas (GS2) 30 psi[4] Curtain Gas (CUR) 10 psi[4] Collision Gas Nitrogen Table 2: MS/MS Parameters for this compound and Deuterated Internal Standard
Compound Precursor Ion (Q1) [m/z] Product Ion (Q2) [m/z] Declustering Potential (DP) [V] Collision Energy (CE) [eV] This compound 337.2 167.1 -40 -25 | This compound-d11 | 348.2 | 178.1 (inferred) | -40 | -25 |
(Note: Parameters are instrument-dependent and should be optimized. The transitions for this compound are based on published data.[4] The transition for the d11 standard is inferred based on the addition of 11 daltons and may require empirical optimization.)
Data Presentation and Interpretation
Calibration and Quantification
A calibration curve is constructed by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte for a series of calibration standards. The concentration of this compound in the unknown samples is then determined by interpolating their measured peak area ratios from this curve.
Method Validation
The analytical method should be validated to ensure reliability. The following table provides an example of typical performance characteristics.
Table 3: Example Method Validation Parameters
| Parameter | Typical Value |
|---|---|
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
(These values are examples and will vary based on the specific matrix, instrumentation, and laboratory.)
References
- 1. lcms.cz [lcms.cz]
- 2. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols: Sample Preparation of 11,12-DiHETrE in Brain Tissue for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is a diol metabolite of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase pathway. The precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), is converted to this compound by the enzyme soluble epoxide hydrolase (sEH). Eicosanoids, including this compound, are implicated in various physiological and pathological processes within the central nervous system, such as neuroinflammation and regulation of cerebral blood flow. Accurate quantification of this compound in brain tissue is crucial for understanding its role in neurological health and disease. This document provides detailed protocols for the sample preparation of this compound from brain tissue for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound in the cerebral cortex of rats under different dietary linoleic acid (LA) concentrations. This data highlights the importance of controlled experimental conditions and demonstrates the feasibility of quantifying this analyte in brain tissue.
| Analyte | Dietary Group (Linoleic Acid %) | Mean Concentration (ng/g tissue) | Fold Change (vs. 0.4% LA) |
| Unesterified this compound | 0.4% | ~0.5 | 1.0 |
| 10.5% | ~0.8 | 1.6 | |
| Total this compound | 0.4% | ~1.2 | 1.0 |
| 5.2% | ~4.8 | 4.0 | |
| 10.5% | ~4.8 | 4.0 |
Data adapted from a study on rat cerebral cortex oxylipin concentrations.[1]
Signaling Pathway
The formation of this compound is a key step in the metabolism of arachidonic acid via the cytochrome P450 epoxygenase pathway. The precursor, 11,12-EET, is known to exert various biological effects through G-protein coupled receptors. The conversion to this compound by soluble epoxide hydrolase (sEH) is often considered a deactivating step, though the diol itself may have biological activities.
Experimental Protocols
This section details a comprehensive protocol for the sample preparation of this compound from brain tissue, optimized for LC-MS/MS analysis. The workflow is designed to ensure accurate and reproducible quantification by minimizing enzymatic activity and maximizing extraction efficiency.
Experimental Workflow Diagram
Detailed Methodologies
1. Brain Tissue Homogenization
-
Objective: To rapidly disrupt brain tissue and inactivate enzymes to prevent ex vivo analyte degradation.
-
Materials:
-
Frozen brain tissue (~50-100 mg)
-
Ice-cold methanol containing an antioxidant (e.g., 0.1% butylated hydroxytoluene - BHT)
-
Deuterated internal standard for this compound (e.g., this compound-d11)
-
Homogenizer (e.g., bead beater with ceramic beads or Dounce homogenizer)
-
Pre-chilled microcentrifuge tubes
-
-
Procedure:
-
Weigh the frozen brain tissue quickly on a pre-chilled analytical balance.
-
Place the tissue in a pre-chilled microcentrifuge tube containing ceramic beads (if using a bead beater).
-
Immediately add a fixed volume of ice-cold methanol with antioxidant and the internal standard. A typical ratio is 1 mL of methanol per 100 mg of tissue.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6000 rpm) or with approximately 20-30 strokes in a Dounce homogenizer on ice. Ensure the sample remains cold throughout the process.
-
2. Protein Precipitation and Centrifugation
-
Objective: To remove proteins that can interfere with the analysis.
-
Procedure:
-
Following homogenization, centrifuge the samples at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
3. Supernatant Collection
-
Objective: To isolate the lipid-containing supernatant.
-
Procedure:
-
Carefully collect the supernatant, which contains the lipids including this compound, and transfer it to a new clean tube. Avoid disturbing the protein pellet.
-
4. Solid-Phase Extraction (SPE)
-
Objective: To purify and concentrate this compound from the crude extract.
-
Materials:
-
C18 SPE cartridges (e.g., 100 mg)
-
SPE manifold
-
Methanol
-
Ultrapure water
-
Elution solvent (e.g., ethyl acetate (B1210297) or methanol)
-
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 2-3 mL of methanol followed by 2-3 mL of ultrapure water. Do not let the cartridge run dry.
-
Loading: Load the collected supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2-3 mL of a weak solvent mixture (e.g., 10-20% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other lipids with 2-3 mL of the elution solvent into a clean collection tube.
-
5. Evaporation
-
Objective: To concentrate the sample for increased sensitivity in LC-MS/MS analysis.
-
Procedure:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas. A heated block (e.g., 30-40°C) can be used to expedite this process.
-
6. Reconstitution
-
Objective: To dissolve the dried lipid extract in a solvent compatible with the LC-MS/MS system.
-
Procedure:
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase of the LC method (e.g., 50:50 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
7. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP) is required.
-
Chromatography: A C18 reversed-phase column is typically used for separation. A gradient elution with mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is employed.
-
Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for both this compound and its deuterated internal standard.
Conclusion
The protocols outlined in this document provide a robust framework for the sample preparation and subsequent quantification of this compound in brain tissue. Adherence to these methodologies, particularly the rapid inactivation of enzymes and the use of an internal standard, is critical for obtaining accurate and reproducible results. This will enable researchers to further elucidate the role of this important lipid mediator in the complex environment of the brain.
References
Application Note: Quantitative Analysis of 11,12-DiHETrE in Cell Culture Media by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is a bioactive lipid mediator derived from arachidonic acid (AA) through the cytochrome P450 (CYP) pathway.[1] Initially, CYP epoxygenases metabolize AA to form 11,12-epoxyeicosatrienoic acid (11,12-EET), which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) into the more stable diol, this compound.[2] This metabolite is involved in various physiological and pathological processes, including inflammation and cardiovascular regulation.[2] Accurate quantification of this compound in cell culture media is crucial for understanding cellular signaling, investigating drug effects on the AA cascade, and identifying potential biomarkers.[3] This application note provides a detailed protocol for the extraction and quantification of this compound from cell culture media using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biochemical Pathway: Formation of this compound
The synthesis of this compound is a two-step enzymatic process originating from arachidonic acid. This pathway is a key branch of the eicosanoid metabolic network.
Figure 1. Biosynthetic pathway of this compound from Arachidonic Acid.
Experimental Protocol
This protocol outlines the steps from sample collection to final quantification. The use of a deuterated internal standard is critical for accurate quantification, correcting for variations in extraction efficiency and instrument response.[4]
Materials and Reagents
-
This compound analytical standard
-
This compound-d11 internal standard (IS)[5]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid or Acetic Acid
-
Hydrochloric Acid (2M)
-
Ethyl Acetate (B1210297)
-
Indomethacin (B1671933) (cyclooxygenase inhibitor)
-
Solid-Phase Extraction (SPE) C18 cartridges (e.g., Strata-X, Sep-Pak)[4][6]
-
Cell culture media (e.g., DMEM)
-
Nitrogen gas evaporator or centrifugal vacuum evaporator
Sample Collection and Preparation
-
Cell Culture: Culture cells to the desired confluency and apply experimental treatments.
-
Supernatant Collection: Collect the cell culture supernatant into a clean polypropylene (B1209903) tube. To prevent exogenous, enzymatic formation of eicosanoids post-collection, immediately add a cyclooxygenase inhibitor like indomethacin (to a final concentration of 10-15 µM).[6][7]
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to remove cells and debris.[8] Transfer the cleared supernatant to a new tube.
-
Storage: Samples can be processed immediately or snap-frozen and stored at -80°C to prevent degradation.[4][8]
-
Internal Standard Spiking: Before extraction, thaw samples on ice. Spike the samples with the deuterated internal standard (e.g., this compound-d11) to a final concentration appropriate for the expected analyte levels and instrument sensitivity.
-
Acidification: Acidify the sample to a pH of approximately 3.5 by adding 2M hydrochloric acid.[6] This step protonates the carboxylic acid moiety, enhancing its retention on the C18 SPE sorbent.
Solid-Phase Extraction (SPE)
SPE is used to concentrate the analyte and remove interfering substances from the complex cell culture media matrix.[9][10]
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 3 mL of methanol, followed by equilibration with 3 mL of water.[4] Do not let the cartridge run dry.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 0.5-1 mL/minute).[6]
-
Washing: Wash the cartridge to remove salts and other polar impurities.
-
Elution: Elute the this compound and other eicosanoids from the cartridge using 1-2 mL of methanol or ethyl acetate into a clean collection tube.[6][11]
-
Solvent Evaporation: Dry the eluate completely under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[6]
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial LC mobile phase (e.g., 60:40:0.02 water:acetonitrile:acetic acid) for LC-MS/MS analysis.[4][11] Vortex thoroughly.
LC-MS/MS Analysis
Analysis is performed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[4][12]
-
LC Column: C18 column (e.g., Waters Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water/Acetonitrile/Formic Acid (e.g., 63:37:0.02, v/v/v).[11]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v).[11]
-
Flow Rate: 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient Elution: A typical gradient starts with a low percentage of organic mobile phase (B) and ramps up to elute the more hydrophobic analytes.
-
0-6 min: 20% B
-
6-10 min: Increase to 55% B
-
10-13 min: Increase to 100% B
-
13.5-16 min: Return to 20% B for re-equilibration.[11]
-
-
Mass Spectrometry: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for this compound and its deuterated internal standard.
Quantitative Data Summary
The following tables provide typical parameters for the LC-MS/MS method.
Table 1: LC-MS/MS Parameters for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Ionization Mode |
|---|---|---|---|---|
| This compound | 337 | 167 | -25 V | Negative ESI |
| This compound-d11 | 349.55 | Dependent on fragmentation | Optimize empirically | Negative ESI |
(Parameters are based on literature and may require optimization for specific instrumentation).[4][5][11]
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 pg on-column | [12] |
| Linearity (R²) | > 0.99 | [12] |
| SPE Recovery | 75 - 100% | [11] |
| Inter/Intra-day Precision | < 15% RSD |[12] |
Experimental Workflow
The entire process from sample collection to data analysis is summarized in the following workflow diagram.
Figure 2. Overall workflow for this compound analysis in cell culture media.
Conclusion
This application note provides a robust and sensitive method for the quantification of this compound in cell culture media. The protocol combines a selective solid-phase extraction for sample cleanup and concentration with the specificity and sensitivity of LC-MS/MS. This methodology is suitable for researchers in pharmacology, cell biology, and drug development investigating the cytochrome P450 branch of the arachidonic acid cascade.
References
- 1. Showing Compound this compound (FDB022961) - FooDB [foodb.ca]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. arborassays.com [arborassays.com]
- 7. caymanchem.com [caymanchem.com]
- 8. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 9. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Standards for 11,12-DiHETrE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the commercial standards of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE), a significant metabolite of the cytochrome P450 (P450) pathway of arachidonic acid metabolism.[1] These application notes include summaries of commercially available standards, protocols for their use in common analytical techniques, and an overview of the relevant biological signaling pathways.
Introduction to this compound
This compound is a vicinal diol formed from the enzymatic hydration of 11,12-epoxyeicosatrienoic acid (11,12-EET) by soluble epoxide hydrolase (sEH). While its precursor, 11,12-EET, is a potent vasodilator, this compound is often considered a less active metabolite.[2] However, studies have shown that this compound retains significant biological activity, including vasodilatory effects.[3] Its stability compared to the epoxide precursor makes it a valuable analyte for monitoring the activity of the cytochrome P450 epoxygenase pathway. Accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles.
Commercial Standards for this compound
Several suppliers offer high-purity this compound standards suitable for research and drug development applications. These standards are essential for the accurate quantification of this compound in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA). A deuterated internal standard is also commercially available, which is critical for precise quantification by mass spectrometry.
Table 1: Commercially Available this compound Standards
| Product Name | Supplier | Purity | Formulation | Storage |
| (±)11(12)-DiHET | Cayman Chemical | ≥95% | 100 µg/ml in ethanol | -20°C |
| This compound | MedChemExpress | Not specified | Not specified | Room temperature (shipping) |
| (±)11,12-DHET | Santa Cruz Biotechnology | Not specified | Not specified | Not specified |
| (±)11(12)-DiHET-d11 | Cayman Chemical | ≥99% deuterated forms | A solution in ethanol | -20°C |
Analytical Protocols
Accurate quantification of this compound in biological samples is critical for understanding its role in various physiological and pathological processes. The following sections provide detailed protocols for the two most common analytical methods: LC-MS/MS and ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound. The use of a deuterated internal standard, such as (±)11(12)-DiHET-d11, is strongly recommended to correct for matrix effects and variations in sample processing.
1. Sample Preparation (Solid Phase Extraction - SPE)
This protocol is a general guideline for extracting eicosanoids from plasma or tissue homogenates.
-
Internal Standard Spiking: To each sample, add the deuterated internal standard (this compound-d11) to a final concentration appropriate for the expected range of endogenous this compound.
-
Protein Precipitation: Precipitate proteins by adding 4 volumes of cold methanol (B129727). Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Acidification: Acidify the supernatant to a pH of approximately 3.5 with 0.1% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by 0.1% formic acid in water.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 0.1% formic acid in water to remove polar impurities.
-
Elution: Elute the this compound and the internal standard with methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[4]
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.[5]
-
Flow Rate: 1 ml/min.[5]
-
Column Temperature: 40°C.[5]
-
-
Mass Spectrometry Detection:
Table 2: Example LC-MS/MS Parameters
| Parameter | Value | Reference |
| LC Column | C18, 4.6 mm x 250 mm, 5 µm | [5] |
| Mobile Phase A | 0.1% Formic Acid in Water | [5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Ionization | ESI Negative | [4] |
| MRM Transition | 337 -> 167 | [4] |
| Internal Standard | (±)11(12)-DiHET-d11 |
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a high-throughput method for the quantification of this compound and is available in a competitive assay format.
1. Principle of the Competitive ELISA
In this assay, this compound in the sample competes with a fixed amount of HRP-conjugated this compound for a limited number of binding sites on a microplate pre-coated with an anti-11,12-DiHETrE antibody. The amount of HRP conjugate bound to the plate is inversely proportional to the concentration of this compound in the sample. The reaction is visualized by the addition of a substrate that produces a colored product, and the intensity is measured spectrophotometrically.[1][6]
2. General ELISA Protocol
-
Standard Preparation: Prepare a serial dilution of the this compound standard to generate a standard curve.
-
Sample Preparation: Samples may require extraction and purification, similar to the sample preparation for LC-MS/MS, to remove interfering substances.
-
Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated this compound to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the TMB substrate and incubate to develop the color.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).[1]
-
Read the absorbance at 450 nm.[1]
-
-
Data Analysis: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Caption: Metabolic pathway showing the formation of this compound from arachidonic acid.
Disclaimer: The protocols provided are intended as general guidelines. Researchers should optimize these protocols for their specific applications and sample types. Always refer to the manufacturer's instructions for specific reagents and kits. This product is for research use only and not for human or veterinary use.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Arachidonic acid‐derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jaica.com [jaica.com]
Animal Models for Elucidating the Function of 11,12-DiHETrE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is a major metabolite of the cytochrome P450-derived eicosanoid, 11,12-epoxyeicosatrienoic acid (11,12-EET), formed through the action of soluble epoxide hydrolase (sEH). While initially considered an inactive breakdown product, emerging evidence suggests that this compound possesses biological activity, particularly in the cardiovascular and nervous systems. This document provides detailed application notes and protocols for utilizing animal models to investigate the physiological and pathophysiological roles of this compound. These models are crucial for understanding its mechanisms of action and for the preclinical evaluation of therapeutic agents targeting the sEH pathway.
I. Rationale for Animal Models in this compound Research
The study of this compound in vivo is essential to understand its complex and potentially opposing roles in different physiological systems. While its precursor, 11,12-EET, is generally considered to have anti-inflammatory, analgesic, and vasodilatory effects, the stabilization of EETs through the inhibition of sEH has shown therapeutic promise in models of pain and inflammation.[1][2][3][4][5] This indirectly suggests that the conversion to this compound may either terminate the beneficial effects of 11,12-EET or that this compound itself may have pro-inflammatory or pro-nociceptive functions. Conversely, direct application of this compound has demonstrated vasorelaxant properties in ex vivo studies, suggesting a beneficial role in the cardiovascular system.[6][7] Animal models provide a platform to dissect these context-dependent functions and to investigate the therapeutic potential of modulating this compound levels.
II. Key Research Areas and Corresponding Animal Models
A. Inflammation
Hypothesized Role: Based on studies using sEH inhibitors which decrease DiHETrE levels and show anti-inflammatory effects, this compound is hypothesized to be a pro-inflammatory mediator.[1][3]
Recommended Animal Model: Carrageenan-Induced Paw Edema in Rats or Mice. This is a well-established, acute, and reproducible model of localized inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Acclimation: House animals for at least one week under standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly assign animals to the following groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or appropriate solvent for this compound)
-
This compound (various doses, e.g., 1, 5, 10 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to carrageenan injection.
-
Administer the positive control drug as per established protocols.
-
-
Induction of Inflammation:
-
Inject 100 µL (rats) or 50 µL (mice) of 1% (w/v) lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume/thickness for each animal at each time point compared to its baseline measurement.
-
Compare the mean increase in paw edema between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Quantitative Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (%) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 65 ± 4.2 | 0 |
| This compound | 1 | Data to be determined experimentally | Calculated |
| This compound | 5 | Data to be determined experimentally | Calculated |
| This compound | 10 | Data to be determined experimentally | Calculated |
| Indomethacin | 10 | 25 ± 2.8 | 61.5 |
Logical Workflow for Inflammation Studies
Caption: Workflow for assessing the pro-inflammatory effects of this compound.
B. Pain and Nociception
Hypothesized Role: Similar to its proposed role in inflammation, this compound is hypothesized to contribute to pain sensitization (hyperalgesia and allodynia) based on the analgesic effects of sEH inhibitors.[1][2][4][5]
Recommended Animal Model: Assessment of Mechanical Allodynia using Von Frey Filaments in Rats or Mice. This model is widely used to quantify changes in sensitivity to a non-noxious mechanical stimulus.
Experimental Protocol: Assessment of Mechanical Allodynia
-
Animals and Acclimation: As described for the inflammation model.
-
Experimental Setup: Place animals in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.
-
Grouping: Similar to the inflammation model.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., gabapentin, 30 mg/kg, i.p.) at appropriate pre-treatment times.
-
Assessment of Mechanical Threshold:
-
Use a set of calibrated von Frey filaments with logarithmically incremental stiffness.
-
Apply the filaments to the mid-plantar surface of the hind paw with sufficient force to cause a slight buckling.
-
A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Data Analysis:
-
Calculate the mean 50% withdrawal threshold for each group.
-
Compare the thresholds of the this compound-treated groups to the vehicle control group. A lower threshold indicates increased mechanical sensitivity (allodynia).
-
Quantitative Data Presentation:
| Treatment Group | Dose (mg/kg) | 50% Paw Withdrawal Threshold (g) (± SEM) |
| Vehicle Control | - | 12.5 ± 1.1 |
| This compound | 1 | Data to be determined experimentally |
| This compound | 5 | Data to be determined experimentally |
| This compound | 10 | Data to be determined experimentally |
| Gabapentin | 30 | 25.3 ± 2.5 |
Logical Workflow for Nociception Studies
Caption: Workflow for assessing the pro-nociceptive effects of this compound.
C. Cardiovascular Function
Hypothesized Role: Ex vivo studies suggest that this compound is a vasodilator, potentially contributing to the regulation of blood pressure and vascular tone.[6][7]
Recommended Animal Model: Spontaneously Hypertensive Rat (SHR). This is a well-established genetic model of essential hypertension.[8]
Experimental Protocol: Assessment of Blood Pressure in SHR
-
Animals: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls (12-16 weeks of age).
-
Blood Pressure Measurement:
-
Non-invasive: Use tail-cuff plethysmography to measure systolic blood pressure. Acclimate animals to the restraining device for several days before the experiment.
-
Invasive (for continuous monitoring): Implant radiotelemetry transmitters for continuous measurement of blood pressure and heart rate. Allow animals to recover from surgery for at least one week.
-
-
Grouping:
-
SHR + Vehicle
-
SHR + this compound (various doses)
-
SHR + Positive Control (e.g., Captopril, 10 mg/kg)
-
WKY + Vehicle
-
-
Drug Administration: Administer this compound or vehicle via i.p. injection or continuous infusion.
-
Data Collection:
-
For tail-cuff, measure blood pressure at baseline and at various time points after drug administration.
-
For telemetry, record continuous blood pressure data and analyze changes from baseline after drug administration.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline for each animal.
-
Compare the MAP changes between the this compound-treated SHR group and the vehicle-treated SHR group.
-
Quantitative Data Presentation:
| Treatment Group | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) (± SEM) |
| SHR + Vehicle | - | +2 ± 1.5 |
| SHR + this compound | 1 | Data to be determined experimentally |
| SHR + this compound | 5 | Data to be determined experimentally |
| SHR + this compound | 10 | Data to be determined experimentally |
| SHR + Captopril | 10 | -25 ± 3.2 |
| WKY + Vehicle | - | -1 ± 1.2 |
Logical Workflow for Cardiovascular Studies
Caption: Workflow for assessing the cardiovascular effects of this compound.
III. Investigation of Signaling Pathways
The direct signaling pathways of this compound in vivo are not yet fully elucidated. However, based on the known actions of its precursor, 11,12-EET, and the general mechanisms of inflammation and vasodilation, the following pathways are prime candidates for investigation.
A. Pro-inflammatory Signaling (Hypothesized)
-
NF-κB Pathway: A key regulator of inflammatory gene expression. It is hypothesized that this compound may activate this pathway in inflammatory cells.
B. Vasodilatory Signaling (Hypothesized)
-
Akt/eNOS Pathway: The precursor 11,12-EET is known to activate this pathway, leading to nitric oxide production and vasodilation. It is plausible that this compound may also engage this pathway in vascular smooth muscle or endothelial cells.
Experimental Protocol: Western Blot Analysis of Signaling Proteins
-
Tissue Collection: At the end of the in vivo experiments (e.g., from the inflamed paw tissue or aortic tissue), euthanize the animals and rapidly collect the tissues of interest.
-
Protein Extraction: Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-NF-κB p65, total NF-κB p65, p-Akt, total Akt, p-eNOS, total eNOS).
-
Incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the relative phosphorylation levels between the this compound-treated and vehicle-treated groups.
-
Hypothesized Signaling Pathways
Caption: Hypothesized signaling pathways for this compound's dual functions.
IV. Conclusion and Future Directions
The animal models and protocols outlined in this document provide a framework for the systematic investigation of this compound's function in inflammation, pain, and cardiovascular regulation. Given the limited direct in vivo data currently available, the proposed experiments are crucial for validating the hypothesized roles of this lipid mediator. Future research should also explore the function of this compound in other relevant contexts, such as renal function and neurodevelopment, and aim to identify its specific cellular receptors and downstream signaling targets. A thorough understanding of this compound's biological activities will be instrumental in the development of novel therapeutics targeting the sEH pathway for a range of diseases.
References
- 1. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]
- 6. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Assays of 11,12-DiHETrE Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vitro assays to assess the biological activity of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE), a diol metabolite of the cytochrome P450 (CYP) pathway-derived epoxyeicosatrienoic acid (EET). This compound is an endogenous metabolite implicated in various physiological and pathological processes, including cardiovascular function and inflammation.[1][2]
Introduction to this compound
This compound is formed by the soluble epoxide hydrolase (sEH) mediated hydration of 11,12-EET.[1] While initially considered an inactive metabolite, emerging evidence suggests that this compound may possess its own biological activities, sometimes opposing those of its parent epoxide, 11,12-EET.[3] Understanding the in vitro activity of this compound is crucial for elucidating its role in health and disease and for the development of therapeutic strategies targeting the EET metabolic pathway.
I. Quantification of this compound Levels
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive, and high-throughput method for quantifying this compound in various biological samples, including cell culture supernatants, plasma, and tissue homogenates.[4]
Principle: This is a competitive immunoassay. This compound in the sample or standard competes with a fixed amount of this compound pre-coated on a microplate for binding sites on a specific antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, followed by a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[4]
Experimental Protocol:
-
Sample Preparation:
-
Cell Culture Supernatants: Collect and centrifuge to remove cellular debris.
-
Plasma/Serum: Use directly or after appropriate dilution.
-
Tissue Homogenates: Homogenize tissue in a suitable buffer and centrifuge to collect the supernatant.
-
-
Assay Procedure (based on a typical commercial kit):
-
Add standards and samples to the wells of the this compound pre-coated 96-well plate.
-
Add a biotinylated detection antibody specific for this compound to each well.
-
Incubate for the recommended time to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add Avidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Quantitative Data Summary:
| Assay Component | Parameter | Typical Value(s) | Reference(s) |
| ELISA Kit | Detection Range | Varies by manufacturer (e.g., 0.156-10 ng/mL) | [4] |
| Sensitivity | Varies by manufacturer | [4] | |
| Sample Volume | ~50-100 µL | [4] |
Experimental Workflow:
Caption: ELISA workflow for this compound quantification.
II. Functional Assays for this compound Activity
Functional assays are essential to determine the biological effects of this compound on cellular processes. Key activities associated with the EET pathway include regulation of vascular tone, angiogenesis, and inflammation.
A. Vasodilation/Vasorelaxation Assay
This assay assesses the ability of this compound to induce relaxation of pre-constricted blood vessels.
Principle: Isolated arterial rings are mounted in an organ bath, pre-constricted with a vasoconstrictor (e.g., phenylephrine (B352888) or a thromboxane (B8750289) mimetic), and then exposed to varying concentrations of this compound. The change in tension is recorded to determine the vasorelaxant effect.
Experimental Protocol:
-
Tissue Preparation:
-
Isolate arteries (e.g., coronary, mesenteric) from a suitable animal model.
-
Cut the arteries into rings (2-3 mm in length).
-
Mount the rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Assay Procedure:
-
Allow the rings to equilibrate under a resting tension.
-
Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine, U46619).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the changes in tension at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal relaxation).
-
Quantitative Data Summary:
| Compound | Concentration | Effect | Vessel Type | Reference(s) |
| This compound | 5 µM | 77% relaxation | Porcine coronary artery | [5] |
| 11,12-EET | 5 µM | 64% relaxation | Porcine coronary artery | [5] |
B. Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)
This assay measures the effect of this compound on the migration of endothelial cells, a key process in angiogenesis.
Principle: A "scratch" or "wound" is created in a confluent monolayer of endothelial cells. The cells are then treated with this compound, and the rate of cell migration to close the wound is monitored over time.
Experimental Protocol:
-
Cell Culture:
-
Culture endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to form a confluent monolayer in a multi-well plate.
-
-
Assay Procedure:
-
Create a uniform scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add culture medium containing different concentrations of this compound or control vehicle.
-
Incubate the plate and capture images of the scratch at different time points (e.g., 0, 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at each time point.
-
Calculate the percentage of wound closure or the rate of cell migration.
-
Quantitative Data Summary:
| Compound | Concentration | Effect on Endothelial Cell Migration | Reference(s) |
| This compound | 5 µM | No significant effect | [3] |
| 11,12-EET (racemic) | 1 µM | Significant stimulation | [3] |
| 11(R),12(S)-EET | 1 µM | Significant stimulation | [3] |
| 11(S),12(R)-EET | 1 µM | No significant effect | [3] |
Experimental Workflow:
Caption: Workflow for the endothelial cell migration assay.
C. Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to promote the formation of capillary-like structures by endothelial cells, another critical step in angiogenesis.
Principle: Endothelial cells are seeded on a basement membrane extract (e.g., Matrigel). In the presence of pro-angiogenic factors, the cells will rearrange and form a network of tube-like structures. The extent of tube formation is quantified to assess the angiogenic potential of the test compound.
Experimental Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
-
Cell Seeding and Treatment:
-
Harvest endothelial cells and resuspend them in a medium containing the desired concentrations of this compound or control.
-
Seed the cell suspension onto the solidified Matrigel.
-
-
Incubation and Imaging:
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualize and capture images of the tube network using a microscope.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Quantitative Data Summary:
| Compound | Concentration | Effect on Tube Formation | Reference(s) |
| This compound | 5 µM | No significant effect | [3] |
| 11,12-EET (racemic) | 5 µM | Significant stimulation | [3] |
| 11(R),12(S)-EET | 5 µM | Significant stimulation | [3] |
| 11(S),12(R)-EET | 5 µM | No significant effect | [3] |
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of forskolin-induced cAMP production by cytochrome P450 epoxygenase metabolites of arachidonic acid in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Direct activation of human TRPC6 and TRPC3 channels by diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 11,12-DiHETrE for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is a vicinal diol metabolite of arachidonic acid, an essential omega-6 fatty acid. In biological systems, the synthesis of this compound is initiated by the epoxidation of arachidonic acid to 11,12-epoxyeicosatrienoic acid (11,12-EET) by cytochrome P450 (CYP) enzymes. Subsequently, the soluble epoxide hydrolase (sEH) rapidly hydrolyzes 11,12-EET to form this compound.[1]
This eicosanoid has garnered significant research interest due to its diverse biological activities. Notably, this compound is a potent activator of large-conductance calcium-activated potassium channels (BKCa channels).[2][3] This activation leads to the hyperpolarization of vascular smooth muscle cells, resulting in vasodilation and the regulation of blood pressure.[4] Its involvement in various physiological and pathophysiological processes, including inflammation and cardiovascular function, makes it a critical target for research and therapeutic development. These application notes provide detailed protocols for the chemical synthesis of this compound to facilitate its investigation in a laboratory setting.
Data Presentation
The following table summarizes the key quantitative parameters for the two-step chemical synthesis of this compound from arachidonic acid.
Table 1: Quantitative Data for the Synthesis of this compound
| Parameter | Step 1: Epoxidation of Arachidonic Acid | Step 2: Hydrolysis of 11,12-EET |
| Starting Material | Arachidonic Acid | 11,12-Epoxyeicosatrienoic acid (11,12-EET) |
| Primary Reagent | m-Chloroperoxybenzoic acid (m-CPBA) | Perchloric Acid |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Dimethoxyethane / Water |
| Reaction Time | ~1 hour | ~1 hour |
| Temperature | Room Temperature | Room Temperature |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Typical Yield | ~10% (for the mixture of all EET regioisomers) | Not explicitly reported, but generally high for acid-catalyzed epoxide hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of 11,12-Epoxyeicosatrienoic acid (11,12-EET)
This protocol outlines the epoxidation of arachidonic acid using m-CPBA to produce a mixture of EET regioisomers, from which 11,12-EET is subsequently purified.
Materials:
-
Arachidonic Acid
-
m-Chloroperoxybenzoic acid (m-CPBA, purified)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reversed-Phase HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial acetic acid
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve arachidonic acid in anhydrous dichloromethane in a clean, dry flask.
-
In a separate flask, dissolve one equivalent of purified m-CPBA in a minimal amount of dichloromethane.
-
Slowly add the m-CPBA solution to the stirred arachidonic acid solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding an equal volume of saturated sodium bicarbonate solution and stir for 15 minutes.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of EETs.
-
Purify the 11,12-EET isomer from the crude mixture using RP-HPLC.
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and glacial acetic acid (e.g., 70:30:0.01, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm.
-
Collect the fraction corresponding to the retention time of 11,12-EET. The identity of the peak can be confirmed by mass spectrometry.
-
Protocol 2: Hydrolysis of 11,12-EET to this compound
This protocol details the acid-catalyzed hydrolysis of the purified 11,12-EET to yield this compound.
Materials:
-
Purified 11,12-EET
-
Dimethoxyethane
-
Deionized water
-
Perchloric acid (70%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Reversed-Phase HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial acetic acid
Procedure:
-
Dissolve the purified 11,12-EET in a small volume of dimethoxyethane.
-
Prepare a hydrolysis solution of dimethoxyethane, water, and 70% perchloric acid.
-
Add the hydrolysis solution to the 11,12-EET solution and stir at room temperature for 1 hour.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under a stream of nitrogen.
-
Purify the final product, this compound, using RP-HPLC with the same system as in Protocol 1. Due to its increased polarity, this compound will have a shorter retention time than 11,12-EET.
-
Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Mandatory Visualization
Caption: Biological synthesis and signaling pathway of this compound.
Caption: Experimental workflow for the chemical synthesis of this compound.
References
- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 2. Dihydroxyeicosatrienoic acids are potent activators of Ca(2+)-activated K(+) channels in isolated rat coronary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11,12-EET stimulates the association of BK channel α and β(1) subunits in mitochondria to induce pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application of 11,12-DiHETrE in Vascular Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is a major metabolite of the cytochrome P450-derived arachidonic acid epoxide, 11,12-epoxyeicosatrienoic acid (11,12-EET).[1] While historically considered an inactive breakdown product, emerging evidence suggests that this compound retains significant biological activity in the vasculature, playing a role in the regulation of vascular tone. Its precursor, 11,12-EET, is a potent signaling molecule involved in critical vascular processes such as angiogenesis, neovascularization, and the modulation of endothelial and vascular smooth muscle cell function.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its precursor in vascular research.
Data Presentation
The following tables summarize the quantitative effects of this compound and its precursor, 11,12-EET, on key vascular processes.
Table 1: Vasorelaxant Effects of this compound and 11,12-EET
| Compound | Vascular Bed | Concentration (µM) | Vasorelaxation (%) | Reference |
| This compound | Porcine Coronary Artery | 5 | 77 | [1] |
| 11,12-EET | Porcine Coronary Artery | 5 | 64 | [1] |
| 11,12-EET | Intestinal Microcirculation | 25 µg/mL | 134 ± 8 (increase in blood flow) | [4] |
Table 2: Effects of 11,12-EET on Angiogenesis and Neovascularization
| Experiment | Cell Type | 11,12-EET Concentration | Observed Effect | Reference |
| Tube Formation | Human Endothelial Cells | 5 µM | Increased tube formation | [3] |
| Cell Migration (Scratch-wound assay) | Human Endothelial Cells | 30 ng/mL (for 24h) | Increased cell migration | [3] |
| Neovascularization | Human Endothelial Progenitor Cells | 3, 30, 50 nM (for 8h) | Significant induction of neovascularization | [2] |
| Protein Phosphorylation (Akt, eNOS, ERK1/2) | Human Endothelial Progenitor Cells | 3, 30, 50 nM (for 8h) | Increased phosphorylation | [2] |
Signaling Pathways
11,12-EET, the precursor to this compound, exerts its effects on vascular endothelial cells primarily through a Gs-protein coupled receptor (GPCR), leading to the activation of Protein Kinase A (PKA).[3][5][6][7][8][9] This initiates a signaling cascade that involves the PI3K/Akt and MAPK/ERK pathways, ultimately promoting cell migration, proliferation, and tube formation – key events in angiogenesis.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the vascular effects of this compound. While many studies have focused on its precursor, 11,12-EET, these protocols can be adapted for this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for this compound in your specific experimental system.
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound (and/or 11,12-EET as a positive control)
-
Vehicle control (e.g., DMSO)
-
24-well or 48-well plates
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50-100 µL of the matrix into each well of a pre-chilled 24-well plate, ensuring the entire surface is covered. Incubate at 37°C for 30-60 minutes to allow for solidification.[10]
-
Cell Seeding: Harvest endothelial cells and resuspend them in serum-free or low-serum medium at a concentration of 1-2 x 10^5 cells/mL.
-
Treatment: Add this compound to the cell suspension at the desired final concentrations (e.g., based on dose-response pilot experiments, starting with a range similar to 11,12-EET, such as 1-10 µM). Include a vehicle control and a positive control (e.g., 5 µM 11,12-EET or VEGF).
-
Incubation: Gently add 200 µL of the cell suspension containing the treatments to each well of the coated plate. Incubate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
Brightfield: Visualize tube formation using an inverted microscope. Capture images at 4x or 10x magnification.
-
Fluorescence (Optional): If using Calcein AM, incubate the cells with the dye for 30 minutes prior to imaging.[11]
-
Quantification: Analyze the captured images using software such as ImageJ with an angiogenesis analyzer plugin. Quantify parameters like the number of nodes, number of branches, and total tube length.
-
References
- 1. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal vasodilation by epoxyeicosatrienoic acids: arachidonic acid metabolites produced by a cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G Protein Coupled Receptor: Structure, Function & Examples [vedantu.com]
- 7. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: 11,12-DiHETrE LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a diol metabolite formed from the hydration of 11,12-epoxyeicosatrienoic acid (11,12-EET), a product of arachidonic acid metabolism by cytochrome P450 (CYP) enzymes.[1] Its analysis is crucial as it is implicated in various physiological and pathophysiological processes, including inflammation, cardiovascular regulation, and neurodevelopment.[2][3][4] Recent studies have associated levels of this compound in umbilical cord blood with the severity of Autism Spectrum Disorder (ASD) symptoms.[3][4]
Q2: What are the main challenges in analyzing this compound by LC-MS?
A2: The primary challenges in analyzing this compound and other eicosanoids include their low endogenous concentrations in biological matrices, the presence of structurally similar isomers that can be difficult to separate chromatographically, and their potential for instability and artificial formation during sample collection and preparation.[5]
Q3: What are the typical sample preparation methods for this compound analysis?
A3: Common sample preparation techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[6] SPE is often preferred for its ability to effectively remove impurities from complex biological samples, which is crucial for detecting low-abundance analytes like this compound.[6]
Q4: What ionization mode is typically used for this compound detection in MS?
A4: Due to the presence of a terminal carboxylic acid group, this compound is most effectively analyzed in negative ion mode using electrospray ionization (ESI).[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Solution |
| Column Contamination | Flush the column with a strong solvent series. If the problem persists, replace the guard column or the analytical column.[8] |
| Inappropriate Injection Solvent | The sample solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. Dilute the sample in the initial mobile phase if necessary.[9] |
| Secondary Interactions with Column | Acidify the mobile phase with a small amount of formic or acetic acid to suppress the ionization of the carboxylic acid moiety and reduce tailing.[8] |
| Column Void or Degradation | A void at the column inlet can cause peak splitting. Reverse-flush the column (if permitted by the manufacturer) or replace it.[9] |
Problem 2: Low or No Signal/Poor Sensitivity
Possible Causes & Solutions
| Cause | Solution |
| Sample Degradation | This compound can be unstable. Ensure samples are processed quickly and stored at low temperatures (e.g., -80°C). Minimize freeze-thaw cycles.[10] |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for efficient extraction of an acidic analyte. |
| Ion Suppression | Matrix effects from co-eluting compounds can suppress the ionization of this compound. Improve sample cleanup, adjust the chromatographic gradient to better separate the analyte from interfering matrix components, or use a deuterated internal standard. |
| Incorrect MS Parameters | Optimize MS parameters, including declustering potential and collision energy, by infusing a standard solution of this compound.[6] Ensure the correct precursor and product ion m/z values are being monitored. |
| Contaminated MS Source | Clean the ion source components, including the capillary and cone, as contamination can significantly reduce sensitivity.[11] |
Problem 3: Retention Time Shifts
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phases daily and ensure accurate composition. Degassing the mobile phase can prevent bubble formation and improve retention time stability. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent column temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general guideline is to flush with 10-20 column volumes.[8] |
| Changes in Column Chemistry | Over time, the stationary phase of the column can degrade. If retention times consistently shift and cannot be corrected, the column may need to be replaced. |
Problem 4: Inability to Separate Isomers
Possible Causes & Solutions
| Cause | Solution |
| Insufficient Chromatographic Resolution | This compound has several regioisomers (e.g., 8,9-DiHETrE, 14,15-DiHETrE).[7] To improve separation, optimize the LC gradient, try a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column), or use a longer column with a smaller particle size.[12] |
| Co-elution of Stereoisomers | If separation of enantiomers or diastereomers is required, a chiral column will be necessary.[13] |
| Identical Fragmentation Patterns | Isomers often produce similar or identical fragment ions. If chromatographic separation is not possible, consider using ion mobility-mass spectrometry for an additional dimension of separation.[5] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
-
To 100 µL of plasma, add an antioxidant solution (e.g., BHT) and a deuterated internal standard (e.g., this compound-d11).[14]
-
Precipitate proteins by adding 3 volumes of cold methanol (B129727). Vortex and centrifuge at high speed.[15]
-
Transfer the supernatant to a new tube and dilute with acidified water to a final pH of ~3.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the this compound and other lipids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).[7]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.[7]
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development for this compound analysis. Optimization will be required for your specific instrumentation and application.
| Parameter | Typical Value |
| LC Column | C18, <2 µm particle size, e.g., 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 50 °C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 337.2 |
| Product Ions (m/z) | 167.1, 207.1 (example fragments, should be optimized)[6] |
| Collision Energy | -20 to -30 V (to be optimized)[6] |
| Declustering Potential | -30 to -50 V (to be optimized)[6] |
Visualizations
Biosynthesis of this compound
Caption: Biosynthesis pathway of this compound from arachidonic acid.
Signaling Pathway of 11,12-EET (Precursor to this compound)
Caption: Signaling cascade initiated by 11,12-EET, the precursor of this compound.[16]
General LC-MS Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acids in umbilical cord blood might cause autism spectrum disorder | EurekAlert! [eurekalert.org]
- 4. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. agilent.com [agilent.com]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. myadlm.org [myadlm.org]
- 12. Validation of a novel LC-MS-MS method for the separation and differentiation of Δ8- and Δ9-tetrahydrocannabinol isomers and their major metabolites in antemortem whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in 11,12-DiHETrE Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: In liquid chromatography-mass spectrometry (LC-MS), the matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of this compound quantification.[2][3] In biological matrices such as plasma, phospholipids (B1166683) are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[4][5]
Q2: How can I determine if my this compound analysis is impacted by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike comparison.[2][6] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract that has gone through the entire sample preparation process. The matrix effect factor (MEF) can be calculated using the following formula:
-
MEF (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100
A MEF value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q3: My this compound signal is low and inconsistent. Could this be due to matrix effects?
A3: Yes, low and inconsistent signal intensity are classic signs of ion suppression caused by matrix effects.[7] Interfering components in the sample matrix can compete with this compound for ionization in the mass spectrometer's source, leading to a reduced and variable signal.
Q4: Which sample preparation technique is better for minimizing matrix effects for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A4: While the extraction efficiency of LLE can be high, it often co-extracts a significant amount of endogenous impurities that can cause matrix effects.[8] Solid-Phase Extraction (SPE) is generally considered more effective at removing interfering matrix components, leading to cleaner extracts and reduced ion suppression for eicosanoids like this compound.[8][9]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed for this compound
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Switch to SPE: If you are currently using LLE or protein precipitation, consider switching to a reversed-phase SPE protocol. SPE is more effective at removing phospholipids and other interfering substances.[8][9]
-
Optimize SPE Wash Steps: Increase the polarity of the wash solvent (e.g., with a higher percentage of methanol (B129727) in water) to more effectively remove polar interferences without eluting the this compound.[8]
-
-
Improve Chromatographic Separation:
-
Adjust Gradient: Modify the LC gradient to achieve better separation between this compound and co-eluting matrix components. A shallower gradient can improve resolution.
-
Change Column Chemistry: Consider a different column chemistry, such as a C18 column with a different end-capping, to alter the selectivity and improve separation from interfering compounds.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS (e.g., this compound-d11) will co-elute with the analyte and experience similar matrix effects.[10] By calculating the peak area ratio of the analyte to the SIL-IS, you can compensate for variations in signal intensity caused by ion suppression.
-
Issue 2: Poor Recovery of this compound During Sample Preparation
Troubleshooting Steps:
-
Evaluate Extraction Solvents (LLE):
-
Ensure the pH of the aqueous phase is adjusted to be at least two pH units lower than the pKa of this compound (an acidic analyte) to ensure it is in its neutral form and partitions efficiently into the organic solvent.
-
Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one that provides the best recovery.
-
-
Optimize SPE Elution:
-
Increase Elution Solvent Strength: If recovery is low, the elution solvent may not be strong enough. Increase the percentage of the organic solvent (e.g., methanol or acetonitrile) in the elution step.
-
Use Multiple Elution Steps: Eluting with two smaller volumes of solvent can sometimes be more effective than a single large volume.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Eicosanoid Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | HybridSPE™-Phospholipid |
| Matrix Interference | Highest | Moderate | Low | Lowest |
| Phospholipid Removal | None | Minimal | Moderate | >99% |
| Recovery | Variable, often lower | Generally good, but analyte dependent | High and consistent | High and consistent |
| Throughput | High | Low to Medium | Medium | Medium |
This table summarizes general trends for eicosanoid analysis; specific results for this compound may vary.[11]
Table 2: Illustrative Quantitative Data on Matrix Effects for a Basic Drug in Human Plasma
| Sample Preparation Method | Matrix Effect (%) |
| Protein Precipitation | 45% (Ion Suppression) |
| Liquid-Liquid Extraction | 15% (Ion Suppression) |
| Solid-Phase Extraction | < 5% |
Note: This data is for a representative basic drug and serves to illustrate the relative effectiveness of different sample preparation techniques in reducing matrix effects. Specific values for the acidic molecule this compound will differ but the trend of SPE providing the cleanest extract generally holds true.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from a method for the analysis of a broad range of eicosanoids.[12]
-
Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound (e.g., this compound-d11).
-
Conditioning: Condition a Strata-X reversed-phase SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and other eicosanoids with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This is a general protocol for the extraction of acidic eicosanoids.
-
Sample Preparation: To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard. Acidify the sample with a small volume of a weak acid (e.g., acetic acid) to a pH < 4.
-
Extraction: Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge at >2000 x g for 5-10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with another 500 µL of the organic solvent to improve recovery. Combine the organic extracts.
-
Dry-down and Reconstitution: Evaporate the combined organic extracts to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
Protocol 3: LC-MS/MS Parameters for this compound Quantification
The following are representative starting parameters that should be optimized for your specific instrument.[10][12]
-
LC Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH shield RP18, 2.1x100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.02% acetic acid or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v) or Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and ramping to a high percentage of mobile phase B to elute this compound.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transition for this compound: Precursor ion (m/z) 337 -> Product ion (m/z) 167.[12]
-
Cone Voltage and Collision Energy: These will need to be optimized for your specific mass spectrometer but starting values can be around -40 V and -25 V, respectively.[12]
Visualizations
References
- 1. Graphviz [graphviz.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of phospholipid compositions by ESI-MS: effects of acyl chain length, unsaturation, and lipid concentration on instrument response [pubmed.ncbi.nlm.nih.gov]
- 6. raw.githubusercontent.com [raw.githubusercontent.com]
- 7. Fatty acids in umbilical cord blood might cause autism spectrum disorder | EurekAlert! [eurekalert.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. waters.com [waters.com]
- 10. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
Eicosanoid Analysis by Mass Spectrometry: A Technical Support Center
Welcome to the technical support center for eicosanoid analysis by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring these potent lipid mediators. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for specific problems you may encounter during eicosanoid analysis.
Sample Preparation
Q1: My eicosanoid concentrations are unexpectedly low or undetectable. What could be the cause?
A1: This is a frequent issue stemming from the inherent instability of eicosanoids and their low endogenous concentrations.[1][2] Several factors during sample collection and preparation can lead to analyte loss.
Troubleshooting Steps:
-
Prevent Exogenous Formation & Degradation: Eicosanoids can be formed or degraded enzymatically and non-enzymatically ex vivo.[3]
-
Action: Immediately after collection, add antioxidants like butylated hydroxytoluene (BHT) and a cocktail of enzyme inhibitors (e.g., indomethacin (B1671933) for cyclooxygenases) to your samples.[1][3] Keep samples on ice at all times and store them at -80°C for long-term stability.[3]
-
-
Optimize Extraction Efficiency: Inefficient extraction from complex biological matrices (plasma, tissue, etc.) will result in poor recovery. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common methods.[1][4]
-
Action: Ensure your SPE cartridge is appropriate for lipids and that the conditioning, loading, washing, and elution steps are optimized. For LLE, ensure proper phase separation and complete collection of the organic layer where eicosanoids partition.
-
-
Minimize Analyte Adsorption: Eicosanoids can adsorb to plasticware, leading to significant losses.
-
Action: Use polypropylene (B1209903) or silanized glassware for sample collection and processing.
-
Q2: I am observing high variability between replicate samples. What is the likely source of this inconsistency?
A2: High variability often points to inconsistent sample handling and preparation.
Troubleshooting Steps:
-
Standardize Collection Protocol: Ensure every sample is collected and processed in an identical manner. This includes the time from collection to processing and the amounts of inhibitors and antioxidants added.
-
Ensure Complete Solvent Evaporation: After extraction, solvents are typically evaporated. Incomplete removal can lead to inconsistencies in the final sample concentration and poor chromatography.
-
Action: Use a gentle stream of nitrogen and moderate heat to ensure complete dryness. Be cautious not to overheat, as this can degrade analytes.
-
-
Precise Reconstitution: The final dried extract must be reconstituted in a precise volume of the initial mobile phase.
-
Action: Use calibrated pipettes and ensure the extract is fully dissolved by vortexing or sonicating before injection.
-
Liquid Chromatography
Q3: I cannot separate critical isomeric eicosanoids (e.g., PGE₂ and PGD₂). How can I improve my chromatographic resolution?
A3: Co-elution of isomers is a major challenge in eicosanoid analysis because they can have identical mass-to-charge ratios and similar fragmentation patterns, making them indistinguishable by the mass spectrometer alone.[5][6]
Troubleshooting Steps:
-
Column Selection: The choice of stationary phase is critical.
-
Action: Most eicosanoid separations are performed on C18 columns.[6] However, for particularly challenging isomers, consider columns with different selectivities, such as phenyl-hexyl phases, which can provide better separation for certain prostaglandin (B15479496) isomers.[6] For enantiomeric separation (e.g., R- and S-HETEs), a chiral column is necessary.[4][7]
-
-
Optimize Mobile Phase Gradient: A shallow, optimized gradient is essential for separating closely related compounds.
-
Action: Decrease the rate of change in your organic mobile phase composition over the elution window of your target analytes. This increases the interaction time with the stationary phase and can improve resolution.
-
-
Reduce Column Temperature: Lowering the column temperature can sometimes enhance separation by altering the interaction kinetics between the analytes and the stationary phase.
-
Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography systems use smaller particle size columns, which provide significantly higher resolution and faster analysis times compared to traditional HPLC.[4]
Q4: I'm seeing poor peak shapes (tailing or fronting) and shifting retention times. What should I check?
A4: These issues can be caused by problems with the sample, the mobile phase, or the LC system itself.[8]
Troubleshooting Steps:
-
Sample Overload: Injecting too much analyte can saturate the column, leading to broad or tailing peaks.
-
Action: Dilute your sample and reinject.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the acidic eicosanoids and thus their retention.
-
Action: Ensure your mobile phase is properly prepared and buffered if necessary. Inconsistencies in mobile phase preparation are a common cause of retention time shifts.[8]
-
-
Column Contamination/Degradation: Buildup of matrix components can degrade column performance.
-
Action: Use a guard column to protect your analytical column. If performance degrades, try flushing the column according to the manufacturer's instructions or replace it.
-
-
System Leaks or Air Bubbles: Leaks in the fluid path or air bubbles in the pump can cause pressure fluctuations and retention time instability.[9]
-
Action: Inspect all fittings for leaks and thoroughly degas your mobile phases.
-
Mass Spectrometry & Data Analysis
Q5: My signal intensity is low and I'm observing significant ion suppression. How can I mitigate this?
A5: Ion suppression is a matrix effect where co-eluting compounds from the biological sample interfere with the ionization of the target analytes in the MS source, leading to reduced sensitivity.[4]
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to reduce ion suppression is to remove interfering matrix components.
-
Action: Enhance your SPE or LLE protocol. Add extra wash steps or use a more selective SPE phase.
-
-
Chromatographic Separation: Ensure your analytes are chromatographically separated from the bulk of the matrix components.
-
Action: Adjust your LC gradient to elute your eicosanoids in a cleaner region of the chromatogram. A divert valve can also be used to send the highly contaminated early-eluting fractions to waste instead of the MS source.[10]
-
-
Use Stable Isotope-Labeled Internal Standards: These are the gold standard for quantification.[4]
-
Action: Add a suite of deuterated or ¹³C-labeled eicosanoid internal standards to your samples before extraction. These will co-elute with their endogenous counterparts and experience the same ion suppression, allowing for accurate correction during data analysis.
-
Q6: How do I correctly set up my calibration curve when my blank matrix contains endogenous levels of the eicosanoids I want to measure?
A6: This is a common challenge that complicates accurate quantification.[1]
Troubleshooting Steps:
-
Surrogate Matrix: Use a matrix that is free of the analyte of interest but mimics the properties of the actual sample matrix (e.g., stripped serum or a buffer solution).[1]
-
Caveat: You must demonstrate that the extraction recovery and matrix effects are comparable between the surrogate and the actual biological matrix.[1]
-
-
Background Subtraction: Prepare your calibration standards in a representative "blank" biological matrix.
-
Action: Analyze a set of these blank matrix samples to determine the average endogenous concentration. Construct your calibration curve by plotting the instrument response against the added (spiked) concentration. The y-intercept of this curve should correspond to the endogenous level. The limit of quantification (LOQ) will be limited by the endogenous background concentration, not just the instrument's sensitivity.[1]
-
Data & Protocols
Table 1: Comparison of Sample Preparation Techniques for Eicosanoid Extraction
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Principle | Differential partitioning between a solid sorbent and a liquid phase. | Differential solubility in two immiscible liquid phases. | Protein removal by precipitation with an organic solvent (e.g., acetonitrile). |
| Selectivity | High (can be tuned by sorbent and solvent choice). | Moderate. | Low (co-extracts many other small molecules). |
| Recovery | Generally good (70-120% for many eicosanoids).[11] | Can be higher than SPE but is more technique-dependent. | Variable, often lower for a broad range of analytes. |
| Throughput | High (amenable to 96-well plate formats). | Lower (more manual and time-consuming). | High (simple and fast). |
| Matrix Effect Reduction | Excellent.[11] | Good. | Fair (less effective at removing phospholipids). |
| Common Use Case | Gold standard for complex matrices like plasma and tissue.[4][12] | Used when a specific solvent system is known to be effective. | Rapid cleanup for simpler matrices like cell culture media.[13] |
Experimental Protocol: General Solid-Phase Extraction (SPE) for Plasma
This is a generalized protocol and should be optimized for your specific analytes and matrix.
-
Sample Pre-treatment: To 500 µL of plasma, add an antioxidant (e.g., 10 µL of 0.2% BHT in methanol) and a mixture of stable isotope-labeled internal standards.[3][6]
-
Protein Precipitation & Acidification: Add 1.5 mL of cold acetonitrile, vortex, and centrifuge to pellet proteins. Transfer the supernatant to a new tube. Acidify the supernatant to a pH of ~3.5 with 1% formic acid to ensure eicosanoids are in their neutral form.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of water through it. Do not let the cartridge run dry.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).[13]
-
Washing: Wash the cartridge sequentially with 3 mL of water and 3 mL of 15% methanol in water to remove polar impurities.[13]
-
Elution: Elute the eicosanoids from the cartridge with 2 mL of methanol or another suitable organic solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase for analysis.
Visualizations
Signaling Pathway
Caption: Major Eicosanoid Biosynthetic Pathways from Arachidonic Acid.[13]
Experimental Workflow
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of eicosanoids and their metabolites in biological matrices: a review. | Semantic Scholar [semanticscholar.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SPE Methods for Dihydroxyeicosatrienoic Acids (DHETs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Solid-Phase Extraction (SPE) methods for dihydroxyeicosatrienoic acids (DHETs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of DHETs from biological matrices.
Issue 1: Low Analyte Recovery
Low recovery is a frequent challenge in SPE. The following sections detail potential causes and solutions.
My DHET recovery is consistently low. What are the likely causes and how can I improve it?
Several factors can contribute to low recovery of DHETs. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Cause | Recommended Solution(s) |
| Inappropriate Sorbent Selection | DHETs are non-polar lipids, making reversed-phase SPE the preferred method. C18 sorbents are commonly used and effective for extracting DHETs and other oxylipins from plasma.[1] If recovery is still low, consider a polymeric sorbent which may offer different selectivity. |
| Suboptimal pH of Sample/Solvents | The pH of the sample and solvents can influence the ionization state of DHETs and interfering compounds. Acidifying the sample to a pH of approximately 3-4 with acetic or formic acid is a common practice to neutralize the carboxylic acid group of DHETs, thereby enhancing their retention on reversed-phase sorbents.[2] |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the DHETs from the sorbent. Increase the percentage of organic solvent (e.g., methanol (B129727), acetonitrile, or ethyl acetate) in the elution buffer.[3] Methyl formate (B1220265) has also been shown to be an effective elution solvent for a broad spectrum of oxylipins, including DHETs.[1] Consider increasing the elution volume in increments to ensure complete recovery. |
| Sample Overload | Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough during sample loading. For silica-based sorbents, a general rule is that the sorbent can retain about 5% of its weight in total solutes. If overloading is suspected, reduce the sample volume or use a cartridge with a higher sorbent mass. |
| High Flow Rate | A high flow rate during sample loading can prevent efficient interaction between the DHETs and the sorbent, leading to poor retention. Similarly, a high flow rate during elution may not allow sufficient time for the analytes to desorb. Maintain a slow and consistent flow rate (e.g., 1-2 mL/min) throughout the SPE process. |
| Analyte Degradation | DHETs, like other lipids, can be susceptible to enzymatic degradation and oxidation. It is crucial to handle samples quickly and at low temperatures.[4][5] The addition of antioxidants, such as triphenylphosphine (B44618) (TPP), to the sample can help prevent degradation.[6] Samples should be stored at -80°C to minimize degradation. |
Issue 2: Poor Reproducibility
Inconsistent results between samples or batches can compromise data integrity.
I am observing high variability in my DHET recovery across different samples. What could be the cause?
Poor reproducibility is often due to subtle variations in the SPE protocol.
Potential Causes & Solutions:
| Cause | Recommended Solution(s) |
| Inconsistent Sample Pre-treatment | Ensure uniform pre-treatment for all samples. This includes consistent pH adjustment, and thorough mixing. |
| Drying of the Sorbent Bed | Allowing silica-based sorbent beds to dry out between conditioning, equilibration, and sample loading steps can lead to inconsistent retention and recovery. Ensure the sorbent bed remains wetted throughout these steps. Note that some polymeric sorbents are more robust to drying. |
| Variable Flow Rates | Inconsistent flow rates between samples will affect retention and elution, leading to variability. Use of an automated SPE system or careful manual control is essential. |
| Matrix Effects | Biological matrices are complex and can significantly impact the ionization of DHETs in subsequent LC-MS analysis, leading to apparent variability in recovery.[7][8] Phospholipids (B1166683) are a major source of matrix effects.[9] A thorough clean-up procedure is necessary to minimize these effects. If matrix effects are suspected, they can be assessed by comparing the signal response of DHETs in a clean solvent versus a post-extraction spiked blank matrix sample.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE cartridge for DHET extraction?
For the extraction of DHETs and other eicosanoids from biological fluids like plasma, reversed-phase sorbents are the most suitable. C18 cartridges are widely used and have been shown to provide good performance.[1] Polymeric sorbents like Strata-X can also be effective.[5]
Q2: What are the recommended solvents for a C18 SPE protocol for DHETs?
A typical protocol involves the following steps:
-
Conditioning: Methanol
-
Equilibration: Water or a weak buffer
-
Sample Loading: Pre-treated sample (e.g., acidified plasma)
-
Washing: A weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.[5] A wash with a non-polar solvent like n-hexane can also be used to remove neutral lipids.[1]
-
Elution: A strong organic solvent such as methanol, acetonitrile, ethyl acetate, or methyl formate.[1][5]
Q3: How can I minimize matrix effects when analyzing DHETs by LC-MS?
Matrix effects, particularly from phospholipids in plasma, can suppress the ionization of DHETs.[7][9] To minimize this:
-
Optimize the wash step: Use a wash solvent that is strong enough to remove interfering compounds without eluting the DHETs.
-
Use a selective sorbent: A sorbent that provides good retention of DHETs while allowing interfering compounds to pass through can be beneficial.
-
Employ a lipid removal strategy: Some SPE products are specifically designed to remove phospholipids.
-
Chromatographic separation: Ensure your LC method adequately separates DHETs from co-eluting matrix components.
Q4: Are there any specific stability concerns for DHETs during sample preparation?
Yes, DHETs can be unstable. Key considerations include:
-
Enzymatic degradation: Lipases in biological samples can degrade DHETs.[4][5] Work with samples on ice and process them promptly.
-
Oxidation: As polyunsaturated fatty acid derivatives, DHETs are susceptible to oxidation. The use of antioxidants and storing samples under an inert gas can mitigate this.
-
pH stability: Extreme pH conditions may affect the stability of DHETs. While acidification is necessary for retention on reversed-phase media, prolonged exposure to strong acids should be avoided.
Experimental Protocols
Protocol 1: SPE of DHETs from Plasma using a C18 Cartridge
This protocol is adapted from a comparative study on eicosanoid extraction.[1]
-
Sample Pre-treatment: Acidify plasma sample to pH 3-4 with acetic acid.
-
Conditioning: Condition a C18 SPE cartridge with 1-2 column volumes of methanol.
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of water.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Wash 1 (Polar Interferences): Wash the cartridge with 1-2 column volumes of water.
-
Wash 2 (Neutral Lipids): Wash the cartridge with 1-2 column volumes of n-hexane.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen stream.
-
Elution: Elute the DHETs with 1-2 column volumes of methyl formate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Protocol 2: SPE of Eicosanoids (including DHETs) using a Polymeric Sorbent
This protocol is based on a method for comprehensive eicosanoid analysis.[5]
-
Sample Pre-treatment: Acidify plasma sample.
-
Conditioning: Wash a Strata-X reversed-phase SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.
-
Sample Loading: Load the pre-treated sample onto the column.
-
Washing: Wash the column with 10% methanol to remove impurities.
-
Elution: Elute the metabolites with 1 mL of methanol.
-
Storage/Analysis: Store the eluate at -80°C to prevent degradation. Prior to analysis, dry the eluant under vacuum and reconstitute in the initial mobile phase for UPLC/MS/MS analysis.
Data Presentation
The following table summarizes expected recovery ranges for eicosanoids using different SPE sorbents, based on literature. Specific recovery for individual DHETs may vary.
| SPE Sorbent | Analyte Class | Matrix | Typical Recovery Range (%) | Reference |
| C18 | Eicosanoids/Oxylipins | Plasma | 85 - 100+ | [1] |
| Polymeric (e.g., Strata-X, Oasis HLB) | Eicosanoids | Plasma | 90 - 100+ | [5] |
| Mixed-Mode (e.g., C8/QAX) | Steroids (structurally related lipids) | Serum | 80 - 110 | UCT, LLC Application Note |
Visualizations
Caption: General experimental workflow for SPE of DHETs.
Caption: Troubleshooting logic for low DHET recovery.
References
- 1. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. specartridge.com [specartridge.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
reducing inter-assay variability in 11,12-DiHETrE ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce inter-assay variability in 11,12-DiHETrE ELISA experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound ELISA, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Inter-Assay Variability (Poor Assay-to-Assay Reproducibility)
-
Question: My results for the same samples vary significantly between different plates and experiments. What could be the cause?
-
Answer: High inter-assay variability is a common challenge and can stem from multiple factors. Consistent execution of the protocol is key to minimizing this variability.
-
Inconsistent Protocol Adherence: Ensure the same protocol is followed meticulously for every assay. This includes incubation times, temperatures, and reagent volumes. Variations in incubation temperature, in particular, can lead to significant differences.
-
Reagent Preparation and Storage: Prepare fresh reagents for each assay and ensure they are brought to room temperature before use, unless otherwise specified.[1][2] Improper storage or repeated freeze-thaw cycles of standards and samples can lead to degradation.[1][3][4]
-
Pipetting and Washing Technique: Calibrate pipettes regularly and use proper, consistent pipetting techniques.[5][6] Inadequate or inconsistent washing can leave residual reagents, contributing to variability.[5][7] Ensure complete removal of wash buffer after each step.[1]
-
Plate Sealer Use: Use a fresh plate sealer for each incubation step to prevent evaporation and cross-contamination.[2]
-
Batch-to-Batch Variation: If using different kit lots, be aware of potential lot-to-lot variability. It is advisable to use kits from the same lot for a single study.
-
Issue 2: Poor Standard Curve
-
Question: My standard curve has a poor fit (e.g., low R² value) or is not showing the expected sigmoidal shape. What should I do?
-
Answer: A reliable standard curve is crucial for accurate quantification.[8] Several factors can lead to a poor standard curve.
-
Improper Standard Preparation: Carefully follow the manufacturer's instructions for reconstituting and diluting the this compound standard.[5][9] Briefly centrifuge the vial before opening to ensure all lyophilized material is at the bottom.[5] Ensure thorough mixing at each dilution step.[5]
-
Pipetting Errors: Inaccurate pipetting during the serial dilution of standards is a common source of error.[5][6] Use calibrated pipettes and change tips for each dilution.[5]
-
Incorrect Curve Fitting Model: Use the curve fitting model recommended by the ELISA kit manufacturer, which is often a four-parameter logistic (4-PL) fit for competitive ELISAs.[6][10]
-
Degraded Standard: If the standard has been stored improperly or for too long, it may have degraded.[5] Prepare fresh standards for each assay.[5]
-
Issue 3: High Coefficient of Variation (CV) Between Replicates
-
Question: I am observing high variability between my duplicate or triplicate wells for the same sample or standard. How can I improve my precision?
-
Answer: High CVs indicate poor precision within an assay.[8] The goal is typically to have a CV of less than 15-20%.[11]
-
Pipetting Inconsistency: This is the most common cause of high CVs.[6] Ensure consistent and accurate pipetting, including pre-wetting the pipette tip and using a consistent speed and pressure.[5]
-
Inadequate Mixing: Ensure all reagents and samples are thoroughly mixed before adding them to the wells.[5]
-
Well Contamination: Avoid splashing and cross-contamination between wells.[7]
-
Edge Effects: "Edge effects," where the outer wells of a plate behave differently, can be caused by temperature gradients or uneven evaporation.[8] To mitigate this, avoid using the outer wells for critical samples or standards, and ensure uniform incubation conditions.
-
Bubbles in Wells: The presence of bubbles can interfere with absorbance readings.[4][6] Visually inspect the plate and remove any bubbles before reading.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected inter-assay and intra-assay variability for a typical this compound ELISA kit?
A1: Most commercially available this compound ELISA kits aim for high reproducibility. While this can vary between manufacturers, typical performance characteristics are summarized below.
| Parameter | Typical Coefficient of Variation (CV) | Reference |
| Intra-Assay CV | < 10% | [11][12] |
| Inter-Assay CV | < 15% | [11] |
Note: Always refer to the specific kit insert for the performance characteristics of the kit you are using.
Q2: What are the critical steps in sample preparation to minimize variability?
A2: Proper sample collection and preparation are paramount for accurate and reproducible results.
-
Sample Collection and Storage: For serum, allow blood to clot at room temperature before centrifugation.[3] For plasma, use an appropriate anticoagulant and centrifuge promptly.[3] Aliquot samples after the initial processing to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage.[1][3]
-
Extraction and Purification: Biological samples like plasma, serum, and tissue homogenates often require extraction and purification to remove interfering substances.[9] A common method involves saponification to cleave the fatty acid from the glycerol (B35011) backbone, followed by solid-phase extraction.[9] It is crucial to follow a validated extraction protocol consistently.
-
Sample Dilution: Samples may need to be diluted to fall within the dynamic range of the standard curve.[9][11] Use the sample dilution buffer provided in the kit and perform a pre-test to determine the optimal dilution factor.[1]
Q3: How can I optimize my assay protocol for my specific sample type?
A3: While it is generally recommended to follow the manufacturer's protocol, some optimization may be necessary for unique sample matrices.
-
Checkerboard Titration: To optimize antibody concentrations (if developing your own assay), a checkerboard titration can be performed. This involves testing a range of capture and detection antibody concentrations to find the combination that provides the best signal-to-noise ratio.
-
Incubation Times and Temperatures: While the kit protocol provides optimized times, minor adjustments might be necessary. However, any changes should be validated to ensure they do not negatively impact assay performance.
-
Blocking and Washing Steps: The efficiency of blocking and washing can be critical. Increasing the number or duration of wash steps can help reduce high background.[7]
Experimental Protocols & Workflows
General this compound Competitive ELISA Workflow
The this compound ELISA is a competitive immunoassay. In this format, the this compound in the sample competes with a fixed amount of labeled this compound (e.g., HRP-conjugate) for a limited number of binding sites on a specific antibody coated on the microplate wells.[9] The amount of labeled this compound that binds is inversely proportional to the concentration of this compound in the sample.[9]
Caption: A generalized workflow for a competitive this compound ELISA.
Troubleshooting Logic for High Inter-Assay CV
When encountering high inter-assay variability, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify and address potential sources of error.
Caption: A logical workflow for troubleshooting high inter-assay variability.
Signaling Pathway Context
This compound (11,12-dihydroxyeicosatrienoic acid) is a metabolite of arachidonic acid.[9] Arachidonic acid is converted to epoxyeicosatrienoic acids (EETs) by cytochrome P450 (CYP) epoxygenases.[9] These EETs are then hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding dihydroxyeicosatrienoic acids (DiHETrEs), including this compound. The balance between EETs and DiHETrEs is important in various physiological processes, and measuring this compound levels can provide insights into the activity of this pathway.
Caption: The metabolic pathway leading to the formation of this compound.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. fn-test.com [fn-test.com]
- 4. mabtech.com [mabtech.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Data analysis for ELISA | Abcam [abcam.com]
- 9. jaica.com [jaica.com]
- 10. bosterbio.com [bosterbio.com]
- 11. mybiosource.com [mybiosource.com]
- 12. mybiosource.com [mybiosource.com]
potential interferences in 11,12-DiHETrE measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound is a diol metabolite of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase pathway.[1][2][3] Arachidonic acid is first converted to 11,12-epoxyeicosatrienoic acid (11,12-EET), which is then hydrolyzed by soluble epoxide hydrolase (sEH) to this compound.[1] While initially considered an inactive metabolite, emerging research suggests that this compound may have biological activities of its own and its levels have been associated with various physiological and pathological conditions, including pregnancy-induced hypertension and neurodevelopmental disorders.[1][4] Accurate measurement is therefore critical for understanding its role in health and disease.
Q2: What are the common methods for measuring this compound in biological samples?
The two primary methods for quantifying this compound are enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
ELISA offers a high-throughput and relatively cost-effective method for screening a large number of samples.
-
LC-MS/MS provides higher specificity and sensitivity, allowing for the simultaneous measurement of multiple eicosanoids and is considered the gold standard for quantitative analysis.[5][6][7]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results with this compound ELISA Kits
Potential Cause 1: Cross-reactivity with other eicosanoids.
-
Explanation: Structurally similar lipids, such as other DiHETrE isomers (e.g., 8,9-DiHETrE, 14,15-DiHETrE) or the precursor 11,12-EET, may cross-react with the antibodies used in the ELISA kit, leading to artificially elevated results.
-
Troubleshooting Steps:
-
Review Kit Specifications: Carefully check the manufacturer's product insert for any available cross-reactivity data. Note that many manufacturers provide only general statements about a lack of "significant" cross-reactivity.
-
Orthogonal Method Validation: If cross-reactivity is suspected, confirm a subset of your results using a more specific method like LC-MS/MS.
-
Sample Purification: Consider incorporating a sample purification step, such as solid-phase extraction (SPE), to separate this compound from potentially cross-reacting compounds before performing the ELISA.
-
Potential Cause 2: Matrix Effects.
-
Explanation: Components within the biological sample matrix (e.g., plasma, serum, urine) can interfere with the antibody-antigen binding in an ELISA, leading to either suppression or enhancement of the signal.
-
Troubleshooting Steps:
-
Sample Dilution: Perform a dilution series of your sample to determine if the interference can be minimized by reducing the concentration of matrix components.
-
Matrix-Matched Standards: Prepare your standard curve in a matrix that closely resembles your sample matrix (e.g., analyte-stripped serum) to account for matrix effects.
-
Issue 2: Poor Sensitivity or High Variability in this compound LC-MS/MS Analysis
Potential Cause 1: Suboptimal Sample Preparation.
-
Explanation: Inefficient extraction of this compound from the sample matrix can lead to low recovery and poor sensitivity. The stability of the analyte during sample preparation is also crucial.
-
Troubleshooting Steps:
-
Lipid Extraction Method: Employ a robust lipid extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to efficiently isolate this compound. A common approach involves protein precipitation followed by SPE.
-
Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., this compound-d11) at the beginning of the sample preparation process to correct for extraction inefficiency and instrument variability.[1]
-
Maintain Cold Chain: Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic degradation.[8][9]
-
Potential Cause 2: Significant Matrix Effects.
-
Explanation: Co-eluting endogenous or exogenous compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[10][11][12][13][14]
-
Troubleshooting Steps:
-
Chromatographic Separation: Optimize the liquid chromatography method to achieve baseline separation of this compound from interfering matrix components.
-
Matrix Effect Evaluation: Quantify the matrix effect by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution.[10][11]
-
Sample Clean-up: Implement more rigorous sample clean-up procedures, such as additional SPE steps or the use of different sorbents, to remove interfering compounds.
-
Quantitative Data on Potential Interferences (Hypothetical)
| Interferent | Measurement Method | Observed Effect | Potential Impact on Quantification |
| Hemolysis (High) | LC-MS/MS | Ion suppression | Underestimation of this compound concentration |
| Lipemia (High) | LC-MS/MS | Ion suppression and altered chromatography | Underestimation and poor peak shape |
| 8,9-DiHETrE | ELISA | Potential cross-reactivity | Overestimation of this compound concentration |
| 14,15-DiHETrE | ELISA | Potential cross-reactivity | Overestimation of this compound concentration |
| 11,12-EET | ELISA | Potential cross-reactivity | Overestimation of this compound concentration |
Issue 3: Analyte Instability During Sample Handling and Storage
Potential Cause: Degradation due to improper handling and storage.
-
Explanation: Lipids like this compound are susceptible to degradation through enzymatic activity, oxidation, and repeated freeze-thaw cycles.[8][9]
-
Troubleshooting and Prevention:
-
Sample Collection: Collect samples using appropriate anticoagulants (e.g., EDTA for plasma) and process them promptly.
-
Storage Temperature: For long-term storage, flash-freeze samples in liquid nitrogen and store them at -80°C.[8]
-
Freeze-Thaw Cycles: Aliquot samples into single-use vials to minimize the number of freeze-thaw cycles. While some arachidonic acid metabolites have shown stability over multiple freeze-thaw cycles, it is best practice to limit them.[5][15]
-
Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidative degradation.[9]
-
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a composite based on established methods for eicosanoid analysis.[2][5][6][15]
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen plasma samples on ice.
-
Spike 100 µL of plasma with an internal standard solution (e.g., this compound-d11).
-
Add 400 µL of methanol (B129727) to precipitate proteins. Vortex and centrifuge.
-
Dilute the supernatant with 500 µL of water containing 0.1% acetic acid.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 10% methanol in water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
This compound: Q1: 337.2 m/z -> Q3: 167.1 m/z
-
This compound-d11: Q1: 348.2 m/z -> Q3: 176.1 m/z
-
-
Optimize collision energies and other source parameters for your specific instrument.
Visualizations
References
- 1. Arachidonic acid‐derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB022961) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. What is matrix effect and how is it quantified? [sciex.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lipidmaps.org [lipidmaps.org]
Technical Support Center: 11,12-DiHETrE Antibody Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 11,12-DiHETrE antibodies in their experiments.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound antibody kits, particularly focusing on competitive ELISA assays.
Problem 1: High Background or Non-Specific Binding
High background can obscure the specific signal, leading to inaccurate quantification.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Ensure adequate washing between steps to remove unbound reagents. Increase the number of wash cycles or the soaking time. |
| Antibody Concentration Too High | Optimize the antibody concentration by performing a titration. Using too much antibody can lead to non-specific binding. |
| Inadequate Blocking | Ensure the blocking buffer is fresh and completely covers the well surface. Increase the blocking incubation time if necessary. |
| Cross-Reactivity with Matrix Components | The sample matrix (e.g., serum, plasma) can contain components that interfere with the assay.[1][2] Dilute the sample to reduce matrix effects.[2] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Avoid repeated freeze-thaw cycles of antibodies and standards. |
Problem 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more of the assay components or steps.
| Possible Cause | Recommended Solution |
| Inactive Reagents | Ensure all reagents, especially the enzyme conjugate and substrate, have been stored correctly and are within their expiration date. |
| Incorrect Antibody Dilution | The antibody may be too dilute. Prepare fresh dilutions and consider a titration to find the optimal concentration. |
| Insufficient Incubation Times | Adhere to the recommended incubation times in the protocol. Shortened incubation can lead to incomplete binding. |
| Degraded this compound Standard | Prepare fresh standards for each assay. Eicosanoids can be unstable. |
| Improper Sample Preparation | Inefficient extraction of this compound from the biological sample will result in low or no detectable analyte. Review and optimize the extraction protocol. |
Problem 3: High Variability Between Replicates
Inconsistent results between replicate wells compromise the reliability of the data.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting. Use calibrated pipettes and fresh tips for each sample and reagent. |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells. |
| Uneven Temperature | Avoid "edge effects" by ensuring the plate is incubated at a uniform temperature. Do not stack plates during incubation. |
| Well-to-Well Contamination | Be careful to avoid splashing and cross-contamination between wells during sample and reagent addition and washing steps. |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure?
11,12-dihydroxyeicosatrienoic acid (this compound) is a diol metabolite of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase pathway. It is produced by the hydrolysis of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET). This compound is involved in various physiological and pathological processes, including inflammation, cardiovascular regulation, and has been investigated as a potential biomarker in conditions like pregnancy-induced hypertension and autism spectrum disorders. Accurate measurement of this compound is crucial for understanding its role in these conditions.
Q2: My this compound antibody is labeled as "polyclonal". What does this mean for my experiment?
Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen.[3][4][5][6][7] In the context of this compound, a polyclonal antibody preparation will contain a variety of antibodies that can bind to different parts of the molecule. This can lead to a more robust signal, but it may also increase the risk of cross-reactivity with other structurally similar molecules.[3]
Q3: What are the potential cross-reactivity issues with this compound antibodies?
The primary concern with this compound antibodies is cross-reactivity with other regioisomers of DiHETrE (e.g., 5,6-DiHETrE, 8,9-DiHETrE, 14,15-DiHETrE) and their precursor EETs. Since these molecules share a similar core structure, antibodies raised against this compound may also recognize these other eicosanoids to varying degrees. This can lead to an overestimation of the true this compound concentration in a biological sample.
Q4: How can I assess the cross-reactivity of my this compound antibody?
It is highly recommended to perform a cross-reactivity study. This involves running a competitive ELISA with a range of concentrations of potentially cross-reacting eicosanoids (e.g., other DiHETrEs, EETs, and other related fatty acids). The results are typically expressed as the percentage of cross-reactivity relative to this compound.
Hypothetical Cross-Reactivity Data for an this compound Antibody
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| 14,15-DiHETrE | < 5 |
| 8,9-DiHETrE | < 1 |
| 5,6-DiHETrE | < 1 |
| 11,12-EET | < 10 |
| Arachidonic Acid | < 0.1 |
Note: This table is for illustrative purposes only. Users must determine the cross-reactivity for their specific antibody and assay conditions.
Q5: What is the "matrix effect" and how can it affect my this compound measurements?
The "matrix effect" refers to the interference caused by the components of a biological sample (e.g., plasma, serum, urine) on the antigen-antibody binding in an immunoassay.[1][2] For lipid molecules like this compound, other lipids, proteins, and salts in the sample matrix can non-specifically bind to the antibody or the analyte, leading to inaccurate results.[2] To mitigate matrix effects, it is often necessary to dilute the sample or use a sample extraction and purification procedure.[2]
Q6: Should I use a monoclonal or polyclonal antibody for this compound quantification?
Both monoclonal and polyclonal antibodies have their advantages and disadvantages.
-
Monoclonal antibodies are highly specific to a single epitope, which can reduce cross-reactivity.[3][4][5][6][7] However, they may be more sensitive to changes in the epitope's conformation.
-
Polyclonal antibodies recognize multiple epitopes, which can result in a more robust signal and tolerance to minor changes in the antigen.[3][4][7] However, they have a higher potential for batch-to-batch variability and cross-reactivity.[3] The choice depends on the specific requirements of the assay, including the need for high specificity versus signal amplification.
III. Experimental Protocols
A. Sample Preparation: Extraction of this compound from Biological Fluids
This protocol is a general guideline for solid-phase extraction (SPE) of eicosanoids from plasma or serum.
-
Acidification: Acidify the sample (e.g., 1 mL of plasma) to a pH of approximately 3.5 with a suitable acid (e.g., 2M HCl). This protonates the carboxylic acid group of the eicosanoids, making them less water-soluble.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.
-
Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound and other eicosanoids from the cartridge with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Drying and Reconstitution: Evaporate the elution solvent under a stream of nitrogen. Reconstitute the dried extract in the assay buffer provided with the ELISA kit.
B. Competitive ELISA Protocol for this compound
This is a generalized protocol for a competitive ELISA. Refer to the specific manufacturer's instructions for your kit.
-
Standard and Sample Addition: Add the this compound standards, controls, and prepared samples to the wells of the antibody-coated microplate.
-
Addition of HRP-Conjugated this compound: Add the this compound-HRP conjugate to all wells except the blank. This will compete with the this compound in the sample for binding to the antibody.
-
Incubation: Incubate the plate according to the kit's instructions to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate to the wells. The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the color development by adding the stop solution.
-
Read Absorbance: Read the absorbance of each well at the appropriate wavelength (typically 450 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of this compound in your samples.
IV. Visualizations
Signaling Pathway
Caption: Metabolic pathway of this compound from arachidonic acid.
Experimental Workflow
Caption: General workflow for this compound competitive ELISA.
References
- 1. Effects of serum and plasma matrices on multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. docs.abcam.com [docs.abcam.com]
Technical Support Center: Managing Endogenous 11,12-DiHETrE in Blank Matrix
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and managing challenges associated with the bioanalysis of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE), particularly its interference due to endogenous presence in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its endogenous presence a problem in bioanalysis?
A1: this compound is a diol metabolite of arachidonic acid, formed via the cytochrome P450 (CYP) epoxygenase pathway.[1] It is naturally present in various tissues and biological fluids. This endogenous presence complicates quantitative bioanalysis because it contributes to the total analyte signal, making it difficult to distinguish between the naturally occurring levels and the levels being measured as part of an experiment. This can lead to inaccurate and unreliable quantification, as there is no true "blank" matrix available for creating calibration standards.[2]
Q2: What are the primary strategies to overcome interference from endogenous this compound?
A2: There are three main strategies recommended by regulatory agencies and widely used in bioanalytical labs:[2][3]
-
Surrogate Matrix Approach: This is the most common method, where a matrix devoid of the analyte (e.g., artificial plasma, charcoal-stripped serum, or a different species' matrix) is used to prepare calibration curves.[3][4]
-
Standard Addition Method (SAM): This technique involves adding known concentrations of the analyte standard to aliquots of the actual sample. The endogenous concentration is then determined by extrapolating a linear regression plot.[4][5][6][7] This method is particularly useful when a suitable surrogate matrix cannot be found.[4]
-
Surrogate Analyte Approach: A stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4) is used as a surrogate to create the calibration curve in the authentic biological matrix.[8]
Q3: In which biological matrices are this compound levels typically found?
A3: this compound is a metabolite of 11,12-epoxyeicosatrienoic acid (11,12-EET) and can be found in various tissues and fluids. For instance, it has been detected in the liver, plasma, and adipose tissue.[9][10] Recent studies have also quantified its levels in neonatal cord blood, highlighting its relevance in developmental studies.[11][12][13][14]
Q4: What is the typical concentration range of endogenous this compound?
A4: The concentration of eicosanoids, including this compound, is often very low, typically in the picomolar to nanomolar range in biological fluids.[15] Specific concentrations can vary significantly based on the matrix, species, and physiological state. For example, a study on rat liver tissue reported detectable levels of 11,12-DHET.[16] A study on human cord blood found the mean concentration of total DiHETrEs to be 3,445.7 pg/mL.[13]
Quantitative Data Summary
The following table summarizes representative concentrations of DiHETrE metabolites found in biological matrices. Note that values can differ based on analytical methods and study populations.
| Analyte | Matrix | Concentration (Mean ± SD) | Species | Reference |
| Total DiHETrE | Neonatal Cord Blood | 3,445.7 ± 955.2 pg/mL | Human | [13] |
| 11,12-DHET | Liver | ~6 ng/g (spiked recovery sample) | Rat | [16] |
| 11,12-EET (precursor) | Liver | ~6 ng/g (spiked recovery sample) | Rat | [16] |
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution & Action Steps |
| High background signal or inability to establish a "zero" calibrator. | The blank matrix contains significant levels of endogenous this compound. | 1. Use a Surrogate Matrix: Procure a matrix confirmed to be free of the analyte, such as charcoal-stripped plasma or an artificial matrix (e.g., phosphate-buffered saline with albumin).[8] 2. Background Subtraction: Create a calibration curve in the authentic matrix and subtract the response of the unspiked matrix from all standards and samples. Be aware this limits the LOQ to the endogenous level.[8] |
| Poor linearity of the calibration curve, especially at lower concentrations. | The endogenous analyte is compressing the dynamic range, causing a non-linear response at the low end of the curve. | 1. Implement the Standard Addition Method (SAM): This method inherently corrects for matrix effects and endogenous levels by creating a calibration curve within each sample.[4][6] 2. Use a Surrogate Analyte: Employ a stable isotope-labeled standard to build the calibration curve, which can be distinguished from the endogenous analyte by mass spectrometry.[8][17] |
| Inconsistent accuracy and precision between analytical runs. | Variability in the endogenous this compound concentration across different lots of blank matrix. | 1. Pool Matrix Lots: Combine matrix from multiple donors or sources to average out the endogenous concentrations. 2. Screen and Select: Pre-screen multiple lots of the matrix and select the one with the lowest and most consistent background levels for the entire study. |
| Peak tailing or splitting for this compound. | 1. Column Contamination: Buildup from complex sample matrices. 2. Secondary Interactions: Analyte interacting with active sites on the column packing. 3. Injection Solvent Mismatch: Using an injection solvent significantly stronger than the mobile phase.[18] | 1. Sample Clean-up: Implement a robust sample clean-up protocol like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[18] 2. Column Flushing: Flush the column thoroughly between runs. 3. pH Adjustment: Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state. 4. Solvent Matching: Reconstitute the final extract in a solvent that is as weak as, or weaker than, the initial mobile phase.[18] |
| No signal or drastically reduced signal. | 1. Leak in the LC system: A loose fitting can divert flow away from the mass spectrometer. 2. Incorrect Diverter Valve Programming: The flow is being sent to waste instead of the MS source. 3. Clogged components: Blockage in the tubing, column, or MS orifice. | 1. Check for Leaks: Systematically check all fittings, starting from the column and moving back to the pump.[19] 2. Verify Method Parameters: Confirm the diverter valve timing in your acquisition method.[19] 3. System Maintenance: Perform daily maintenance like wiping the curtain plate and checking for clogs.[19] |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma via LC-MS/MS using a Surrogate Matrix
This protocol provides a general framework. Optimization of specific parameters for your instrumentation is necessary.
-
Preparation of Surrogate Matrix and Standards:
-
Use charcoal-stripped human plasma as the surrogate matrix.
-
Prepare a stock solution of this compound in ethanol.
-
Create a series of calibration standards by spiking the stock solution into the surrogate matrix to achieve a concentration range of approximately 0.5 to 500 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of a deuterated internal standard (e.g., this compound-d4) in ethanol.
-
Acidify the sample by adding 20 µL of 1% acetic acid.
-
Condition an SPE column (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.[20]
-
Load the sample onto the SPE column.
-
Wash the column with 1 mL of 10% methanol to remove interferences.[20]
-
Elute the analytes with 1 mL of methanol into a clean collection tube.[20]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 63:37 water:acetonitrile with 0.02% formic acid).[20]
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 250 mm).[20]
-
Mobile Phase A: 0.1% Formic Acid in Water.[21]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[21]
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient optimized to separate this compound from its isomers.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ion Mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor/product ion transitions for both this compound and its deuterated internal standard.
-
Mandatory Visualizations
Caption: Workflow for this compound quantification using SPE and LC-MS/MS.
Caption: Simplified metabolic pathway for the formation of this compound.
References
- 1. Showing Compound this compound (FDB022961) - FooDB [foodb.ca]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. alpha-measure.com [alpha-measure.com]
- 7. Standard addition - Wikipedia [en.wikipedia.org]
- 8. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The University of Fukui identifies lipid metabolites related to the prediction of autism spectrum disorder | News | Science Japan [sj.jst.go.jp]
- 13. Study Suggests Cord Blood Fatty Acid Levels Linked to Autism Risk and Severity | Conexiant [conexiant.com]
- 14. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. agilent.com [agilent.com]
- 19. m.youtube.com [m.youtube.com]
- 20. lipidmaps.org [lipidmaps.org]
- 21. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
challenges in separating 11,12-DiHETrE from other isomers
Welcome to the technical support center for the analysis of dihydroxyeicosatrienoic acid (DiHETrE) isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges encountered during the separation and analysis of 11,12-DiHETrE and its related isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound and its isomers, and why is their separation challenging?
A: 11,12-dihydroxyeicosatrienoic acid (this compound) is a metabolite of arachidonic acid formed via the cytochrome P450 pathway. It exists alongside several isomers, which are molecules with the same chemical formula but different structural arrangements. The primary challenge in their analysis stems from this structural similarity. These isomers include:
-
Regioisomers: The hydroxyl groups are located at different positions on the fatty acid chain (e.g., 8,9-DiHETrE, 14,15-DiHETrE).
-
Enantiomers: These are non-superimposable mirror images of each other at the chiral centers (e.g., 11R,12S-DiHETrE vs. 11S,12R-DiHETrE).
Because these molecules have identical or very similar masses and physicochemical properties, they often co-elute in standard chromatographic systems, making their individual identification and quantification difficult.[1][2]
Q2: What are the primary analytical techniques for separating DiHETrE isomers?
A: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS).[3] This approach is necessary because the isomers often produce identical or very similar mass spectra, making chromatographic separation the critical step for accurate identification. To achieve separation, specific types of chromatography are required:
-
Reversed-Phase (RP) Chromatography: Typically using C18 columns, this method is effective for separating regioisomers based on slight differences in polarity.
-
Chiral Chromatography: This is essential for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Q3: Why can't I just use a high-resolution mass spectrometer to differentiate the isomers?
A: While high-resolution mass spectrometry (HRMS) can distinguish between compounds with different elemental compositions (isobaric species), it cannot differentiate between isomers that have the exact same chemical formula and mass, such as regioisomers and enantiomers of DiHETrE.[2] Therefore, chromatographic separation prior to mass analysis is a critical and indispensable step.
Troubleshooting Guide: Chromatographic Separation
This guide addresses common problems encountered during the LC-MS/MS analysis of DiHETrE isomers.
Problem 1: Poor or No Separation of Regioisomers (e.g., this compound and 14,15-DiHETrE)
-
Symptom: Chromatogram shows a single broad peak or overlapping peaks for different regioisomers.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Inadequate Mobile Phase Gradient | The elution gradient may be too steep. Action: Decrease the rate of change of the organic solvent in your gradient. A shallower gradient provides more time for the column to interact with the analytes, improving resolution. |
| Incorrect Column Choice | The stationary phase may not have the right selectivity for these lipid isomers. Action: While C18 columns are standard, consider a column with a different stationary phase chemistry, such as a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic and moderately polar analytes through π-π interactions.[4] |
| Column Aging/Contamination | Over time, columns can lose their resolving power due to contamination or degradation of the stationary phase. Action: First, try flushing the column with a strong solvent. If resolution does not improve, replace the column with a new one. |
| Suboptimal Column Temperature | Temperature affects solvent viscosity and analyte interaction with the stationary phase. Action: Optimize the column temperature. Try increasing or decreasing the temperature in 5°C increments to see the effect on resolution. |
Problem 2: Poor or No Separation of Enantiomers
-
Symptom: A single peak is observed when a racemic mixture of enantiomers is expected to resolve into two peaks on a chiral column.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Incorrect Column Type | You must use a chiral stationary phase (CSP) to separate enantiomers. A standard C18 column will not resolve them. Action: Ensure you are using a suitable chiral column, such as a polysaccharide-based CSP (e.g., Chiralpak AD-RH). |
| Inappropriate Mobile Phase | The mobile phase composition is critical for chiral recognition. For normal-phase chiral chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the non-polar solvent (e.g., hexane) is a key parameter. Action: Systematically vary the percentage of the alcohol modifier. Sometimes, switching to a different alcohol (e.g., from isopropanol to ethanol) can dramatically improve or enable separation. |
| Presence of Additives | Acidic or basic additives can influence the ionization state of the analyte and its interaction with the CSP. Action: For acidic compounds like DiHETrEs, adding a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase can improve peak shape and resolution. |
Problem 3: General Peak Shape Issues (Tailing, Fronting, or Splitting)
-
Symptom: Peaks are not symmetrical. They may show a "tail" after the peak, a "front" before the peak, or appear as two merged peaks (split).
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Peak Tailing | Often caused by secondary interactions between the analyte and the column (e.g., with active silanol (B1196071) groups) or a mismatch between the sample solvent and the mobile phase. Action: Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase. Adding a buffer to the mobile phase can also help mask residual silanol interactions.[5] |
| Peak Fronting | Typically a sign of column overload. Action: Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.[6] |
| Peak Splitting | Can be caused by a partially blocked column inlet frit or a void in the packing material. It can also occur if the injection solvent is much stronger than the mobile phase. Action: First, check if the injection solvent is appropriate. If so, try back-flushing the column to dislodge any particulates from the frit. If the problem persists, the column may need to be replaced. |
Data Presentation: HPLC Column Comparison
While exact resolution values are highly method-dependent, the following table provides a qualitative comparison of common HPLC column types for the separation of DiHETrE isomers based on established principles in lipid chromatography.
| Column Type | Stationary Phase | Primary Application | Advantages | Disadvantages |
| Reversed-Phase C18 | Octadecylsilane | Separation of Regioisomers | Good retention for lipids, widely available, robust. | Will not separate enantiomers. May have limited selectivity for very similar regioisomers. |
| Reversed-Phase Phenyl-Hexyl | Phenyl-Hexyl | Separation of Regioisomers | Offers alternative selectivity to C18 due to π-π interactions, which can improve resolution of aromatic or unsaturated compounds.[4] | May not be as universally applicable as C18. |
| Chiral (Normal Phase) | e.g., Amylose or Cellulose derivatives (Chiralpak AD) | Separation of Enantiomers | The only effective way to separate enantiomers.[7] | Requires non-aqueous mobile phases (e.g., hexane/isopropanol), which can be less compatible with ESI-MS. |
| Chiral (Reversed-Phase) | e.g., Chiralpak AD-RH | Separation of Enantiomers | Allows for enantiomer separation using aqueous-organic mobile phases, improving compatibility with ESI-MS.[7] | May offer different selectivity compared to its normal-phase counterpart. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of DiHETrEs from Plasma
This protocol provides a general procedure for extracting DiHETrEs from a biological matrix like plasma.
-
Sample Pre-treatment:
-
Thaw 100 µL of plasma on ice.
-
Add an internal standard solution (e.g., deuterated this compound-d11) to the plasma.
-
Precipitate proteins by adding 400 µL of ice-cold methanol (B129727). Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute the supernatant from step 1 with 1 mL of deionized water to ensure proper binding to the C18 sorbent.
-
Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of a 15% methanol/water solution to remove polar impurities.
-
-
Elution:
-
Elute the DiHETrEs from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method for DiHETrE Isomer Analysis
This protocol outlines a starting point for developing a method for both regioisomer and chiral separation. It may require further optimization.
-
Part A: Regioisomer Separation (Reversed-Phase)
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 85% B
-
15-17 min: Hold at 85% B
-
17.1-20 min: Return to 30% B for re-equilibration.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Part B: Enantiomer Separation (Chiral)
-
Column: Chiralpak AD-RH (150 mm x 2.1 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Gradient: A shallow gradient or isocratic elution is often required. Start with an isocratic elution of 50% B and adjust as needed to achieve separation.
-
-
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion (m/z): [M-H]⁻ for DiHETrEs (e.g., m/z 337.2).
-
Product Ions: Monitor characteristic fragment ions. Collision energy should be optimized for each isomer if possible, although they are often very similar.
-
Capillary Voltage: ~3.0 kV.
-
Source Temperature: ~150°C.
-
Desolvation Temperature: ~400°C.
-
Visualizations
Caption: General experimental workflow for DiHETrE isomer analysis.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. repository.uncw.edu [repository.uncw.edu]
Validation & Comparative
A Comparative Guide to the Validation of 11,12-DiHETrE LC-MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is critical for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for this compound analysis, alongside alternative techniques, supported by experimental data.
Method Performance: LC-MS/MS vs. ELISA
The quantification of this compound is predominantly achieved through two main analytical techniques: LC-MS/MS and Enzyme-Linked Immunosorbent Assay (ELISA). While both methods offer the ability to measure this analyte, they differ significantly in their performance characteristics.
Table 1: Comparison of LC-MS/MS and ELISA for this compound Quantification
| Parameter | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antibody-antigen binding with enzymatic signal amplification. |
| Linearity Range | Wide, typically spanning several orders of magnitude (e.g., 2-2000 nmol/L or 0.48-30 ng/mL).[1][2] | Narrower, typically within a 1.563-100 ng/mL range.[3] |
| Lower Limit of Quantification (LLOQ) | High sensitivity, with LLOQs reported as low as 0.25 ng/mL.[4] | Moderate sensitivity, with a typical sensitivity of around 0.938 ng/mL.[3] |
| Accuracy | High, with reported accuracy within 88.88–111.25%. | Can be influenced by cross-reactivity, but generally acceptable. |
| Precision (CV%) | High, with intra- and inter-day precision typically <15%.[1][4] | Good, with intra-assay CV <10% and inter-assay CV <15%.[5] |
| Specificity | Very high, capable of distinguishing between isomers. | Potential for cross-reactivity with structurally similar molecules. |
| Throughput | Can be high with the use of automated systems. | Generally high, suitable for screening large numbers of samples. |
| Cost | Higher initial instrument cost, lower cost per sample for large batches. | Lower initial setup cost, can be more expensive per sample for smaller batches. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for sample preparation and analysis using LC-MS/MS.
Sample Preparation: Solid Phase Extraction (SPE)
Solid-phase extraction is a common technique for purifying and concentrating this compound from biological matrices prior to LC-MS analysis.
-
Sample Acidification: Acidify the plasma or tissue homogenate sample to a pH of approximately 3.5 with acetic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other lipids with a high-organic solvent like methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the LC mobile phase.
LC-MS/MS Analysis
The reconstituted sample is then injected into the LC-MS/MS system for separation and quantification.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is commonly employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used for detecting this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of this compound, the following diagrams were generated using the DOT language.
The biological activity of this compound is closely linked to its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET). The following diagram illustrates the formation of this compound and the known signaling pathways of its precursor.
Conclusion
The choice of analytical method for this compound quantification depends on the specific research needs. LC-MS/MS stands out for its superior specificity, sensitivity, and accuracy, making it the gold standard for quantitative analysis, especially when distinguishing between closely related isomers is necessary.[1][4][6] On the other hand, ELISA offers a high-throughput and cost-effective solution for screening large numbers of samples, although with a potential for cross-reactivity.[3][5] The detailed protocols and validation data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate method for their studies, ensuring reliable and reproducible results in the investigation of this important lipid mediator.
References
- 1. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. mybiosource.com [mybiosource.com]
- 4. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Tissue-Specific Landscape of 11,12-DiHETrE: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the distribution of bioactive lipids like 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) across different tissues is crucial for elucidating its physiological roles and its implications in disease. This guide provides a comparative overview of this compound levels in various tissues, supported by experimental data on its biosynthetic precursor, and details the methodologies for its quantification.
Quantitative Comparison of this compound Precursor Levels in Different Tissues
Direct comparative studies on the endogenous levels of this compound across a wide range of tissues are limited in publicly available literature. However, the concentration of this compound is directly related to the activity of cytochrome P450 (CYP) epoxygenases that produce its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), and the subsequent hydrolysis by soluble epoxide hydrolase (sEH).
The following table summarizes the maximal velocity (Vmax) of 11,12-EET formation from arachidonic acid in microsomal fractions of various rat tissues. This data serves as a strong indicator of the biosynthetic capacity for this compound in these tissues, suggesting that tissues with higher 11,12-EET formation rates are likely to have higher concentrations of this compound. The liver and kidney exhibit the highest capacity for 11,12-EET synthesis.[1][2]
| Tissue | Vmax of 11,12-EET Formation (pmol/min/mg protein) |
| Liver | 1024[1][2] |
| Kidney | 775[1][2] |
| Lung | Not explicitly quantified but present[3] |
| Heart | 76.6[1][2] |
| Brain | Not explicitly quantified but present[4] |
This data is derived from studies in rats and indicates the rate of formation of the precursor molecule, 11,12-EET.[1][2] While not a direct measurement of this compound, it reflects the tissue's potential for its production.
Biosynthesis and Measurement of this compound
This compound is a product of the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism.[4] Arachidonic acid is first converted to 11,12-EET by a CYP enzyme. Subsequently, soluble epoxide hydrolase (sEH) rapidly hydrolyzes the epoxide group of 11,12-EET to form the vicinal diol, this compound.
Figure 1. Biosynthesis pathway of this compound from arachidonic acid.
The quantification of this compound in biological samples is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This sensitive and specific method allows for the accurate measurement of this and other related eicosanoids.
Experimental Protocol: Quantification of this compound in Tissues by LC-MS/MS
The following is a representative protocol for the analysis of this compound in tissue samples, based on established methodologies.[5][6]
1. Tissue Homogenization:
-
Weigh frozen tissue samples (approximately 50-100 mg).
-
Add ice-cold methanol (B129727) containing an antioxidant (e.g., 0.1% butylated hydroxytoluene) and an internal standard (e.g., a deuterated analog like this compound-d4).
-
Homogenize the tissue on ice using a mechanical homogenizer.
2. Lipid Extraction:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction containing this compound.
-
For SPE, use a C18 cartridge. Condition the cartridge with methanol and then water. Load the homogenized sample, wash with a low-organic solvent to remove polar impurities, and then elute the lipids with a high-organic solvent like methanol or ethyl acetate.
-
For liquid-liquid extraction, use a solvent system such as chloroform:methanol or ethyl acetate.
3. Sample Concentration and Reconstitution:
-
Evaporate the solvent from the eluted lipid fraction under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the lipid extract on a C18 reverse-phase column using a gradient of mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Tandem Mass Spectrometry (MS/MS): Perform detection using a mass spectrometer operating in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to specifically detect the transition of the parent ion of this compound to its characteristic product ions.
-
Quantification: Create a standard curve using known concentrations of an this compound standard. The concentration of this compound in the tissue sample is calculated by comparing its peak area to that of the internal standard and interpolating from the standard curve.
Figure 2. Experimental workflow for the quantification of this compound in tissues.
References
- 1. Determination of the Dominant Arachidonic Acid Cytochrome P450 Monooxygenases in Rat Heart, Lung, Kidney, and Liver: Protein Expression and Metabolite Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of arachidonic acid-derived lipoxygenase and cytochrome P450 products in the intact human lung vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 11,12-DiHETrE and 11,12-EET
A comprehensive guide for researchers and drug development professionals on the distinct biological roles and signaling mechanisms of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) and its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET).
This guide provides a detailed comparison of the biological activities of this compound and 11,12-EET, two lipid signaling molecules derived from arachidonic acid metabolism. While structurally related, these compounds often exhibit divergent and sometimes opposing physiological effects. This document summarizes key experimental findings, presents quantitative data in a clear, tabular format, details experimental methodologies, and visualizes the primary signaling pathways.
Introduction
Epoxyeicosatrienoic acids (EETs) are products of arachidonic acid metabolism by cytochrome P450 (CYP) epoxygenases and are recognized as important mediators in various physiological processes, including the regulation of vascular tone, inflammation, and angiogenesis.[1][2][3] 11,12-EET is one of the four major EET regioisomers. Its biological activity is tightly regulated by its rapid conversion to the corresponding diol, 11,12-dihydroxyeicosatrienoic acid (this compound), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[4][5] While this compound has often been considered a less active or inactive metabolite, emerging evidence suggests it possesses its own distinct biological functions, and in some cases, may even counteract the effects of its parent epoxide.[5][6] Understanding the nuanced differences in the biological activities of 11,12-EET and this compound is crucial for the development of therapeutic strategies targeting the CYP-eicosanoid pathway.
Comparative Biological Activities
The biological effects of 11,12-EET and this compound have been investigated in various in vitro and in vivo models. While 11,12-EET is generally characterized by its vasodilatory, anti-inflammatory, and pro-angiogenic properties, the activities of this compound are more context-dependent, ranging from inactive to possessing similar or opposing effects to 11,12-EET.
Vasoregulation
Both 11,12-EET and this compound have been shown to influence vascular tone, primarily by affecting the activity of ion channels in vascular smooth muscle cells.
| Activity | 11,12-EET | This compound | Experimental System | Reference |
| Vasorelaxation | Potent vasodilator. | Produces relaxation similar in magnitude to 11,12-EET. | Porcine coronary artery rings. | [7][8] |
| BK Channel Activation | Potent activator with an EC50 of 2.48 ± 0.81 nM. | Potent activator with an EC50 of 1.87 ± 0.57 nM. | Isolated rat coronary arterial myocytes. | [9] |
Angiogenesis
The process of new blood vessel formation, angiogenesis, is a key area where the activities of 11,12-EET and this compound diverge significantly.
| Activity | 11,12-EET | This compound | Experimental System | Reference |
| Endothelial Cell Migration | Stimulates migration comparable to VEGF. | Without effect. | Scratch-wound model in human endothelial cells. | [1][6] |
| Endothelial Tube Formation | Significantly increases the formation of capillary-like structures. | Ineffective. | Matrigel assay with human endothelial cells. | [1][6] |
| Neovasculogenesis | Significantly induces neovasculogenesis. | Not reported. | Human endothelial progenitor cells. | [10] |
Inflammation
EETs are generally considered to be anti-inflammatory mediators, while their diol metabolites may have different roles.
| Activity | 11,12-EET | This compound | Experimental System | Reference |
| Anti-inflammatory Properties | Possesses anti-inflammatory properties.[4][11] | Generally considered less anti-inflammatory than EETs.[4] | Various in vivo and in vitro models. | [4][11] |
| Pro-inflammatory Actions | Not typically observed. | May have some pro-inflammatory actions. | Not specified. | [5] |
| Pulmonary Fibrosis | Alleviates pulmonary fibrosis by decreasing profibrotic signaling. | The ratio of 11,12-EET to this compound is reduced in idiopathic pulmonary fibrosis (IPF) lung tissues. | In vitro and in vivo models of pulmonary fibrosis. | [12][13] |
Other Biological Activities
Recent studies have implicated these lipids in other physiological and pathophysiological processes.
| Activity | 11,12-EET | This compound | Experimental System | Reference |
| Neurodevelopment | Not directly implicated. | High levels in umbilical cord blood are associated with Autism Spectrum Disorder (ASD) symptoms.[14][15][16][17] | Human prospective cohort study. | [14][15][16][17] |
| Pregnancy-Induced Hypertension | Not directly implicated. | Urinary excretion is increased in patients with pregnancy-induced hypertension.[18] | Human clinical study. | [18] |
Signaling Pathways
The distinct biological activities of 11,12-EET and this compound can be attributed to their engagement of different signaling pathways.
11,12-EET Signaling Pathway
11,12-EET, particularly the 11(R),12(S)-EET enantiomer, is proposed to act through a Gs protein-coupled receptor (GPCR) on the cell surface.[1][6] This initiates a signaling cascade involving the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][6] Downstream effects of PKA activation include the translocation and activation of Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) channels and the activation of the Akt/eNOS pathway, leading to increased nitric oxide production.[6][10]
This compound Formation and Potential Signaling
This compound is formed from 11,12-EET through the enzymatic action of soluble epoxide hydrolase (sEH).[4][5] While its signaling is less defined, there is evidence to suggest that this compound may act through a Gi protein-coupled receptor, which would lead to the inhibition of adenylyl cyclase and a decrease in cAMP levels, potentially antagonizing the effects of 11,12-EET.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize and compare the biological activities of 11,12-EET and this compound.
Endothelial Cell Migration Assay (Scratch-Wound Model)
This assay is used to assess the effect of 11,12-EET and this compound on the migration of endothelial cells, a crucial step in angiogenesis.
Endothelial Tube Formation Assay (Matrigel Assay)
This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
BK Channel Activity Measurement (Patch-Clamp Electrophysiology)
This technique is used to directly measure the activity of large-conductance calcium-activated potassium (BK) channels in isolated vascular smooth muscle cells in response to 11,12-EET and this compound.
Conclusion
The biological activities of 11,12-EET and its diol metabolite, this compound, are distinct and context-dependent. While 11,12-EET is a potent mediator of vasodilation and angiogenesis, acting through a Gs-coupled receptor and PKA-dependent signaling, this compound exhibits a more complex profile. In some systems, it is inactive, while in others, it can elicit similar or potentially opposing effects. The conversion of 11,12-EET to this compound by soluble epoxide hydrolase represents a critical regulatory node in the control of vascular and inflammatory processes. For researchers and drug development professionals, a thorough understanding of the differential activities and signaling pathways of these two lipid mediators is paramount for the design of novel therapeutics targeting the epoxyeicosanoid system. Future investigations are warranted to further elucidate the specific receptors and downstream signaling events governed by this compound.
References
- 1. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 6. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Dihydroxyeicosatrienoic acids are potent activators of Ca2+-activated K+ channels in isolated rat coronary arterial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The arachidonic acid metabolite 11,12-epoxyeicosatrienoic acid alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acids in umbilical cord blood might cause autism spectrum disorder | EurekAlert! [eurekalert.org]
- 15. researchgate.net [researchgate.net]
- 16. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study Suggests Cord Blood Fatty Acid Levels Linked to Autism Risk and Severity | Conexiant [conexiant.com]
- 18. Endogenous biosynthesis of arachidonic acid epoxides in humans: increased formation in pregnancy-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Diols: Unraveling the Contrasting Functions of 11,12-DiHETrE and 8,9-DiHETrE
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid metabolites is paramount. This guide provides a comprehensive comparison of two closely related dihydroxyeicosatrienoic acids (DiHETrEs), 11,12-DiHETrE and 8,9-DiHETrE. While structurally similar, emerging evidence reveals these molecules exert distinct and sometimes opposing biological effects, particularly in the context of neurodevelopment and inflammation.
Both this compound and 8,9-DiHETrE are metabolites of arachidonic acid, formed through the cytochrome P450 (CYP) epoxygenase pathway to produce epoxyeicosatrienoic acids (EETs), which are subsequently hydrolyzed by soluble epoxide hydrolase (sEH).[1] While their precursor EETs are often associated with anti-inflammatory and vasodilatory properties, the resulting DiHETrEs are generally considered to have pro-inflammatory effects.[2] However, the specific functions of these diol regioisomers are not uniform, and their individual actions are a growing area of research.
Divergent Roles in Neurodevelopment: The Case of Autism Spectrum Disorder
A recent prospective cohort study has brought the contrasting functions of this compound and 8,9-DiHETrE into sharp focus, particularly in the context of neurodevelopment and Autism Spectrum Disorder (ASD).[2][3] The study, which analyzed polyunsaturated fatty acid (PUFA) metabolites in neonatal cord blood, revealed a significant association between the levels of these DiHETrEs and subsequent ASD symptoms in children.[2][3]
Strikingly, the two molecules were linked to different behavioral domains of ASD with opposing directional effects:
-
This compound: High levels of this compound in cord blood were found to be significantly associated with greater impairment in the social affect domain of ASD.[2][3][4] This suggests that an overabundance of this particular metabolite during fetal development may contribute to difficulties in social interaction and communication.[2][4]
-
8,9-DiHETrE: In contrast, low levels of 8,9-DiHETrE were linked to more severe repetitive and restrictive behaviors, another core symptom of ASD.[2][3][4] This finding implies a potential protective or regulatory role for 8,9-DiHETrE in this behavioral aspect, where its deficiency may be detrimental.
These findings underscore the importance of distinguishing between DiHETrE isomers in research and clinical investigations, as their balance appears to be crucial for typical neurodevelopment. The study also noted that the association between these DiHETrEs and ASD symptoms was particularly pronounced in girls.[3][4]
Biochemical and Physiological Functions: A Comparative Overview
While the data directly comparing the broader physiological functions of this compound and 8,9-DiHETrE is still emerging, some distinctions can be drawn from available studies.
| Feature | This compound | 8,9-DiHETrE |
| Precursor | 11,12-Epoxyeicosatrienoic acid (11,12-EET) | 8,9-Epoxyeicosatrienoic acid (8,9-EET) |
| Enzymatic Production | Cytochrome P450 Epoxygenase, Soluble Epoxide Hydrolase | Cytochrome P450 Epoxygenase, Soluble Epoxide Hydrolase |
| Role in ASD | High levels associated with impaired social affect[2][3][4] | Low levels associated with repetitive/restrictive behaviors[2][3][4] |
| General Inflammatory Role | Considered pro-inflammatory[2] | Considered pro-inflammatory[2] |
| Vascular Effects | Potent vasodilator, though less so than its precursor 11,12-EET[5] | Less characterized, but its precursor 8,9-EET has vasodilatory effects.[6] One study showed 8,9-DiHETrE did not block FSPF-induced increases in glomerular permeability, unlike its precursor.[6] |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound and 8,9-DiHETrE exert their effects are still under active investigation. Much of the current understanding is extrapolated from studies on their precursor EETs.
The metabolic cascade leading to the formation of this compound and 8,9-DiHETrE is initiated by the action of cytochrome P450 epoxygenases on arachidonic acid. The resulting EETs are then converted to their corresponding DiHETrEs by soluble epoxide hydrolase (sEH).
It is hypothesized that the balance between the anti-inflammatory EETs and the pro-inflammatory DiHETrEs is a critical determinant of the overall physiological outcome. Inhibition of sEH, which would increase the ratio of EETs to DiHETrEs, is being explored as a therapeutic strategy for various inflammatory conditions.
Experimental Protocols
A crucial aspect of studying these lipids is the methodology used for their detection and functional characterization.
Quantification of DiHETrEs in Biological Samples
The gold standard for the quantitative analysis of this compound and 8,9-DiHETrE in biological matrices such as plasma or cord blood is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Experimental Workflow for LC-MS/MS Analysis:
Key Methodological Considerations:
-
Sample Preparation: Lipid extraction is a critical step to isolate DiHETrEs from the complex biological matrix. Solid-phase extraction (SPE) is a commonly used technique.
-
Chromatography: Reversed-phase liquid chromatography is typically employed to separate the different DiHETrE isomers.
-
Mass Spectrometry: Tandem mass spectrometry, often in multiple reaction monitoring (MRM) mode, provides the high selectivity and sensitivity required for accurate quantification.
-
Internal Standards: The use of stable isotope-labeled internal standards is essential for accurate quantification, as it corrects for variations in sample preparation and instrument response.
Future Directions
The distinct roles of this compound and 8,9-DiHETrE in neurodevelopment highlight the need for further research to delineate their specific mechanisms of action. Future studies should focus on:
-
Identifying the specific receptors and signaling pathways modulated by each DiHETrE isomer in different cell types, including neurons and glial cells.
-
Conducting dose-response studies to compare the potency of this compound and 8,9-DiHETrE in various functional assays, such as those measuring inflammation, vascular tone, and neuronal activity.
-
Investigating the therapeutic potential of modulating the levels of these specific DiHETrEs, for example, through targeted inhibition or supplementation strategies, in neurodevelopmental and inflammatory disorders.
References
- 1. Arachidonic acid‐derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acids in umbilical cord blood might cause autism spectrum disorder | EurekAlert! [eurekalert.org]
- 3. 11,12‐Epoxyeicosatrienoic acid induces vasodilator response in the rat perfused mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Abundance of DiHETrE Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative abundance of dihydroxyeicosatrienoic acid (DiHETrE) isomers in vivo, supported by experimental data. DiHETrEs are metabolites of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes, including inflammation and cardiovascular regulation. Understanding the relative levels of different DiHETrE isomers is crucial for elucidating their specific biological roles and for the development of novel therapeutics targeting the EET metabolic pathway.
Relative Abundance of DiHETrE Isomers in Human Cord Blood Serum
A study analyzing polyunsaturated fatty acid (PUFA) metabolites in human cord blood serum provides valuable insights into the in vivo concentrations of DiHETrE isomers. While the study's primary focus was on the association between these metabolites and autism spectrum disorders, the data offers a snapshot of the typical abundance of these compounds at birth.
| Isomer | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) |
| Total DiHETrE | 3345.7 | 955.2 |
| Individual Isomer Data | Not explicitly provided | Not explicitly provided |
Data from a study on PUFA metabolites in neonatal cord blood. The study quantified 8,9-diHETrE, 11,12-diHETrE, and 14,15-diHETrE, but did not report their individual mean concentrations. The 5,6-diHETrE isomer was not mentioned in the quantitative results.[1]
It is important to note that while the total DiHETrE concentration is provided, the relative contribution of each individual isomer to this total pool is not detailed in the referenced study. The research did, however, highlight the differential association of specific isomers with certain clinical outcomes, suggesting varying biological activities. For instance, high levels of this compound were linked to social affect, while low levels of 8,9-diHETrE were associated with repetitive behaviors.[1]
DiHETrE Formation Pathway
DiHETrE isomers are formed from their precursor EETs through the action of the enzyme soluble epoxide hydrolase (sEH). This metabolic conversion is a key step in the regulation of EET signaling, as DiHETrEs are generally considered to be less biologically active than their epoxide precursors.
Experimental Protocols
The quantification of DiHETrE isomers in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the separation and accurate measurement of structurally similar isomers.
Sample Preparation
-
Extraction: Biological samples (e.g., plasma, serum) are subjected to liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing DiHETrEs.
-
Saponification (Optional): To measure total DiHETrE levels (both free and esterified), samples may be treated with a base (e.g., potassium hydroxide) to hydrolyze the esters.
-
Derivatization (Optional): To improve chromatographic separation and ionization efficiency, the carboxyl group of the DiHETrEs can be derivatized.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted and prepared samples are injected into a liquid chromatograph. A C18 reversed-phase column is commonly used to separate the different DiHETrE isomers based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid) and an organic component (e.g., acetonitrile, methanol) is typically employed.
-
Mass Spectrometric Detection: The separated isomers are then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in negative ion mode is often used to generate parent ions of the DiHETrE isomers.
-
Quantification: Multiple reaction monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each isomer and monitoring a specific product ion that is formed after collision-induced dissociation. Stable isotope-labeled internal standards for each DiHETrE isomer are crucial for accurate quantification, as they correct for variations in sample preparation and instrument response.
References
Confirming 11,12-DiHETrE Identity: A Comparative Guide to MS/MS Fragmentation and Alternative Methods
For researchers in drug development and life sciences, the unambiguous identification of lipid mediators is paramount. This guide provides a comparative overview of mass spectrometry-based methods for confirming the identity of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE), a key metabolite in the cytochrome P450 pathway of arachidonic acid metabolism. We present experimental data and detailed protocols for its characterization, with a focus on tandem mass spectrometry (MS/MS) fragmentation, and discuss alternative analytical approaches.
Unambiguous Identification of this compound using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids like this compound from complex biological matrices.[1] The combination of chromatographic separation of isomers and specific fragmentation patterns generated by MS/MS provides a high degree of confidence in analyte identification.
MS/MS Fragmentation of this compound
In negative ion mode electrospray ionization (ESI), this compound typically forms a prominent [M-H]⁻ precursor ion at m/z 337.3.[2] Collision-induced dissociation (CID) of this precursor ion yields a characteristic fragmentation pattern. The primary fragmentation pathways for dihydroxyeicosatrienoic acids (DHETs) involve the neutral losses of water (H₂O) and carbon dioxide (CO₂).[2]
The MS/MS spectrum of this compound is characterized by the following key fragment ions. While experimental spectra with relative intensities are proprietary to individual laboratories, a representative fragmentation pattern is presented below based on publicly available theoretical data and established fragmentation mechanisms of DHETs.
Table 1: Representative MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 337.3 | 319.3 | H₂O |
| 337.3 | 301.3 | 2H₂O |
| 337.3 | 275.3 | H₂O + CO₂ |
| 337.3 | 197.1 | C₉H₁₃O₂ |
| 337.3 | 167.1 | C₁₁H₁₉O |
Source: Adapted from theoretical fragmentation data on PubChem and general fragmentation patterns of DHETs.[2]
The ions at m/z 197.1 and 167.1 are particularly informative as they arise from cleavage of the carbon-carbon bond between the two hydroxyl groups (C11-C12), providing positional information.
Comparison with Isomeric DHETs
Distinguishing this compound from its isomers, such as 8,9-DiHETrE and 14,15-DiHETrE, is critical. While all DHET isomers exhibit the same precursor ion at m/z 337.3 and show losses of water and carbon dioxide, the key differentiating fragments are those that pinpoint the location of the hydroxyl groups.
Table 2: Comparison of Key Diagnostic Fragment Ions for DHET Isomers
| Isomer | Diagnostic Fragment Ion(s) (m/z) | Rationale for Uniqueness |
| This compound | 197.1, 167.1 | Result from cleavage at the C11-C12 bond. |
| 8,9-DiHETrE | 225.2, 139.1 | Result from cleavage at the C8-C9 bond. |
| 14,15-DiHETrE | 155.1, 209.2 | Result from cleavage at the C14-C15 bond. |
Note: The m/z values for isomeric fragments are predicted based on the fragmentation patterns of dihydroxy fatty acids.
The unique fragmentation patterns of DHET isomers, particularly the fragments arising from the cleavage alpha to the hydroxyl groups, allow for their unambiguous identification when analyzed by high-resolution mass spectrometry.[2]
Alternative Methods for Confirmation
While LC-MS/MS is the preferred method, other techniques can be employed for the analysis of this compound, typically requiring derivatization to improve volatility and chromatographic performance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acid metabolites. However, due to the low volatility of DiHETrEs, derivatization is essential.[3] Common derivatization strategies include esterification of the carboxylic acid group (e.g., to form a methyl ester) and silylation of the hydroxyl groups (e.g., to form trimethylsilyl (B98337) ethers).[3]
Table 3: Performance Comparison of LC-MS/MS and GC-MS for DiHETrE Analysis
| Feature | LC-MS/MS | GC-MS |
| Sample Preparation | Simpler, often direct injection after extraction. | Requires derivatization (esterification, silylation).[3] |
| Sensitivity | High (pg to fg range). | High, but can be limited by derivatization efficiency. |
| Specificity | High, based on fragmentation patterns of the native molecule. | High, characteristic fragmentation of derivatives. |
| Throughput | High, with rapid chromatographic run times. | Lower, due to longer run times and sample preparation. |
| Isomer Separation | Excellent with appropriate LC columns. | Good, but can be challenging for some isomers. |
Experimental Protocols
LC-MS/MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound in biological samples.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the sample (e.g., plasma, cell culture supernatant) to pH ~3.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elute the DiHETrEs with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of 10-15 minutes is typically used to separate the DiHETrE isomers.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with product ion scans for identification.
-
MRM Transitions for this compound:
-
Precursor ion: 337.3 m/z
-
Product ions: 319.3 m/z (quantifier), 197.1 m/z (qualifier)
-
-
GC-MS Analysis of this compound (with Derivatization)
This protocol outlines the steps for GC-MS analysis of DiHETrEs.
-
Lipid Extraction: Perform a liquid-liquid extraction (e.g., Folch or Bligh-Dyer method) to isolate lipids from the biological sample.
-
Saponification (Optional): To analyze total DiHETrEs (free and esterified), perform a saponification step with methanolic KOH.
-
Derivatization:
-
Esterification: React the extracted lipids with a methylating agent (e.g., BF₃ in methanol or diazomethane) to convert the carboxylic acid to a methyl ester.
-
Silylation: React the methyl-esterified sample with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.[3]
-
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient from a lower temperature (e.g., 150 °C) to a higher temperature (e.g., 300 °C) to separate the derivatized analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify the characteristic fragmentation patterns of the derivatized DiHETrEs or selected ion monitoring (SIM) for targeted quantification.
-
Visualizing the Pathways and Workflows
To better understand the biological context and analytical procedures, the following diagrams are provided.
References
- 1. Metabolomics-Lipidomics of Eicosanoids and Docosanoids Generated By Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
11,12-DiHETrE: A Pro-Inflammatory Lipid Mediator and its Relationship with Key Inflammatory Markers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Introduction
11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is a lipid mediator derived from the metabolism of arachidonic acid. Emerging evidence suggests its significant role in inflammatory processes. This guide provides a comprehensive comparison of this compound with established inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). We present available data on their correlation, detailed experimental protocols for their measurement, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Correlation of this compound with Inflammatory Markers
Direct quantitative correlation studies between this compound and other inflammatory markers are limited. However, the existing evidence strongly suggests a positive association. The following table summarizes findings from various studies, providing an indirect comparison.
| Biomarker | Correlation with this compound | Evidence Summary | Key References |
| C-reactive protein (CRP) | Positive (Inferred) | While direct correlation data is not readily available, this compound is understood to be a pro-inflammatory mediator. Elevated CRP is a hallmark of systemic inflammation, suggesting a likely positive correlation in inflammatory conditions. | [1][2][3][4][5] |
| Interleukin-6 (IL-6) | Positive (Inferred) | IL-6 is a key pro-inflammatory cytokine. The pathway leading to this compound formation is associated with inflammatory responses where IL-6 is also upregulated. Inhibition of the enzyme producing this compound has been shown to reduce inflammatory cytokine levels. | [1][2][3][4][5] |
| Tumor necrosis factor-alpha (TNF-α) | Positive (Inferred) | TNF-α is a critical mediator of inflammation. The pro-inflammatory nature of this compound suggests a positive correlation with TNF-α in inflammatory settings. Studies on related lipid mediators have shown associations with TNF-α. | [1][2][3][4][5] |
| Autism Spectrum Disorder (ASD) | Positive Association | High levels of this compound in umbilical cord blood have been significantly associated with an increased risk and severity of ASD, a condition with a recognized neuroinflammatory component.[6][7] | [6][7] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and measurement process of this compound, the following diagrams are provided.
Experimental Protocols
Accurate measurement of this compound and other inflammatory markers is crucial for reliable comparative studies. Below are detailed methodologies commonly employed.
Measurement of this compound and other Eicosanoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of lipid mediators due to its high sensitivity and specificity.
-
Sample Preparation and Lipid Extraction:
-
Biological samples (plasma, serum, tissue homogenates) are spiked with a deuterated internal standard (e.g., this compound-d4) to correct for extraction losses and matrix effects.
-
Lipids are extracted using either solid-phase extraction (SPE) with a C18 cartridge or liquid-liquid extraction with organic solvents like ethyl acetate (B1210297) or a mixture of methanol (B129727) and chloroform.
-
The organic phase containing the lipids is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
The extracted lipids are separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
The gradient is optimized to achieve separation of this compound from its isomers and other eicosanoids.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in the negative ion mode.
-
Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For this compound, a common transition is m/z 337.2 -> 167.1.
-
Measurement of CRP, IL-6, and TNF-α by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive, and robust method for quantifying proteins like cytokines and CRP in biological fluids.
-
Principle: A sandwich ELISA format is typically used.
-
A microplate is coated with a capture antibody specific for the target analyte (e.g., anti-human IL-6 antibody).
-
The biological sample (e.g., diluted plasma or serum) is added to the wells, and the analyte binds to the capture antibody.
-
After washing, a detection antibody, also specific for the analyte but binding to a different epitope and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.
-
A substrate solution is then added, which is converted by the enzyme into a colored product.
-
The intensity of the color, which is proportional to the concentration of the analyte, is measured using a microplate reader.
-
-
General Protocol:
-
Prepare standards with known concentrations of the analyte and a blank.
-
Coat the microplate wells with the capture antibody and incubate.
-
Block non-specific binding sites in the wells.
-
Add standards, controls, and samples to the wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Construct a standard curve and determine the concentrations of the analyte in the samples. Commercially available ELISA kits for CRP, IL-6, and TNF-α provide optimized reagents and detailed protocols.
-
Conclusion
This compound is emerging as a significant pro-inflammatory lipid mediator. While direct quantitative correlations with established inflammatory markers like CRP, IL-6, and TNF-α are yet to be extensively documented in the literature, the available evidence from its metabolic pathway and its association with inflammatory conditions such as ASD strongly supports a positive relationship. The provided experimental protocols for LC-MS/MS and ELISA offer robust methods for researchers to investigate these correlations further. Future studies directly comparing the levels of this compound with these key inflammatory markers in various disease states are warranted to fully elucidate its role as a biomarker and potential therapeutic target in inflammatory diseases.
References
- 1. Associations Between Serum TNF-α, IL-6, hs-CRP and GLMD in Obese Children and Adolescents: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Inflammatory indices IL-6, TNF-α, CRP, and hs-CRP in candidates for coronary artery bypass graft surgery | Acta Biochimica Iranica [abi.tums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Correlation Between Serum High-Sensitivity C-Reactive Protein, Tumor Necrosis Factor-Alpha, Serum Interleukin-6 and White Matter Integrity Before and After the Treatment of Drug-Naïve Patients With Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acids in umbilical cord blood might cause autism spectrum disorder | EurekAlert! [eurekalert.org]
- 7. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
11,12-DiHETrE: A Comparative Analysis of its Role Among Arachidonic Acid Metabolites
A deep dive into the biological activities and signaling pathways of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) in comparison to other key eicosanoids derived from arachidonic acid, providing researchers, scientists, and drug development professionals with a comprehensive guide to its relative performance and experimental validation.
Arachidonic acid, a polyunsaturated fatty acid, is a precursor to a diverse array of potent signaling molecules collectively known as eicosanoids. These lipids are generated through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. While the roles of prostaglandins (B1171923) (from the COX pathway) and leukotrienes (from the LOX pathway) in inflammation and immunity are well-established, the functional significance of the CYP450 epoxygenase pathway metabolites, including this compound, is an area of growing research. This guide provides a comparative analysis of this compound against other key arachidonic acid metabolites, supported by experimental data and detailed methodologies.
The Landscape of Arachidonic Acid Metabolism
Arachidonic acid is metabolized by three distinct enzyme systems, each giving rise to a unique class of bioactive lipids with often opposing biological effects.
-
Cyclooxygenase (COX) Pathway: Produces prostaglandins (e.g., PGE2, PGD2) and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenase (LOX) Pathway: Generates leukotrienes (e.g., LTB4) and lipoxins. Leukotrienes are potent chemoattractants and mediators of allergic and inflammatory responses, while lipoxins are generally considered pro-resolving.
-
Cytochrome P450 (CYP450) Epoxygenase Pathway: This pathway converts arachidonic acid into epoxyeicosatrienoic acids (EETs), which are subsequently metabolized by soluble epoxide hydrolase (sEH) into their corresponding diols, dihydroxyeicosatrienoic acids (DiHETrEs), such as this compound. EETs and their diol metabolites are involved in the regulation of vascular tone, angiogenesis, and inflammation.
Figure 1. Major metabolic pathways of arachidonic acid.
Comparative Biological Activities
The diverse metabolites of arachidonic acid exhibit a wide range of biological activities. While some effects are shared, many are pathway-specific, highlighting the complexity of eicosanoid signaling.
Vascular Tone Regulation
One of the most studied areas for EETs and DiHETrEs is their role in regulating vascular tone. In human coronary arterioles, this compound has been shown to be as potent a vasodilator as its precursor, 11,12-EET. This is in contrast to other DiHETrE regioisomers, which are less active than their corresponding EETs.
| Compound | Concentration (μM) | Vasodilation (%) | Reference |
| This compound | 10 | 73 ± 2 | [1] |
| 11,12-EET | 10 | 67 ± 6 | [1] |
| 8,9-DiHETrE | 10 | 27 ± 4 | [1] |
| 8,9-EET | 10 | 67 ± 7 | [1] |
| 14,15-DiHETrE | 10 | 17 ± 3 | [1] |
| 14,15-EET | 10 | 45 ± 5 | [1] |
Table 1: Comparison of the vasodilatory effects of DiHETrEs and EETs on human coronary arterioles.
In contrast, prostaglandins like PGE2 can have variable effects on vascular tone, causing vasodilation in some vascular beds and vasoconstriction in others, depending on the receptor subtype expressed. Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are generally potent vasoconstrictors.
Inflammation and Chemotaxis
Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils, playing a critical role in the initiation and amplification of the inflammatory response. Prostaglandin E2 (PGE2) has a more complex role, capable of both pro- and anti-inflammatory actions, including the inhibition of neutrophil chemotaxis.[2] There is currently limited direct evidence for a significant chemotactic role for this compound.
In the context of macrophage function, LTB4 can enhance the production of pro-inflammatory cytokines.[1][3] Conversely, the precursors to this compound, 11,12-EET and 14,15-EET, have been implicated in promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype.[4]
| Compound | Primary Effect on Neutrophil Chemotaxis | Primary Effect on Macrophage Cytokine Production |
| This compound | Not well characterized | Not well characterized |
| Leukotriene B4 (LTB4) | Potent chemoattractant | Enhances pro-inflammatory cytokines |
| Prostaglandin E2 (PGE2) | Generally inhibitory | Can be pro- or anti-inflammatory |
Table 2: High-level comparison of the inflammatory and chemotactic effects of different arachidonic acid metabolites.
Angiogenesis
The formation of new blood vessels, or angiogenesis, is another process where arachidonic acid metabolites have distinct roles. While 11,12-EET has been shown to promote endothelial cell migration and tube formation, its metabolite, this compound, appears to be inactive in this regard.[3] Some prostaglandins, like PGE2, can also promote angiogenesis.
Signaling Pathways
The distinct biological effects of these eicosanoids are mediated by specific signaling pathways, often initiated by binding to G protein-coupled receptors (GPCRs).
Figure 2. Simplified signaling pathways of major arachidonic acid metabolites.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Vascular Reactivity Assay (Wire Myography)
This protocol is used to assess the vasodilatory or vasoconstrictive effects of arachidonic acid metabolites on isolated blood vessels.
Figure 3. Workflow for a wire myography experiment.
Methodology:
-
Vessel Isolation: Small arteries (e.g., mesenteric or coronary) are carefully dissected from an animal model and placed in cold, oxygenated physiological salt solution (PSS).
-
Mounting: 2 mm rings of the artery are mounted on two stainless steel wires in a wire myograph chamber filled with PSS and bubbled with 95% O2 / 5% CO2 at 37°C.
-
Equilibration and Normalization: The vessel rings are allowed to equilibrate for 30-60 minutes. A normalization procedure is performed to determine the optimal resting tension.
-
Viability Check: The viability of the vessel is tested by contracting with a high potassium solution. Endothelial integrity is assessed by acetylcholine-induced relaxation of a pre-constricted vessel.
-
Pre-constriction: The vessel rings are pre-constricted to approximately 80% of their maximal response using a vasoconstrictor such as phenylephrine or the thromboxane (B8750289) A2 mimetic, U46619.
-
Compound Addition: Once a stable pre-constriction is achieved, cumulative concentrations of the test compounds (this compound, PGE2, LTB4, etc.) are added to the bath.
-
Data Recording and Analysis: Changes in isometric tension are recorded. Relaxation is expressed as a percentage of the pre-constriction. Dose-response curves are generated to determine potency (EC50) and efficacy (Emax).
Macrophage Inflammation Assay
This assay is designed to measure the effect of arachidonic acid metabolites on the production of inflammatory cytokines by macrophages.
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.
-
Cell Plating: Cells are seeded in 24-well plates and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing the test compounds (this compound, PGE2, LTB4) at various concentrations.
-
Stimulation: After a pre-incubation period (e.g., 1 hour), macrophages are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Measurement: The concentrations of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
Leukocyte Chemotaxis Assay
This assay measures the ability of arachidonic acid metabolites to attract leukocytes.
Methodology:
-
Leukocyte Isolation: Leukocytes (e.g., neutrophils) are isolated from fresh whole blood using density gradient centrifugation.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber or Transwell insert) with a microporous membrane is used. The lower chamber is filled with medium containing the test compound (chemoattractant) or a control.
-
Cell Loading: A suspension of isolated leukocytes is added to the upper chamber.
-
Incubation: The chamber is incubated for a period of time (e.g., 1-2 hours) at 37°C to allow for cell migration through the membrane towards the chemoattractant.
-
Cell Quantification: The number of cells that have migrated to the lower chamber or the underside of the membrane is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence intensity.
Conclusion
This compound, a metabolite of the CYP450 epoxygenase pathway, exhibits distinct biological activities when compared to the more extensively studied prostaglandins and leukotrienes. Its potent vasodilatory effects, comparable to its EET precursor in certain vascular beds, position it as a significant regulator of vascular tone. However, its role in inflammation and chemotaxis appears to be less pronounced than that of LTB4 and PGE2, although further direct comparative studies are warranted. The provided experimental protocols offer a framework for researchers to further elucidate the specific functions of this compound and its relative importance in the complex network of arachidonic acid-derived signaling molecules. A deeper understanding of the unique contributions of each of these metabolites will be crucial for the development of targeted therapeutic strategies for a range of cardiovascular and inflammatory diseases.
References
- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 enhances the generation of pro-inflammatory microRNAs to promote MyD88-dependent macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Assessing the Specificity of 11,12-DiHETrE ELISA Kits: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) is critical for understanding its role in various physiological and pathological processes. While Enzyme-Linked Immunosorbent Assays (ELISAs) offer a convenient and high-throughput method for its detection, questions regarding their specificity often arise. This guide provides a comprehensive comparison of this compound ELISA kits with the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed methodologies.
Introduction to this compound and its Measurement
This compound is a diol metabolite of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase pathway. It is produced by the hydrolysis of its precursor, 11,12-epoxyeicosatrienoic acid (11,12-EET), a reaction catalyzed by soluble epoxide hydrolase (sEH).[1] This lipid mediator is implicated in various biological processes, including the regulation of vascular tone and inflammation.[1] Given its low endogenous concentrations, sensitive and specific analytical methods are required for its accurate quantification.
The two primary methods for measuring this compound are ELISA and LC-MS/MS. ELISA is a plate-based immunoassay that utilizes the specific binding of an antibody to the target antigen. In contrast, LC-MS/MS is a highly sensitive analytical technique that separates the analyte from a complex mixture using liquid chromatography and then identifies and quantifies it based on its mass-to-charge ratio.
Comparison of this compound Measurement Methods
While ELISA kits offer ease of use and are suitable for screening a large number of samples, their specificity can be a concern due to potential cross-reactivity with structurally similar molecules. LC-MS/MS, on the other hand, provides a much higher degree of specificity and is considered the reference method for the absolute quantification of small molecules like this compound.
| Feature | This compound ELISA Kits | LC-MS/MS |
| Principle | Immuno-enzymatic detection | Physicochemical detection based on mass |
| Specificity | Can be variable; potential for cross-reactivity with other DiHETrE isomers and related eicosanoids. | High; capable of separating and distinguishing between isomers. |
| Sensitivity | Typically in the low ng/mL range. | High; can achieve detection in the pg/mL range. |
| Throughput | High; suitable for screening large numbers of samples. | Lower; more time-consuming per sample. |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Validation | Requires validation for specificity and cross-reactivity. | Considered the "gold standard" for validation of other methods. |
Commercially Available this compound ELISA Kits
Several manufacturers offer ELISA kits for the quantification of this compound. While most vendors claim high specificity, they often provide limited public data on cross-reactivity with other eicosanoids.
| Manufacturer | Kit Name | Claimed Specificity |
| Detroit R&D | BioTarget™ 11,12-DHET ELISA Kit | The kit is for the determination of 11,12-DHET levels in biological samples.[2] |
| MyBioSource | Human this compound ELISA Kit | No significant cross-reactivity or interference between this antigen and analogues was observed. NOTE: Limited by current skills and knowledge, it is impossible for us to complete the cross-reactivity detection, therefore, cross reaction may still exist in some cases.[3] |
| Antibodies-online.com | 11,12-Dihydroxyeicosatrienoic Acids (11,12-DHETs) ELISA Kit | This kit recognizes natural and recombinant Human 11,12-DHETs. No significant cross-reactivity or interference between Human 11,12-DHETs and analogues was observed. Note: Limited by existing techniques, cross reaction may still exist, as it is impossible for us to complete the cross-reactivity detection between Human 11,12-DHETs and all the analogues. |
It is crucial for researchers to be aware of the potential for cross-reactivity. For instance, a study on a fluoroimmunoassay for the related compound 14,15-DHET reported that the antibody exhibited ≤ 1% cross-reactivity with 11,12-DHET.[4] This highlights the importance of validating the specificity of any immunoassay against a panel of structurally related compounds that are likely to be present in the biological samples being analyzed.
Experimental Protocols
This compound ELISA Protocol (Competitive Assay)
This protocol is based on the manual for the Detroit R&D BioTarget™ 11,12-DHET ELISA Kit.[5]
Materials:
-
This compound ELISA Plate
-
This compound Standard
-
This compound-HRP Conjugate
-
Sample Dilution Buffer
-
Wash Buffer Concentrate
-
TMB Substrate
-
Stop Solution (Sulfuric Acid)
-
Plate Sealer
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition:
-
Add 200 µL of Sample Dilution Buffer to the blank wells.
-
Add 100 µL of Sample Dilution Buffer to the maximum binding (B0) wells.
-
Add 100 µL of each standard and sample to the appropriate wells.
-
-
Conjugate Addition: Add 100 µL of the diluted this compound-HRP conjugate to the B0, standard, and sample wells. Do not add to the blank wells.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with 1X Wash Buffer.
-
Substrate Addition: Add 200 µL of TMB Substrate to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of this compound in the samples by referring to the standard curve.
LC-MS/MS Protocol for Eicosanoid Analysis (General)
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify the sample (e.g., plasma, cell culture supernatant) to pH ~3.5.
-
Add an internal standard (e.g., deuterated this compound).
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.
-
Elute the eicosanoids with a higher percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol).
-
The gradient is designed to separate the different eicosanoids based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for eicosanoids due to the presence of a carboxylic acid group.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor ion. This highly specific detection method minimizes interference from other molecules in the sample.
-
Visualizing the Pathways and Workflows
Conclusion
The choice between an this compound ELISA kit and LC-MS/MS analysis depends on the specific research question, the number of samples, and the required level of specificity and sensitivity. While ELISA kits provide a convenient and high-throughput screening tool, their results should be interpreted with caution due to the potential for cross-reactivity. For studies requiring absolute quantification and high specificity, especially when distinguishing between closely related isomers, LC-MS/MS remains the superior method. It is highly recommended that researchers validate the specificity of their chosen ELISA kit, ideally by comparing the results with those obtained by LC-MS/MS for a subset of samples. This integrated approach will ensure the generation of reliable and accurate data in the investigation of the biological roles of this compound.
References
- 1. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. detroitrandd.com [detroitrandd.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Faculty Collaboration Database - Determination of 14,15-epoxyeicosatrienoic acid and 14,15-dihydroxyeicosatrienoic acid by fluoroimmunoassay. Anal Biochem 1997 Mar 15;246(2):253-9 [fcd.mcw.edu]
- 5. jaica.com [jaica.com]
A Guide to Inter-Laboratory Comparison of 11,12-DiHETrE Measurements: Establishing Best Practices for Reproducible Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE) measurements. While a dedicated, large-scale inter-laboratory comparison study for this compound has not been prominently published, this document outlines best practices and key performance indicators based on studies of related fatty acids and targeted metabolomics platforms. The goal is to facilitate the standardization of this compound quantification, a critical step for its validation as a biomarker and for its role in drug development. Recent studies have highlighted the importance of this compound in conditions such as autism spectrum disorders, making its reliable measurement paramount.[1][2][3]
Quantitative Performance Metrics for this compound Analysis
An inter-laboratory comparison would typically evaluate several key performance metrics to ensure consistency and reliability of measurements across different sites. The following table summarizes these metrics and provides typical target values based on performance data from inter-laboratory studies of other metabolites and fatty acids.[4][5][6][7]
| Performance Metric | Description | Target Value/Range | Rationale for Importance |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | 0.05 - 1.0 µg/g | Ensures that the analytical method is sensitive enough for the biological concentrations of interest. |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | > 0.99 | Demonstrates a predictable and reliable response of the instrument to changing concentrations of this compound. |
| Intra-laboratory Precision (%CV) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample within the same laboratory. | < 15% | Indicates the robustness and reproducibility of the method within a single laboratory. |
| Inter-laboratory Precision (%CV) | The degree of agreement among test results from different laboratories on the same homogeneous sample. | < 20% | A critical measure of the transferability and widespread applicability of the analytical method. |
| Accuracy (% Recovery) | The closeness of the mean test result to the true value. Often assessed using certified reference materials. | 80 - 120% | Ensures that the measurements are a true reflection of the actual concentration of this compound in the sample. |
This table is a composite based on typical performance characteristics for fatty acid and metabolite quantification and should serve as a guideline for establishing and validating this compound measurement protocols.
Experimental Protocols for this compound Quantification
The following protocols are synthesized from established methods for the analysis of eicosanoids, including this compound, from biological matrices such as plasma, serum, or tissue homogenates.[8][9][10]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: To each 1 mL of plasma or serum, add an appropriate deuterated internal standard, such as 14,15-DHET-d11, to a final concentration of approximately 120 ng/mL.[9]
-
Hydrolysis (for total DiHETrE): For the measurement of total (esterified and free) this compound, samples are subjected to saponification by adding 1 mL of 1 M methanolic NaOH and incubating at 60°C for 30 minutes.
-
Acidification: Acidify the sample to a pH of approximately 3.5 with 2 M formic acid.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 10% methanol in water.
-
Elution: Elute the this compound and other fatty acids with 2 mL of methyl formate (B1220265) or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 10-15 minutes is a common starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): The transition for this compound is typically m/z 337.2 -> 195.1.
-
Internal Standard MRM: The transition for a deuterated internal standard like 14,15-DHET-d11 would be monitored concurrently.
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum sensitivity for the specific instrument used.
-
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Formation
Caption: Formation of this compound from Arachidonic Acid.
Experimental Workflow for this compound Measurement
Caption: A typical workflow for quantifying this compound.
Logical Framework for an Inter-Laboratory Comparison Study
Caption: Key stages of an inter-laboratory comparison study.
References
- 1. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acids in umbilical cord blood might cause autism spectrum disorder | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 11,12-DiHETrE: Comparing Analytical Standards for Accurate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. This guide provides a comprehensive comparison of the use of certified reference materials (CRMs) and other high-purity analytical standards for 11,12-dihydroxy-5Z,8Z,14Z-eicosatrienoic acid (11,12-DiHETrE), a key metabolite in the arachidonic acid cascade.
This compound is the diol metabolite of 11,12-epoxyeicosatrienoic acid (11,12-EET), formed through the action of soluble epoxide hydrolase (sEH). While historically considered less biologically active than its parent epoxide, recent studies have implicated this compound in various physiological and pathological processes, including vasodilation and potential roles in neurodevelopmental disorders such as autism spectrum disorder.[1][2] This has amplified the need for precise and reliable methods for its detection and quantification.
Comparison of Available Analytical Standards for this compound
| Product | Vendor | Purity | Format | Intended Use |
| (±)11(12)-DiHET | Cayman Chemical | ≥95% | 100 µg/ml solution in ethanol | Quantitative analysis |
| This compound | MedchemExpress | 99.90% (as per Certificate of Analysis) | Solution | Research, potential biomarker studies[3] |
| (±)11(12)-DiHET-d11 | Cayman Chemical | ≥99% deuterated forms | Solution in ethanol | Internal standard for quantification by GC- or LC-MS[4] |
| This compound-d11 | MedchemExpress | 99.90% (as per Certificate of Analysis)[5] | Colorless to light yellow liquid | Internal standard for mass spectrometry |
Note: Researchers should always refer to the lot-specific Certificate of Analysis for detailed information on purity and characterization.
Experimental Protocols for Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of this compound in biological matrices. A general workflow and a typical experimental protocol are outlined below.
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Key Experimental Methodologies
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound from a biological matrix and remove interfering substances.
-
Protocol:
-
Acidify the biological sample (e.g., plasma, tissue homogenate) to approximately pH 3.
-
Spike the sample with a known amount of deuterated internal standard (e.g., this compound-d11).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar interferences.
-
Elute the analytes with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial LC mobile phase.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To chromatographically separate this compound from other isomers and analytes and to detect and quantify it with high specificity and sensitivity.
-
Protocol:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transition from the precursor ion (M-H)- of this compound to a specific product ion is monitored.
-
Example MRM Transitions:
-
This compound: m/z 337.2 -> specific fragment ions
-
This compound-d11: m/z 348.3 -> corresponding fragment ions
-
-
-
Signaling Pathway of this compound Formation and Action
This compound is a product of the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. While the direct signaling of this compound is not as extensively studied as its precursor, 11,12-EET, it is understood to be a key metabolic step. 11,12-EET is known to exert its biological effects through various signaling cascades, including the activation of G-protein coupled receptors, leading to the activation of PI3K/Akt and ERK1/2 pathways.[6]
Caption: Formation and metabolic fate of this compound.
References
- 1. Arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood relate symptoms of autism spectrum disorders and social adaptive functioning: Hamamatsu Birth Cohort for Mothers and Children (HBC Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 11,12-DiHETrE Enantiomers: Unraveling Stereospecificity in Biological Activity
A detailed examination of the biological effects of the enantiomers of 11,12-dihydroxyeicosatrienoic acid (11,12-DiHETrE), the diol metabolites of 11,12-epoxyeicosatrienoic acid (11,12-EET), reveals a landscape of stereospecific activity, particularly in the context of vascular function. While often considered less active than their parent epoxides, emerging evidence suggests that this compound enantiomers possess distinct biological profiles, warranting a closer look for researchers in pharmacology and drug development.
This guide provides a comparative overview of the known effects of the 11(R),12(S)-DiHETrE and 11(S),12(R)-DiHETrE enantiomers, supported by experimental data and methodologies, to aid in the understanding of their differential roles in physiological and pathological processes.
Contrasting Effects on Angiogenesis and Endothelial Cell Function
A pivotal aspect of the biological activity of 11,12-EET and its metabolites lies in their influence on angiogenesis, the formation of new blood vessels. Studies have demonstrated a clear stereospecificity for the parent epoxide, 11,12-EET, in promoting endothelial cell migration and tube formation, key events in angiogenesis.
Experimental evidence indicates that the 11(R),12(S)-EET enantiomer is the biologically active form that stimulates these pro-angiogenic processes. In stark contrast, both the 11(S),12(R)-EET enantiomer and the racemic mixture of the diol, (±)-11,12-DiHETrE , were found to be ineffective in these assays.[1][2] This suggests that the conversion of the active 11(R),12(S)-EET to its diol form abrogates its pro-angiogenic signaling.
The signaling pathway implicated in the pro-angiogenic effects of 11(R),12(S)-EET involves a Gs protein-coupled receptor and the subsequent activation of protein kinase A (PKA).[1][2] The lack of activity of the DiHETrE counterparts in this context points to a structural requirement for the epoxide moiety in activating this specific signaling cascade.
dot
Figure 1. Signaling pathway for 11(R),12(S)-EET-induced angiogenesis and the observed lack of effect of this compound enantiomers.
Potent Vasodilatory Effects of this compound
In contrast to their apparent inactivity in angiogenesis, the diol metabolites of 11,12-EET exhibit significant biological activity in the regulation of vascular tone. Studies on human coronary arterioles have demonstrated that racemic (±)-11,12-DiHETrE is a potent vasodilator, with efficacy comparable to that of its parent epoxide, 11,12-EET .[3][4] This vasodilatory effect is mediated through the activation of large-conductance Ca2+-activated potassium (BKCa) channels, leading to hyperpolarization and relaxation of vascular smooth muscle cells.[3][4]
While these findings highlight the vasoactive nature of the diol, a critical gap in the current literature is the direct comparative analysis of the individual 11(R),12(S)-DiHETrE and 11(S),12(R)-DiHETrE enantiomers on vascular tone. The stereospecificity observed in the parent EETs strongly suggests that the DiHETrE enantiomers may also exhibit differential effects, a hypothesis that awaits experimental validation.
dot
Figure 2. A simplified experimental workflow for assessing the vasodilatory effects of this compound.
Summary of Experimental Data
The following table summarizes the key comparative data on the biological effects of 11,12-EET and its diol metabolites.
| Compound | Biological Effect | Model System | Quantitative Data | Reference |
| 11(R),12(S)-EET | Endothelial Cell Migration | Human Endothelial Cells | Stimulated migration comparable to VEGF | [1] |
| 11(S),12(R)-EET | Endothelial Cell Migration | Human Endothelial Cells | No significant effect | [1] |
| (±)-11,12-DiHETrE | Endothelial Cell Migration | Human Endothelial Cells | No significant effect | [1] |
| 11(R),12(S)-EET | Endothelial Tube Formation | Human Endothelial Cells | Stimulated tube formation | [1] |
| 11(S),12(R)-EET | Endothelial Tube Formation | Human Endothelial Cells | No significant effect | [1] |
| (±)-11,12-DiHETrE | Endothelial Tube Formation | Human Endothelial Cells | No significant effect | [1] |
| (±)-11,12-EET | Vasodilation | Human Coronary Arterioles | Potent vasodilation | [3] |
| (±)-11,12-DiHETrE | Vasodilation | Human Coronary Arterioles | Potent vasodilation, similar to (±)-11,12-EET | [3] |
Experimental Protocols
Endothelial Cell Migration Assay (Scratch-Wound Assay)
-
Cell Culture: Human endothelial cells are cultured to confluence in appropriate multi-well plates.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with fresh medium containing the test compounds (e.g., 11(R),12(S)-EET, 11(S),12(R)-EET, (±)-11,12-DiHETrE) or vehicle control.
-
Image Acquisition: Images of the wound area are captured at time zero and at subsequent time points (e.g., 12-24 hours).
-
Data Analysis: The extent of cell migration is quantified by measuring the closure of the wound area over time.
Endothelial Tube Formation Assay
-
Matrigel Coating: Multi-well plates are coated with a layer of Matrigel, a basement membrane extract, which is allowed to solidify.
-
Cell Seeding: Human endothelial cells are seeded onto the Matrigel-coated wells in the presence of the test compounds or vehicle control.
-
Incubation: The plates are incubated for a period of time (e.g., 6-12 hours) to allow for the formation of capillary-like structures (tubes).
-
Visualization and Quantification: The formation of tube-like networks is visualized by microscopy and quantified by measuring parameters such as the total tube length or the number of branch points.
Vasodilation Assay of Isolated Arterioles
-
Vessel Isolation: Human coronary arterioles are dissected and mounted on a pressure myograph system.
-
Pre-constriction: The arterioles are pre-constricted with a vasoconstrictor agent, such as endothelin-1, to induce a stable level of tone.
-
Compound Administration: Increasing concentrations of the test compounds (e.g., (±)-11,12-DiHETrE) are added to the superfusion bath.
-
Diameter Measurement: The internal diameter of the arterioles is continuously monitored and recorded using a videomicroscopy setup.
-
Data Analysis: The vasodilatory response is expressed as the percentage of relaxation from the pre-constricted tone.
Future Directions and Conclusion
The current body of research clearly indicates that the biological effects of 11,12-EET metabolites are highly dependent on their stereochemistry and the specific biological context. While the pro-angiogenic activity of 11(R),12(S)-EET is lost upon its conversion to the diol, racemic this compound retains potent vasodilatory properties.
A significant knowledge gap remains concerning the individual effects of the this compound enantiomers. Future research should focus on the direct comparison of 11(R),12(S)-DiHETrE and 11(S),12(R)-DiHETrE in various biological systems, particularly in the context of vascular tone and ion channel activity. Such studies are crucial for a complete understanding of the physiological roles of these lipid mediators and for exploring their therapeutic potential. The development of stereospecific agonists and antagonists will be instrumental in dissecting their precise mechanisms of action and could pave the way for novel therapeutic strategies targeting the cytochrome P450 pathway.
References
- 1. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 11,12-DiHETrE: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 11,12-dihydroxy-5,8,14-eicosatrienoic acid (11,12-DiHETrE), a metabolite of arachidonic acid. While specific, publicly available protocols for the disposal of this compound are limited, adherence to general best practices for hazardous chemical waste management is paramount.
Key Safety and Handling Precautions
As with any laboratory chemical, handling this compound requires adherence to standard safety protocols. The following table summarizes key information based on available product data sheets and general chemical safety guidelines.
| Parameter | Information | Source |
| Physical State | Typically supplied as a solution in an organic solvent (e.g., ethanol) or as a neat oil.[1][2][3] | Cayman Chemical |
| Storage | Store at -20°C for long-term stability.[1][3] | Cayman Chemical |
| Solubility | Soluble in organic solvents such as ethanol (B145695), DMSO, and DMF at approximately 50 mg/ml.[1][4] Soluble in PBS (pH 7.2) at approximately 1 mg/ml.[1][2] | Cayman Chemical |
| Handling | Should be considered hazardous until further toxicological information is available. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[1] Use in a well-ventilated area and with appropriate personal protective equipment (PPE).[5] | General SDS |
| Health Hazards | Specific health hazard information is not readily available. Treat as a potentially hazardous substance. | General Practice |
Standard Operating Procedure for Disposal
The disposal of this compound, like other research chemicals, should be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7] The following procedural steps, based on general laboratory hazardous waste guidelines, should be followed.
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate waste streams. Do not mix this compound waste with incompatible chemicals.[6] For example, if it is in an ethanol solution, it should be collected with other non-halogenated solvent waste.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[6][7] The original container, if empty, can be used after proper rinsing, with the first rinse collected as hazardous waste.[6]
-
For liquid waste, such as unused solutions, use a container that can be securely sealed.[6] Do not overfill containers; fill to approximately 90% capacity to allow for expansion.
-
For solid waste, such as contaminated gloves and paper towels, use a designated, clearly labeled container.[8] Chemically contaminated sharps must be collected in a puncture-resistant sharps container.[7][8]
3. Labeling:
-
All hazardous waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[9]
-
The label must include the full chemical name of all constituents, including solvents, and their approximate concentrations or volumes.[9]
4. Storage:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[9]
-
Ensure secondary containment for all liquid hazardous waste to prevent spills.[6][9]
-
Store waste away from heat and sources of ignition.[6]
5. Disposal and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]
-
Do not accumulate more than the allowable quantity of hazardous waste in your laboratory as per institutional and regulatory guidelines.[6]
Experimental Protocols for Deactivation
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific hazardous waste management plan and contact their Environmental Health and Safety (EHS) department for definitive procedures.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biocompare.com [biocompare.com]
- 4. caymanchem.com [caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]
Essential Safety and Operational Guide for Handling 11,12-DiHETrE
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 11,12-DiHETrE, ensuring laboratory safety and procedural accuracy.
This document provides critical safety and logistical information for the handling of 11,12-dihydroxyeicosatrienoic acid (this compound). Adherence to these protocols is essential to mitigate risks and ensure the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Given that this compound is typically supplied as a solution in a flammable solvent such as ethanol (B145695) and is classified as a serious eye irritant, a comprehensive approach to personal protection is mandatory. The following table summarizes the required and recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against chemical splashes. Should provide a complete seal around the eyes. |
| Face Shield | Recommended to be worn in conjunction with safety goggles, especially when handling larger volumes or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Ensure to change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is essential. For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood | All handling of this compound and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of flammable vapors. |
Operational Plan: Safe Handling and Storage
A systematic workflow is crucial for minimizing exposure and maintaining the stability of this compound.
Storage
This compound is typically supplied in an ethanol solution and should be stored at -20°C for long-term stability of up to two years.[1]
Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Eicosanoid Extraction from Biological Samples
This protocol outlines a standard procedure for the extraction of eicosanoids, including this compound, from cell culture media or other biological fluids using solid-phase extraction (SPE).
Materials
-
C18 Solid-Phase Extraction (SPE) Cartridges
-
Deionized Water
-
Hexane
-
Ethyl Acetate
-
2M Hydrochloric Acid
-
Internal Standards (e.g., deuterated this compound)
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator or Centrifugal Vacuum Evaporator
Procedure
-
Sample Preparation : To the biological sample (e.g., 1 mL of cell culture media), add an appropriate internal standard.
-
Acidification : Acidify the sample to a pH of approximately 3.5 by adding 2M hydrochloric acid. This step is crucial for the efficient binding of eicosanoids to the C18 stationary phase.
-
SPE Cartridge Conditioning : Prepare the C18 SPE cartridge by washing it with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading : Apply the acidified sample to the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of 10% methanol to remove polar impurities.[1]
-
Elution : Elute the eicosanoids from the cartridge with 1 mL of methanol or ethyl acetate.[1][2]
-
Drying : Dry the eluate under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitution : Reconstitute the dried extract in an appropriate solvent for analysis (e.g., by LC-MS/MS).
Caption: A procedural diagram illustrating the key steps in solid-phase extraction of eicosanoids.
Signaling Pathway
This compound is a diol metabolite of 11,12-epoxyeicosatrienoic acid (11,12-EET).[3] Research on 11,12-EET has shown its involvement in neovasculogenesis through the activation of the Akt/eNOS signaling pathway.[4] While the direct signaling of this compound is an area of ongoing research, it is plausible that it may influence similar pathways or that its formation from 11,12-EET is a key regulatory step.
Caption: A simplified diagram of the Akt/eNOS signaling pathway activated by 11,12-EET.
Disposal Plan
Proper disposal of this compound and associated materials is critical to ensure laboratory and environmental safety.
Waste Segregation and Collection
-
Liquid Waste : All solutions containing this compound, as well as any flammable solvents used, must be collected in a designated, properly labeled, and sealed hazardous waste container. Do not mix with aqueous or other incompatible waste streams.
-
Solid Waste : Contaminated solid waste, such as gloves, pipette tips, and SPE cartridges, should be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure
-
Labeling : Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name ("11,12-dihydroxyeicosatrienoic acid in [Solvent]"), and the associated hazards (Flammable Liquid, Eye Irritant).
-
Storage : Store waste containers in a designated satellite accumulation area away from ignition sources and in secondary containment.
-
Pickup : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Disclaimer: This information is intended for guidance in a laboratory research setting and does not replace a thorough review of the official Safety Data Sheet (SDS) and adherence to all institutional and local regulations. Always perform a risk assessment before beginning any new procedure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
